molecular formula C11H13NO B1610025 2,2-Dimethyl-2H-chromen-6-amine CAS No. 135082-85-8

2,2-Dimethyl-2H-chromen-6-amine

Cat. No.: B1610025
CAS No.: 135082-85-8
M. Wt: 175.23 g/mol
InChI Key: RRJNLKVSQVLBFJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromen-6-amine (CAS 135082-85-8) is a chemical building block of significant interest in medicinal chemistry research. It features the 2,2-dimethyl-2H-chromene motif, which is recognized as a privileged structure in drug discovery for its presence in biologically active compounds . This amine serves as a crucial synthetic intermediate for the development of novel small-molecule therapeutics. Its primary research application is in the synthesis of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]arylsulfonamides, a class of compounds investigated as potent inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway . The HIF-1 pathway is a key target in oncology, as it is activated in the hypoxic microenvironment of solid tumors and contributes to treatment failure; inhibiting this pathway can antagonize tumor growth . Furthermore, the 2,2-dimethylbenzopyran scaffold (also known as 2,2-dimethylchromene) is being explored in other therapeutic areas, including the development of neuroprotective agents for the treatment of ischemic stroke . Researchers value this compound for its versatility in chemical modifications, enabling the optimization of pharmacological properties toward the development of potential cancer and neuroprotection therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylchromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNLKVSQVLBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435238
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135082-85-8
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chromene Scaffold and the Emergence of a Key Intermediate

The 2,2-dimethyl-2H-chromene framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and biologically active molecules. Its inherent structural features have made it a cornerstone in the development of novel therapeutic agents, spanning from anticancer to neuroprotective activities. Within this esteemed class of compounds, 2,2-Dimethyl-2H-chromen-6-amine stands out as a pivotal synthetic intermediate. Its strategic placement of a reactive amine functionality on the chromene core provides a versatile handle for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry.

While the historical genesis of the first synthesis of 2,2-Dimethyl-2H-chromen-6-amine remains elusive in readily accessible literature, a contemporary and highly efficient pathway has been meticulously detailed, serving as a robust and instructive blueprint for researchers in the field. This guide will provide an in-depth exploration of a well-documented, modern synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the critical insights necessary for successful execution. The chosen synthetic route, notable for its accessibility of starting materials and operational simplicity, serves as an exemplary case study for the strategic construction of functionalized chromene systems.

Retrosynthetic Analysis and Strategic Approach

The contemporary synthesis of 2,2-Dimethyl-2H-chromen-6-amine commences from the readily available and commercially accessible starting material, 4-acetamidophenol. The retrosynthetic strategy hinges on the sequential installation of the dimethylpyran ring onto the phenolic core, followed by the deprotection of the amine functionality.

G Target 2,2-Dimethyl-2H-chromen-6-amine Intermediate1 N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide Target->Intermediate1 Amine Deprotection Intermediate2 4-((1,1-Dimethylprop-2-yn-1-yl)oxy)acetanilide Intermediate1->Intermediate2 Claisen Rearrangement StartingMaterial 4-Acetamidophenol Intermediate2->StartingMaterial Williamson Ether Synthesis

Caption: Retrosynthetic pathway for 2,2-Dimethyl-2H-chromen-6-amine.

This strategic disconnection reveals a three-step synthetic sequence:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-acetamidophenol is alkylated with a suitable propargyl electrophile to introduce the precursor for the pyran ring.

  • Claisen Rearrangement: A thermal sigmatropic rearrangement of the resulting propargyl ether facilitates the formation of the chromene ring system.

  • Amine Deprotection: The final step involves the hydrolysis of the acetamide protecting group to unveil the target primary amine.

This approach is advantageous due to the relatively mild conditions required for the initial etherification and the efficiency of the subsequent thermal rearrangement.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis, as described in a 2019 publication in RSC Advances, provides a clear and reproducible method for obtaining 2,2-Dimethyl-2H-chromen-6-amine[1].

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Amine Deprotection A 4-Acetamidophenol B 4-((1,1-Dimethylprop-2-yn-1-yl)oxy)acetanilide A->B 3-Chloro-3-methyl-1-butyne, CuCl, Acetone C N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide B->C Diphenyl ether, Reflux D 2,2-Dimethyl-2H-chromen-6-amine C->D 50% NaOH (aq), Ethanol, Reflux

Caption: Forward synthetic scheme for 2,2-Dimethyl-2H-chromen-6-amine.

Step 1: Synthesis of 4-((1,1-Dimethylprop-2-yn-1-yl)oxy)acetanilide

In this initial step, a Williamson ether synthesis is employed to couple 4-acetamidophenol with 3-chloro-3-methylbut-1-yne. The use of a copper(I) catalyst is crucial for facilitating this reaction, which proceeds smoothly under mild conditions.

Experimental Protocol:

  • To a solution of 4-acetamidophenol in acetone, add potassium carbonate, potassium iodide, and a catalytic amount of copper(I) chloride.

  • To this suspension, add 3-chloro-3-methylbut-1-yne dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford 4-((1,1-dimethylprop-2-yn-1-yl)oxy)acetanilide.

Step 2: Synthesis of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

The pivotal chromene ring system is constructed via a thermal[2][2]-sigmatropic rearrangement, specifically a Claisen rearrangement, of the propargyl ether intermediate. The use of a high-boiling solvent such as diphenyl ether is essential to achieve the requisite temperature for this transformation.

Experimental Protocol:

  • A solution of 4-((1,1-dimethylprop-2-yn-1-yl)oxy)acetanilide in diphenyl ether is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Once the rearrangement is complete, the reaction mixture is cooled to room temperature.

  • The product is isolated by direct crystallization from the reaction mixture or by purification using column chromatography after removal of the high-boiling solvent under high vacuum.

Step 3: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

The final step involves the deprotection of the acetyl group from the amine functionality. This is achieved through a straightforward basic hydrolysis.

Experimental Protocol:

  • A suspension of N-(2,2-dimethyl-2H-chromen-6-yl)acetamide in a mixture of ethanol and 50% aqueous sodium hydroxide is heated to reflux.

  • The reaction is monitored by TLC until complete conversion of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield the final product, 2,2-Dimethyl-2H-chromen-6-amine.

Characterization Data

The structural elucidation of the final compound and its intermediates is typically achieved through a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the literature[1].

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (400 MHz, DMSO-d6) δ (ppm)
4-((1,1-Dimethylprop-2-yn-1-yl)oxy)acetanilideC13H15NO2217.26Characteristic signals for the acetamido group, aromatic protons, dimethyl group, and the acetylenic proton.
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamideC13H15NO2217.26Disappearance of the acetylenic proton signal and appearance of vinylic proton signals characteristic of the 2H-chromene ring.
2,2-Dimethyl-2H-chromen-6-amine C11H13NO 175.23 Disappearance of the acetamido group signals and appearance of a broad singlet corresponding to the primary amine protons.

Conclusion and Future Perspectives

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine from 4-acetamidophenol represents an efficient and scalable route to this valuable synthetic intermediate. The strategic use of a Williamson ether synthesis followed by a Claisen rearrangement and subsequent deprotection provides a reliable pathway for accessing this functionalized chromene. The availability of this key intermediate opens avenues for the development of a diverse range of novel molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions and the exploration of alternative synthetic strategies, perhaps employing modern catalytic methods, could enhance the efficiency and sustainability of this important transformation. This guide provides a solid foundation for researchers to confidently synthesize and utilize this versatile building block in their future scientific endeavors.

References

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2521-2529. [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromen-6-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 2,2-Dimethyl-2H-chromene Scaffold in Medicinal Chemistry

The 2,2-dimethyl-2H-chromene moiety is a privileged heterocyclic scaffold that forms the core of numerous naturally occurring and synthetic compounds with significant biological activities. This structural motif is a recurring theme in a diverse array of natural products, including alkaloids, flavonoids, and terpenoids. The inherent stability of the chromene ring system, coupled with the diverse functionalization it allows, has made it a fertile ground for the development of novel therapeutic agents. Researchers have successfully synthesized a variety of chromene derivatives with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continued exploration of this versatile scaffold underscores its importance in the landscape of modern drug discovery.

This technical guide focuses on a key synthetic intermediate, 2,2-Dimethyl-2H-chromen-6-amine , providing a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the generation of advanced bioactive molecules. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this building block is essential for the rational design of next-generation therapeutics.

The Emergence of 2,2-Dimethyl-2H-chromen-6-amine as a Key Synthetic Intermediate

While the precise first synthesis of 2,2-Dimethyl-2H-chromen-6-amine is not extensively documented in seminal, historical literature, its emergence as a valuable building block is closely tied to the broader development of synthetic methodologies for the 2,2-dimethyl-2H-chromene core. The CAS Registry Number for this compound is 135082-85-8[1][2]. Its utility is prominently highlighted in contemporary research, particularly in the synthesis of novel compounds with therapeutic potential. For instance, a 2019 study on potent neuroprotective agents utilized 2,2-Dimethyl-2H-chromen-6-amine as a crucial intermediate for the molecular hybridization of 2,2-dimethylbenzopyran and cinnamic acid moieties. This underscores the compound's strategic importance in accessing complex molecular architectures for drug discovery programs.

The synthesis of the 2,2-dimethyl-2H-chromene ring system itself has been a subject of extensive research, with various methods developed over the years. A common and effective strategy involves the construction of the chromene ring through a sequence of a Williamson ether synthesis followed by a Claisen rearrangement, a pathway that is central to the preparation of 2,2-Dimethyl-2H-chromen-6-amine.

A Validated Synthetic Protocol for 2,2-Dimethyl-2H-chromen-6-amine

The following section details a robust and well-documented multi-step synthesis of 2,2-Dimethyl-2H-chromen-6-amine, starting from the readily available 4-acetamidophenol. Each step is accompanied by an explanation of the underlying chemical principles and the rationale for the chosen experimental conditions.

Overall Synthetic Scheme

Synthesis_of_2_2_Dimethyl_2H_chromen_6_amine cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Deprotection A 4-Acetamidophenol B N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide A->B 3-Chloro-3-methylbut-1-yne, K2CO3, KI, CuI, Acetone, Reflux C N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide B->C Diphenyl ether, 260 °C D 2,2-Dimethyl-2H-chromen-6-amine C->D 50% NaOH, Ethanol, Reflux

Caption: Synthetic pathway to 2,2-Dimethyl-2H-chromen-6-amine.

Step 1: Williamson Ether Synthesis of N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide

The synthesis commences with a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.

  • Reaction: 4-Acetamidophenol is reacted with 3-chloro-3-methylbut-1-yne.

  • Reagents and Conditions: Potassium carbonate (K₂CO₃), potassium iodide (KI), and copper(I) iodide (CuI) in acetone, heated at reflux.

  • Causality of Experimental Choices:

    • 4-Acetamidophenol: The starting material provides the phenolic hydroxyl group and the protected amine functionality. The acetamide group is a stable protecting group that can withstand the conditions of the subsequent reactions and can be readily removed in the final step.

    • 3-Chloro-3-methylbut-1-yne: This reagent introduces the propargyl group that is essential for the subsequent Claisen rearrangement to form the chromene ring.

    • Potassium Carbonate (K₂CO₃): A moderately strong base is used to deprotonate the phenolic hydroxyl group of 4-acetamidophenol to form the corresponding phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of 3-chloro-3-methylbut-1-yne.

    • Potassium Iodide (KI): This salt acts as a catalyst via the Finkelstein reaction, where the chloride on 3-chloro-3-methylbut-1-yne is transiently replaced by iodide. The resulting 3-iodo-3-methylbut-1-yne is more reactive towards nucleophilic substitution, thus accelerating the reaction.

    • Copper(I) Iodide (CuI): While not always strictly necessary for Williamson ether synthesis, the addition of a copper salt can facilitate the reaction with less reactive halides.

    • Acetone: A polar aprotic solvent is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.

Step 2: Claisen Rearrangement to form N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

The aryl propargyl ether intermediate undergoes a thermal[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement, to form the chromene ring.

  • Reaction: N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide is heated to a high temperature.

  • Reagents and Conditions: Diphenyl ether as a solvent, heated to 260 °C.

  • Causality of Experimental Choices:

    • High Temperature: The Claisen rearrangement is a pericyclic reaction that requires a significant input of thermal energy to overcome the activation energy barrier of the concerted bond reorganization.

    • Diphenyl Ether: This high-boiling point solvent (b.p. 259 °C) is ideal for providing the necessary high temperature for the rearrangement to occur efficiently and safely. Its inert nature prevents it from participating in side reactions. The mechanism of the aryl propargyl ether Claisen rearrangement is a well-studied process that proceeds through a concerted[3][3]-sigmatropic shift[4][5][6][7][8].

Step 3: Deprotection to yield 2,2-Dimethyl-2H-chromen-6-amine

The final step involves the removal of the acetyl protecting group from the amine functionality.

  • Reaction: N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide is hydrolyzed.

  • Reagents and Conditions: 50% aqueous sodium hydroxide (NaOH) in ethanol, heated at reflux.

  • Causality of Experimental Choices:

    • Sodium Hydroxide (NaOH): A strong base is required for the hydrolysis of the amide bond. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetamide group.

    • Ethanol/Water: This solvent mixture is used to ensure the solubility of both the organic substrate and the aqueous sodium hydroxide, allowing for an efficient reaction.

    • Reflux: Heating the reaction mixture to reflux provides the necessary energy to drive the hydrolysis, which can be sluggish at room temperature. The basic hydrolysis of amides is a standard and effective deprotection strategy[9][10][11][12].

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-2H-chromen-6-amine is presented in the table below. These properties are crucial for its handling, characterization, and application in further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₁H₁₃NOPubChem[2]
Molecular Weight 175.23 g/mol PubChem[2]
CAS Number 135082-85-8PubChem[2]
Appearance Not specified in literature-
Solubility Soluble in common organic solventsInferred from synthetic procedures
XLogP3 2.6PubChem[2]

Applications in Drug Discovery and Medicinal Chemistry

2,2-Dimethyl-2H-chromen-6-amine serves as a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. Its primary amine functionality provides a convenient handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation.

Neuroprotective Agents

As previously mentioned, a significant application of this compound is in the development of neuroprotective agents. By coupling 2,2-Dimethyl-2H-chromen-6-amine with substituted cinnamic acids, researchers have synthesized a series of novel 2,2-dimethylbenzopyran derivatives. These compounds have shown promising neuroprotective activity in in-vitro models of oxygen-glucose deprivation, a condition relevant to ischemic stroke. The 2,2-dimethyl-2H-chromene core in these molecules is thought to contribute to their antioxidant and free radical scavenging properties.

Anticancer Agents

The 2,2-dimethyl-2H-chromene scaffold is also prevalent in a number of compounds with demonstrated anticancer activity. While direct anticancer applications of 2,2-Dimethyl-2H-chromen-6-amine itself are not widely reported, its derivatives are of significant interest. For example, the core structure is related to natural products that have been investigated for their cytotoxic effects against various cancer cell lines. The amino group at the 6-position offers a strategic point for modification to enhance potency and selectivity towards cancer cells.

Visualizing the Role in Drug Development

Applications_in_Drug_Development cluster_derivatives Synthetic Derivatization cluster_applications Therapeutic Areas A 2,2-Dimethyl-2H-chromen-6-amine NH2 B Acylation A:port->B C Alkylation A:port->C D Sulfonylation A:port->D E Neuroprotection B->E F Oncology B->F G Anti-inflammatory C->G D->F

Caption: Derivatization of 2,2-Dimethyl-2H-chromen-6-amine for therapeutic applications.

Conclusion and Future Perspectives

2,2-Dimethyl-2H-chromen-6-amine has solidified its position as a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its primary amine, makes it an attractive scaffold for the development of compound libraries for high-throughput screening. The demonstrated success in generating neuroprotective agents is a testament to the potential held within this molecular framework.

Future research will likely focus on expanding the diversity of derivatives synthesized from this core, exploring a wider range of biological targets. The development of more efficient and environmentally friendly synthetic routes to 2,2-Dimethyl-2H-chromen-6-amine will also be a key area of investigation. As our understanding of the structure-activity relationships of 2,2-dimethyl-2H-chromene derivatives continues to grow, this key amine will undoubtedly play a central role in the discovery of new and improved medicines.

References

  • The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. Retrieved January 22, 2026, from [Link]

  • Claisen Rearrangement: Mechanism and examples. (n.d.). Chemistry Notes. Retrieved January 22, 2026, from [Link]

  • Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. (2016, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021, November 30). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. (2026, January 8). Oreate AI Blog. Retrieved January 22, 2026, from [Link]

  • Acetyl Protection - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • 22.7: Amide Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • 3.9: Chemistry of Amides- Synthesis and Reactions. (2021, March 1). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • A Facile Deprotection of Secondary Acetamides. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 13). YouTube. Retrieved January 22, 2026, from [Link]

  • 2,2-Dimethyl-2H-chromen-6-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-2H-chromen-6-amine from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2-Dimethyl-2H-chromen-6-amine, a valuable scaffold in medicinal chemistry, originating from the readily available starting material, 4-aminophenol. We will explore a direct, one-pot catalytic approach and a multi-step synthetic route, offering a comparative analysis of their respective merits and challenges. This document is intended to serve as a practical resource, detailing not only the synthetic protocols but also the underlying mechanistic principles, safety considerations, and characterization of the target molecule.

Introduction

The 2,2-dimethyl-2H-chromene moiety is a privileged scaffold found in a variety of natural products and pharmacologically active compounds. Its unique structural features contribute to a diverse range of biological activities, making it a focal point in drug discovery and development. The amine functionality at the 6-position of this heterocyclic system provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening and optimization. This guide focuses on the synthesis of 2,2-Dimethyl-2H-chromen-6-amine from 4-aminophenol, a common and inexpensive starting material.

Chemical Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Aminophenol4-AminophenolC₆H₇NO109.13
3-Methyl-2-butenal3-Methylbut-2-enalC₅H₈O84.12
2,2-Dimethyl-2H-chromen-6-amine2,2-Dimethyl-2H-chromen-6-amineC₁₁H₁₃NO175.23
Phenylboronic acidPhenylboronic acidC₆H₇BO₂121.93
4-AcetamidophenolN-(4-hydroxyphenyl)acetamide103-90-2C₈H₉NO₂151.16
3-Chloro-3-methyl-1-butyne3-Chloro-3-methylbut-1-yne1111-97-3C₅H₇Cl102.56
N,N-DiethylanilineN,N-DiethylanilineC₁₀H₁₅N149.23

Direct Synthesis: Phenylboronic Acid-Catalyzed Annulation

A highly efficient and atom-economical approach to the synthesis of 2,2-Dimethyl-2H-chromen-6-amine is the direct condensation of 4-aminophenol with 3-methyl-2-butenal. This reaction is effectively catalyzed by phenylboronic acid, which facilitates the formation of the chromene ring system.

Reaction Scheme

G cluster_0 Direct Synthesis 4-Aminophenol 2,2-Dimethyl-2H-chromen-6-amine 4-Aminophenol->2,2-Dimethyl-2H-chromen-6-amine + 3-Methyl-2-butenal [Phenylboronic Acid, Toluene, Reflux]

Caption: Direct synthesis of 2,2-Dimethyl-2H-chromen-6-amine.

Mechanism

The reaction is believed to proceed through the formation of an ortho-quinone methide intermediate. The phenylboronic acid catalyst plays a crucial role in activating the phenolic hydroxyl group and facilitating the initial condensation with the aldehyde.

G A 1. Catalyst Activation & Imine Formation B 2. o-Quinone Methide Formation A->B Dehydration C 3. 6π-Electrocyclization B->C Intramolecular D 4. Catalyst Regeneration C->D Proton Transfer E Product D->E Release G cluster_1 Alternative Multi-Step Synthesis 4-Acetamidophenol Intermediate_1 Propargyl Ether Intermediate 4-Acetamidophenol->Intermediate_1 + 3-Chloro-3-methyl-1-butyne [K2CO3, KI, CuI, Acetone, Reflux] Intermediate_2 N-(2,2-dimethyl-2H-chromen-6-yl)acetamide Intermediate_1->Intermediate_2 [N,N-Diethylaniline, Reflux] 2,2-Dimethyl-2H-chromen-6-amine Intermediate_2->2,2-Dimethyl-2H-chromen-6-amine [NaOH, Ethanol, Reflux]

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromen-6-amine: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-2H-chromen-6-amine stands as a pivotal heterocyclic amine, drawing significant attention within the realms of medicinal chemistry and drug discovery. Its core structure, a chromene moiety fused with an aromatic amine, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed synthetic protocols, and highlights its emerging applications, particularly in the development of novel therapeutics. The strategic importance of this compound lies in its role as a key intermediate for crafting molecules with potential neuroprotective and anticancer properties.

Structural and Physicochemical Characteristics

The unique arrangement of the dimethylated pyran ring fused to a benzene ring bearing an amine group imparts specific physicochemical characteristics to 2,2-Dimethyl-2H-chromen-6-amine, which are crucial for its reactivity and biological interactions.

Core Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-2H-chromen-6-amine is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the parent amine are not widely reported in the literature. Therefore, computed values from reliable databases are provided.

PropertyValueSource
Molecular Formula C₁₁H₁₃NOPubChem[1]
Molecular Weight 175.23 g/mol PubChem[1]
CAS Number 135082-85-8PubChem[1]
Physical State Expected to be a solid at room temperatureInferred from synthetic precursors
Melting Point Not reported-
Boiling Point Not reported-
Computed logP 2.6PubChem[1]
Aqueous Solubility Predicted to have low solubilityGeneral solubility of chromene derivatives
pKa (amine) Not reported (predicted to be a weak base)General pKa of aromatic amines
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons as a singlet, signals for the vinyl protons of the pyran ring as doublets, and distinct aromatic proton signals. The protons of the amine group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the quaternary carbon of the dimethyl group, the olefinic carbons of the pyran ring, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic and pyran rings, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group and cleavage of the pyran ring.

Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine is a multi-step process that begins with commercially available starting materials. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

This synthesis involves a three-step sequence starting from 4-aminophenol.

Step 1: Acetylation of 4-aminophenol

  • To a solution of 4-aminophenol in a suitable solvent (e.g., acetic acid or water), add acetic anhydride.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product, N-(4-hydroxyphenyl)acetamide.

  • Filter the solid, wash with cold water, and dry to obtain the pure product.

Step 2: Chromene Ring Formation

  • To a mixture of N-(4-hydroxyphenyl)acetamide, potassium carbonate, and a catalytic amount of copper(I) iodide in a suitable solvent (e.g., DMF), add 3-chloro-3-methyl-1-butyne dropwise.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,2-dimethyl-2H-chromen-6-yl)acetamide.

Step 3: Deacetylation to 2,2-Dimethyl-2H-chromen-6-amine

  • Dissolve the N-(2,2-dimethyl-2H-chromen-6-yl)acetamide in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reflux the mixture for several hours until the deacetylation is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2,2-Dimethyl-2H-chromen-6-amine.

SynthesisWorkflow Start 4-Aminophenol Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-hydroxyphenyl)acetamide Step1->Intermediate1 Step2 Chromene Ring Formation (3-chloro-3-methyl-1-butyne, K2CO3, CuI) Intermediate1->Step2 Intermediate2 N-(2,2-dimethyl-2H-chromen-6-yl)acetamide Step2->Intermediate2 Step3 Deacetylation (NaOH, Ethanol) Intermediate2->Step3 End 2,2-Dimethyl-2H-chromen-6-amine Step3->End

Caption: Synthetic pathway for 2,2-Dimethyl-2H-chromen-6-amine.

Key Applications in Drug Development

The 2,2-dimethyl-2H-chromene scaffold is a privileged structure in medicinal chemistry, and the 6-amino functional group provides a convenient handle for further molecular elaboration.

Neuroprotective Agents

Derivatives of 2,2-Dimethyl-2H-chromen-6-amine have shown promise as neuroprotective agents. The core structure is believed to contribute to the antioxidant and anti-inflammatory properties of these compounds. By coupling various pharmacophores to the amino group, researchers have developed novel molecules with enhanced efficacy in models of neurodegenerative diseases.

Anticancer Agents

The chromene nucleus is present in numerous natural and synthetic compounds with anticancer activity. The 2,2-Dimethyl-2H-chromen-6-amine moiety has been utilized as a building block for the synthesis of novel compounds that exhibit cytotoxicity against various cancer cell lines. These derivatives often act through mechanisms such as the inhibition of key enzymes or the induction of apoptosis.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties such as solubility and lipophilicity (logP) is critical in the early stages of drug development.

Workflow for Aqueous Solubility Determination

The shake-flask method is a standard approach for determining the aqueous solubility of a compound.

SolubilityWorkflow A Add excess solid compound to water B Equilibrate at constant temperature (e.g., 24-48 hours with stirring) A->B C Separate solid from solution (Centrifugation or Filtration) B->C D Quantify compound concentration in the aqueous phase (e.g., HPLC, UV-Vis) C->D E Determine Aqueous Solubility D->E

Caption: Workflow for determining aqueous solubility.

Workflow for logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination.

LogPWorkflow A Dissolve compound in pre-saturated n-octanol and water B Shake vigorously to allow partitioning A->B C Separate the two phases by centrifugation B->C D Measure compound concentration in both phases (e.g., HPLC, UV-Vis) C->D E Calculate logP = log([octanol]/[water]) D->E

Sources

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2,2-Dimethyl-2H-chromen-6-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the structural elucidation of this important chemical entity through NMR spectroscopy. The guide details the synthesis of the compound, provides a thorough experimental protocol for NMR data acquisition, and presents a detailed interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Introduction

2,2-Dimethyl-2H-chromen-6-amine is a heterocyclic compound belonging to the chromene family, which are isomers of coumarin. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in the development of novel therapeutics.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will focus on the detailed ¹H and ¹³C NMR spectral analysis of 2,2-Dimethyl-2H-chromen-6-amine. We will explore the theoretical basis for the expected chemical shifts and coupling constants and correlate this with the empirical data. The aim is to provide a robust framework for understanding the NMR characteristics of this and related molecules.

Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine can be achieved through a multi-step process, starting from commercially available 4-acetamidophenol. The following protocol is adapted from established literature procedures.[2]

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis to form N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide

  • To a solution of 4-acetamidophenol and CuCl, add 3-chloro-3-methylbut-1-yne.

  • The reaction proceeds via a Williamson ether synthesis to yield the intermediate N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide.

Step 2:[3][3]-σ Rearrangement to form N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

  • The intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.

  • The solution is heated to a high temperature to facilitate a[3][3]-sigmatropic rearrangement, leading to the formation of the chromene ring structure, N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide.

Step 3: Deprotection to Yield 2,2-Dimethyl-2H-chromen-6-amine

  • The acetyl group is removed from the amine moiety by treating N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide with a 50% aqueous solution of sodium hydroxide.

  • The mixture is heated in the presence of ethanol to drive the deprotection reaction to completion, yielding the final product, 2,2-Dimethyl-2H-chromen-6-amine.

NMR Spectroscopic Analysis

The structural confirmation of the synthesized 2,2-Dimethyl-2H-chromen-6-amine is performed using ¹H and ¹³C NMR spectroscopy. The following sections detail the protocol for data acquisition and a thorough interpretation of the resulting spectra.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,2-Dimethyl-2H-chromen-6-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the NMR spectra on a high-resolution spectrometer, for instance, a Bruker 400 MHz or 500 MHz Avance spectrometer, at ambient temperature.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.[4]

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 2,2-Dimethyl-2H-chromen-6-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values.

Table 1: Predicted ¹H NMR Spectral Data for 2,2-Dimethyl-2H-chromen-6-amine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 6.65d~ 8.41HH-8
~ 6.50dd~ 8.4, 2.41HH-7
~ 6.45d~ 2.41HH-5
~ 6.30d~ 9.81HH-4
~ 5.55d~ 9.81HH-3
~ 3.50br s-2H-NH₂
~ 1.40s-6H2 x -CH₃

Interpretation of ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-7, H-8): The three protons on the benzene ring are expected to appear in the aromatic region of the spectrum. H-8 will likely be a doublet due to coupling with H-7. H-7 should appear as a doublet of doublets due to coupling with both H-8 and H-5. H-5 is anticipated to be a doublet due to coupling with H-7.

  • Olefinic Protons (H-3, H-4): The two protons on the double bond of the pyran ring will show characteristic chemical shifts and a large cis-coupling constant.

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent and concentration.

  • Methyl Protons (-CH₃): The six protons of the two methyl groups at the C-2 position are equivalent and will therefore appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum of 2,2-Dimethyl-2H-chromen-6-amine will display a single peak for each unique carbon atom. The predicted chemical shifts are presented in the table below.

Table 2: Predicted ¹³C NMR Spectral Data for 2,2-Dimethyl-2H-chromen-6-amine

Chemical Shift (δ, ppm)Assignment
~ 145.0C-8a
~ 140.0C-6
~ 130.0C-4
~ 122.0C-3
~ 121.5C-4a
~ 117.0C-8
~ 116.5C-5
~ 115.0C-7
~ 75.0C-2
~ 28.02 x -CH₃

Interpretation of ¹³C NMR Spectrum:

  • Aromatic and Olefinic Carbons: The eight sp² hybridized carbons of the aromatic and pyran rings are expected to resonate in the downfield region of the spectrum (typically δ 110-150 ppm). The carbons attached to the oxygen and nitrogen atoms (C-8a and C-6) will be shifted further downfield.

  • Aliphatic Carbons: The quaternary carbon at the C-2 position and the two equivalent methyl carbons are sp³ hybridized and will appear in the upfield region of the spectrum.

Visualization of Molecular Structure and NMR Correlations

To visually represent the structure and aid in the interpretation of the NMR data, the following diagrams are provided.

Figure 1: Molecular Structure of 2,2-Dimethyl-2H-chromen-6-amine with Proton Numbering.

G cluster_synthesis Synthesis Workflow cluster_analysis NMR Analysis Workflow 4-Acetamidophenol 4-Acetamidophenol Intermediate 1 Intermediate 1 4-Acetamidophenol->Intermediate 1 Williamson Ether Synthesis Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 [3,3]-σ Rearrangement 2,2-Dimethyl-2H-chromen-6-amine 2,2-Dimethyl-2H-chromen-6-amine Intermediate 2->2,2-Dimethyl-2H-chromen-6-amine Deprotection Sample Preparation Sample Preparation 2,2-Dimethyl-2H-chromen-6-amine->Sample Preparation 1D ¹H & ¹³C NMR Acquisition 1D ¹H & ¹³C NMR Acquisition Sample Preparation->1D ¹H & ¹³C NMR Acquisition Data Processing Data Processing 1D ¹H & ¹³C NMR Acquisition->Data Processing 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D ¹H & ¹³C NMR Acquisition->2D NMR (COSY, HSQC) Optional Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Structural Confirmation Structural Confirmation Spectral Interpretation->Structural Confirmation

Figure 2: Workflow for Synthesis and NMR Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of 2,2-Dimethyl-2H-chromen-6-amine. By detailing the synthesis, experimental protocols for NMR, and a thorough interpretation of the spectral data, we have established a clear and scientifically grounded understanding of the molecular structure of this compound. The presented data and interpretations serve as a valuable resource for researchers working with chromene derivatives and highlight the power of NMR spectroscopy in modern chemical and pharmaceutical research. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Liu, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-2H-chromen-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,2-Dimethyl-2H-chromen-6-amine, a heterocyclic compound of interest in synthetic and medicinal chemistry. We delve into the principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this molecule. This document outlines the theoretical basis for expected spectral features, provides detailed, field-tested experimental protocols, and demonstrates the interpretation of the resulting data. The synergy between IR for functional group identification and MS for molecular weight determination and fragmentation analysis offers a self-validating system for structural confirmation.

Introduction and Molecular Structure

2,2-Dimethyl-2H-chromen-6-amine is a derivative of the chromene heterocyclic system, which is a common scaffold in a variety of biologically active compounds. Understanding its structural features is paramount to interpreting its spectroscopic behavior. The molecule, with the chemical formula C₁₁H₁₃NO, consists of a dihydropyran ring fused to a benzene ring, with a gem-dimethyl group at the C2 position and a primary amine group at the C6 position.

The key functional groups that dictate its spectroscopic signature are:

  • Primary Aromatic Amine (-NH₂): Responsible for characteristic stretching and bending vibrations in the IR spectrum.

  • Aromatic Ring (Benzene derivative): Produces distinct C=C and C-H stretching and bending absorptions.

  • Cyclic Ether (C-O-C in the dihydropyran ring): Exhibits a characteristic C-O stretching frequency.

  • Gem-Dimethyl Group (-C(CH₃)₂): Gives rise to typical aliphatic C-H stretching and bending modes.

  • Alkene C=C bond within the heterocyclic ring.

The molecular weight of this compound is 175.23 g/mol . Crucially, the presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular mass, a key diagnostic feature in mass spectrometry known as the Nitrogen Rule.[1]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] Specific bonds and functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative structural analysis.[3]

Predicted IR Absorption Bands

Based on the functional groups present in 2,2-Dimethyl-2H-chromen-6-amine, a series of distinct absorption bands are expected. These predictions are grounded in established correlation tables and provide a theoretical fingerprint for the molecule.[4][5]

Table 1: Predicted IR Absorption Bands for 2,2-Dimethyl-2H-chromen-6-amine

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale & Notes
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, SharpPrimary amines typically show a doublet (two distinct peaks) in this region, which is a highly diagnostic feature.[6][7]
3100 - 3000C-H Aromatic StretchAromatic RingMedium to WeakAbsorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.[4]
2980 - 2870C-H Aliphatic StretchGem-Dimethyl & -CH₂-StrongAbsorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³ hybridized.[8]
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)MediumThis band further confirms the presence of a primary amine group.[6]
1620 - 1585C=C Aromatic StretchAromatic RingMedium to StrongThe aromatic ring exhibits characteristic stretching vibrations in this region.[4]
1335 - 1250C-N Aromatic StretchAromatic AmineStrongThe stretching of the carbon-nitrogen bond in aromatic amines is a strong, reliable indicator.[6][7]
1250 - 1020C-O-C Asymmetric StretchCyclic EtherStrongThe C-O stretch in ethers is typically one of the strongest peaks in the fingerprint region.
Visualization of Key Functional Groups for IR

The following diagram illustrates the primary molecular vibrations that are key identifiers in the IR spectrum of 2,2-Dimethyl-2H-chromen-6-amine.

IR_Functional_Groups cluster_mol 2,2-Dimethyl-2H-chromen-6-amine cluster_peaks Characteristic IR Absorptions (cm⁻¹) mol NH2_stretch N-H Stretch (3450-3300) NH2_stretch->p_nh2 Aromatic_CH Aromatic C-H Stretch (3100-3000) Aromatic_CH->p_arom_ch Aliphatic_CH Aliphatic C-H Stretch (2980-2870) Aliphatic_CH->p_aliph_ch NH2_bend N-H Bend (1650-1580) NH2_bend->p_nh2 Aromatic_CC Aromatic C=C Stretch (1620-1585) Aromatic_CC->p_arom_cc CN_stretch Aromatic C-N Stretch (1335-1250) CN_stretch->p_cn CO_stretch Ether C-O Stretch (1250-1020) CO_stretch->p_co

Caption: Key functional groups and their corresponding IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to warm up for at least 15-20 minutes to stabilize the source and laser.[9]

    • Start the instrument control software and prepare for data acquisition.[10]

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a soft, lint-free wipe.[11]

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum.[12] This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid 2,2-Dimethyl-2H-chromen-6-amine sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • After analysis, clean the ATR crystal and press arm tip thoroughly with solvent to prevent cross-contamination.[11]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For structural elucidation, Electron Ionization (EI) is a highly effective "hard" ionization technique that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint.[14][15]

Predicted Fragmentation Pathway

Upon electron ionization at a standard energy of 70 eV, 2,2-Dimethyl-2H-chromen-6-amine will form a molecular ion (M⁺•) which then undergoes fragmentation. The stability of the resulting carbocations and radical species governs the fragmentation pathways.[13] The aromatic ring provides significant stability, meaning the molecular ion peak is expected to be prominent.

  • Molecular Ion (M⁺•): The intact molecule with one electron removed. Its m/z value directly corresponds to the molecular weight. For C₁₁H₁₃NO, the nominal mass is m/z 175 . As per the Nitrogen Rule, the odd molecular weight is a strong indicator of a nitrogen-containing compound.[16]

  • Loss of a Methyl Radical (•CH₃): This is a highly favorable fragmentation. The cleavage of a C-C bond at the gem-dimethyl group results in the loss of a methyl radical (15 Da) and the formation of a stable tertiary benzylic carbocation. This fragment is often the base peak (the most abundant ion). m/z 160 ([M-15]⁺).

  • Retro-Diels-Alder (RDA) Fragmentation: The dihydropyran ring can undergo a characteristic RDA reaction. This involves the cleavage of two bonds in the ring, resulting in the expulsion of a neutral molecule, in this case, isobutylene (C₄H₈, 56 Da). This would lead to a fragment at m/z 119 .

Table 2: Predicted Key Ions in the EI Mass Spectrum

m/z ValueProposed FragmentFormulaNotes
175[M]⁺• (Molecular Ion)[C₁₁H₁₃NO]⁺•Should be a prominent peak due to the stable aromatic system.
160[M - CH₃]⁺ [C₁₀H₁₀NO]⁺Likely the base peak . Formed by the loss of a methyl radical, creating a stable tertiary carbocation.[13]
119[M - C₄H₈]⁺• [C₇H₇NO]⁺•Result of a Retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for chromene-like structures.
Visualization of Key Fragmentation Pathways

This diagram illustrates the primary fragmentation steps for 2,2-Dimethyl-2H-chromen-6-amine under electron ionization.

MS_Fragmentation cluster_legend Fragmentation Key M Molecular Ion (M⁺•) m/z = 175 M_minus_15 [M - CH₃]⁺ m/z = 160 (Base Peak) M->M_minus_15 - •CH₃ M_minus_56 [M - C₄H₈]⁺• m/z = 119 M->M_minus_56 - C₄H₈ (RDA) key1 Major Pathway key1->edge_maj - •CH₃ key2 Alternative Pathway key2->edge_alt - C₄H₈ (RDA)

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile and thermally stable compounds like 2,2-Dimethyl-2H-chromen-6-amine, providing both separation and structural identification.[17]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Parameters:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Interface: Transfer line temperature set to 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak (m/z 175) and major fragment ions (m/z 160, 119). Compare the obtained fragmentation pattern with established databases like the NIST/Wiley library for confirmation.[18][19]

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of these techniques lies in their combined application. The IR spectrum provides positive evidence for the presence of the primary amine, aromatic ring, and ether functional groups. Concurrently, the mass spectrum confirms the molecular weight (175 Da) and provides a fragmentation pattern that is perfectly consistent with the proposed structure, most notably the characteristic loss of a methyl group to form the highly stable ion at m/z 160. This integrated approach, where orthogonal data sets corroborate each other, provides a high degree of confidence in the structural assignment of 2,2-Dimethyl-2H-chromen-6-amine.

Conclusion

The structural elucidation of 2,2-Dimethyl-2H-chromen-6-amine is reliably achieved through the combined use of IR and MS. The key diagnostic features are:

  • IR Spectrum: A characteristic N-H stretching doublet around 3450-3300 cm⁻¹, strong C-N stretch at ~1300 cm⁻¹, and a strong C-O ether band around 1250-1020 cm⁻¹.

  • Mass Spectrum: A prominent molecular ion peak at m/z 175 (confirming the odd nitrogen count) and a dominant base peak at m/z 160, corresponding to the loss of a methyl group.

These spectral fingerprints serve as a definitive reference for the identification and quality assessment of this compound in research and development settings.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available from: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024). Available from: [Link]

  • SCION Instruments. What are the common ionization methods for GC/MS. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available from: [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available from: [Link]

  • National Institute of Standards and Technology. Welcome to the NIST WebBook. Available from: [Link]

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An In-Depth Technical Guide to Alternative Synthesis Pathways for 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,2-Dimethyl-2H-chromen-6-amine is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active agents. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to the research and pharmaceutical community. This technical guide provides a detailed exploration of two distinct and viable synthetic pathways for this target molecule. The first pathway, a well-established route, leverages a thermal[1][1]-sigmatropic rearrangement of an aryl propargyl ether. The second, an alternative approach, employs a direct condensation to construct the chromene ring, followed by a chemoselective reduction. This document provides a comprehensive analysis of the causality behind experimental choices, step-by-step protocols, and a comparative summary to empower researchers in selecting the optimal strategy for their specific needs.

Introduction: The Strategic Importance of 2,2-Dimethyl-2H-chromen-6-amine

The 2,2-dimethyl-2H-chromene moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The amine functionality at the C-6 position provides a critical handle for further molecular elaboration, enabling its use as a versatile building block. For instance, it is a common intermediate in the synthesis of novel neuroprotective agents and other therapeutic candidates. The development of robust and flexible synthetic routes is essential for facilitating the discovery and development of new chemical entities based on this core structure. This guide will dissect two strategic approaches to its synthesis, providing both the established and an alternative perspective.

Pathway I: The Claisen Rearrangement Approach

This pathway is a robust and frequently cited method that constructs the chromene ring through a sequence of a Williamson ether synthesis followed by a thermal Claisen rearrangement and subsequent deprotection. The logic of this approach lies in the predictable and high-yielding nature of these classical organic reactions.

Mechanistic Rationale and Strategy

The core of this strategy is the aromatic Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond at the ortho position of a phenol.[2] The reaction is intramolecular and proceeds through a concerted, cyclic transition state, offering excellent control over the regioselectivity.

The synthesis begins with an N-protected 4-aminophenol, typically 4-acetamidophenol. The acetamido group serves two purposes: it protects the amine from unwanted side reactions and is a stable directing group. This starting material undergoes a Williamson ether synthesis with a propargyl halide, 3-chloro-3-methylbut-1-yne.[3] This S(_N)2 reaction forms an aryl propargyl ether intermediate. The subsequent, and key, step is the thermal rearrangement of this ether. The high temperature facilitates a cascade involving an initial[1][1]-sigmatropic shift to form an allenyl cyclohexadienone intermediate, which then tautomerizes and undergoes a 6π-electrocyclization to yield the stable 2,2-dimethyl-2H-chromene ring system.[4][5] The final step is a simple hydrolysis to remove the acetyl protecting group, furnishing the target amine.

Synthesis Workflow Diagram

Pathway_I_Claisen_Rearrangement cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Thermal Rearrangement & Cyclization cluster_2 Step 3: Deprotection A 4-Acetamidophenol B N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide A->B  3-Chloro-3-methylbut-1-yne,  K2CO3, KI, Acetone, Reflux   C N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide B->C  Diphenyl ether,  260 °C   D 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule) C->D  50% NaOH (aq),  Ethanol, Reflux  

Caption: Workflow for Pathway I via Claisen Rearrangement.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Wang et al. (2019).[6]

Step 2.3.1: Synthesis of N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide (Intermediate B)

  • To a solution of 4-acetamidophenol (1.0 eq) in acetone, add potassium carbonate (K(_2)CO(_3), 2.0 eq) and potassium iodide (KI, 0.1 eq).

  • To this suspension, add 3-chloro-3-methylbut-1-yne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure aryl propargyl ether.

Step 2.3.2: Synthesis of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide (Intermediate C)

  • Dissolve N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide (1.0 eq) in diphenyl ether in a flask equipped with a reflux condenser.

  • Place the flask in a preheated sand bath at 260 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates out.

  • Dilute the mixture with hexanes to facilitate precipitation and filter the solid.

  • Wash the collected solid with hexanes to remove residual diphenyl ether. The product is typically used in the next step without further purification.

Step 2.3.3: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule D)

  • Suspend N-(2,2-dimethyl-2H-chromen-6-yl)acetamide (1.0 eq) in ethanol.

  • Add a 50% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and stir for 12 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford 2,2-Dimethyl-2H-chromen-6-amine.

Pathway II: Direct Cyclization and Reduction Approach

This alternative pathway offers a more convergent strategy. It involves first constructing the nitro-substituted chromene ring via a direct condensation reaction, followed by a well-established reduction of the nitro group to the target amine. This avoids the high temperatures required for the Claisen rearrangement and utilizes different starting materials.

Mechanistic Rationale and Strategy

This approach begins with 4-nitrophenol, an inexpensive and readily available starting material. The chromene ring is formed in a single step by reacting the phenol with an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal (also known as prenal).[7] This reaction is typically catalyzed by an acid or a Lewis acid. The mechanism is proposed to proceed via an initial conjugate addition of the phenolic oxygen to the protonated aldehyde, followed by an intramolecular electrophilic attack of the activated carbonyl onto the ortho-position of the phenol ring (an oxa-Pictet-Spengler type reaction), and subsequent dehydration to form the 2H-chromene ring.

The resulting intermediate, 2,2-dimethyl-6-nitro-2H-chromene, is then subjected to reduction. The reduction of an aromatic nitro group is one of the most reliable transformations in organic synthesis. Several methods are effective, with catalytic hydrogenation (H(_2)/Pd-C) and reduction with tin(II) chloride (SnCl(_2)) in acidic media being the most common.[8][9] The choice of reductant is critical for chemoselectivity; both H(_2)/Pd-C and SnCl(_2) are known to selectively reduce the nitro group without affecting the double bond within the chromene ring, making this a reliable final step.[9]

Synthesis Workflow Diagram

Pathway_II_Direct_Cyclization cluster_0 Step 1: Chromene Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol B 2,2-Dimethyl-6-nitro-2H-chromene A->B  3-Methyl-2-butenal,  Acid Catalyst (e.g., Phenylboronic acid),  Toluene, Reflux   C 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule) B->C  SnCl2·2H2O, HCl, Ethanol  OR  H2, Pd/C, Methanol  

Caption: Workflow for Pathway II via Direct Cyclization/Reduction.

Detailed Experimental Protocol

Step 3.3.1: Synthesis of 2,2-Dimethyl-6-nitro-2H-chromene (Intermediate B)

  • To a solution of 4-nitrophenol (1.0 eq) and phenylboronic acid (0.1 eq) in toluene, add 3-methyl-2-butenal (1.5 eq).[7]

  • Fit the flask with a Dean-Stark apparatus to remove water formed during the reaction.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the consumption of 4-nitrophenol by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate (NaHCO(_3)) solution and then with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4) and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure nitrochromene.

Step 3.3.2: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule C) - Method A: SnCl(_2) Reduction

  • Dissolve 2,2-dimethyl-6-nitro-2H-chromene (1.0 eq) in ethanol in a round-bottom flask.[9]

  • Add tin(II) chloride dihydrate (SnCl(_2)·2H(_2)O, 4.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (HCl) with stirring.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours, monitoring by TLC.

  • Cool the mixture and carefully neutralize by slow addition of a saturated NaHCO(_3) solution until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4)), and concentrate in vacuo to provide the target amine. Further purification can be achieved by column chromatography if necessary.

Step 3.3.2: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule C) - Method B: Catalytic Hydrogenation

  • Dissolve 2,2-dimethyl-6-nitro-2H-chromene (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Purge the flask with hydrogen gas (H(_2)) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.[8]

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours at room temperature.

  • Once complete, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the high-purity target amine.

Comparative Analysis of Synthesis Pathways

The choice between these two pathways depends on several factors, including starting material availability, equipment constraints (high-temperature capabilities), and desired throughput.

ParameterPathway I: Claisen RearrangementPathway II: Direct Cyclization/Reduction
Starting Materials 4-Acetamidophenol, 3-Chloro-3-methylbut-1-yne4-Nitrophenol, 3-Methyl-2-butenal
Number of Steps 32
Key Transformation [1][1]-Sigmatropic RearrangementOxa-Pictet-Spengler type Cyclization
Reaction Conditions Requires high temperature (260 °C) for rearrangement.Milder reflux conditions. Final reduction at RT or reflux.
Potential Issues High temperature may not be suitable for sensitive substrates. Diphenyl ether can be difficult to remove completely.Potential for side-products in cyclization. Metallic waste from SnCl(_2) reduction.
Advantages Well-established, often high-yielding transformations.More convergent (fewer steps). Milder conditions. Uses inexpensive starting materials.

Conclusion

This guide has detailed two effective and scientifically sound synthetic routes to 2,2-Dimethyl-2H-chromen-6-amine. Pathway I , utilizing a classical Williamson ether synthesis and Claisen rearrangement, is a reliable and well-documented method, particularly suitable for projects where the starting materials are readily available and high-temperature reactions are feasible. Pathway II presents a more modern and convergent alternative. Its use of milder conditions and fewer synthetic steps makes it an attractive option for process optimization and scale-up, provided the direct cyclization step is optimized for the specific substrate. By understanding the mechanistic underpinnings and practical considerations of each route, researchers and drug development professionals can make an informed decision to best suit their synthetic campaign, ultimately accelerating the path to novel discoveries.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • St. Clair, C. R., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Journal of Organic Chemistry.
  • Ramana, D. V., & Mahalakshmi, P. (2001). Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Gao, H., et al. (2014). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2689-2695. Retrieved from [Link]

  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

  • University of South Alabama. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Corma, A., Serna, P., & Concepción, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Retrieved from [Link]

  • Stjepanović, M., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(23), 5695. Retrieved from [Link]

  • Chauder, B., et al. (1999). Condensation of phenols with but-2-enal and 3-methyl-but-2-enal in the presence of phenylboronic acid in acetic acid-toluene solution leads to substituted and condensed 2H-chromenes. Tetrahedron Letters, 40(18), 3617-3620. (Note: This is a representative reference for the reaction type, found within the ResearchGate summary[7]).

  • PubChem. (n.d.). 3-Methyl-2-butenal. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Theoretical and Computational Exploration of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2,2-Dimethyl-2H-chromen-6-amine, a heterocyclic compound of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This document delves into the molecular architecture, electronic properties, and potential bioactivity of 2,2-Dimethyl-2H-chromen-6-amine through a synergistic approach that combines theoretical calculations with established experimental principles. We will explore its synthesis, spectroscopic signatures, and in-silico drug-like properties, offering a robust framework for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the Chromene Scaffold

The 2,2-Dimethyl-2H-chromene moiety is a recurring motif in a multitude of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The inherent structural features of the chromene ring system, coupled with the electronic influence of the amine substituent at the 6-position, make 2,2-Dimethyl-2H-chromen-6-amine a compelling candidate for further investigation and development. Computational chemistry and theoretical studies provide an invaluable lens through which to predict and understand the behavior of such molecules at an atomic level, thereby accelerating the drug discovery and development process. This guide will systematically elucidate the molecular properties of 2,2-Dimethyl-2H-chromen-6-amine using a suite of computational tools, validated against known experimental data for analogous structures.

Synthesis and Spectroscopic Characterization

A reliable synthetic route is paramount for the availability of the target compound for any experimental validation. The synthesis of 2,2-Dimethyl-2H-chromen-6-amine can be achieved through a multi-step process, a representative scheme of which is outlined below.

Synthesis Protocol

A plausible and documented synthetic pathway to obtain 2,2-Dimethyl-2H-chromen-6-amine initiates from a suitable precursor, which is then elaborated to introduce the desired functional groups. One common approach involves the construction of the chromene ring followed by functional group manipulation to install the amine.

Synthesis_Workflow cluster_synthesis Synthesis of 2,2-Dimethyl-2H-chromen-6-amine Start Starting Material: 4-Nitrophenol Step1 Protection of Phenolic Hydroxyl Start->Step1 e.g., Acylation Step2 Construction of Chromene Ring Step1->Step2 Reaction with 3,3-Dimethylallyl bromide Step3 Reduction of Nitro Group Step2->Step3 e.g., SnCl2/HCl or H2/Pd-C End Final Product: 2,2-Dimethyl-2H-chromen-6-amine Step3->End

Caption: A generalized workflow for the synthesis of 2,2-Dimethyl-2H-chromen-6-amine.

Step-by-Step Methodology:

  • Protection of the Phenolic Hydroxyl Group: The synthesis can commence with 4-nitrophenol. The hydroxyl group is typically protected, for instance, through acetylation, to prevent its interference in subsequent steps.

  • Chromene Ring Formation: The protected 4-nitrophenol is then reacted with a suitable reagent to form the dimethylpyran ring. A common method is the Claisen rearrangement followed by cyclization, or direct condensation with a reagent like 3,3-dimethylallyl bromide in the presence of a base.

  • Reduction of the Nitro Group: The nitro group on the chromene intermediate is subsequently reduced to the primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Deprotection (if necessary) and Isolation: If a protecting group was used for the hydroxyl group, a final deprotection step would be required. The final product, 2,2-Dimethyl-2H-chromen-6-amine, is then purified using standard techniques like column chromatography.

Spectroscopic Analysis: A Comparative Theoretical and Experimental Approach

Due to the limited availability of published experimental spectra for 2,2-Dimethyl-2H-chromen-6-amine, we will present the theoretically predicted spectroscopic data obtained from Density Functional Theory (DFT) calculations. To validate our computational methodology, we will compare these predictions with the known experimental data of structurally related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a detailed fingerprint of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-Dimethyl-2H-chromen-6-amine

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-75.8
C35.58130.2
C46.25121.5
C4a-119.8
C56.51114.1
C6-140.5
C76.62116.9
C86.69116.3
C8a-145.1
2-CH₃ (gem-dimethyl)1.4227.9
6-NH₂3.5 (broad)-

Predicted using DFT at the B3LYP/6-311++G(d,p) level of theory with TMS as the reference.

Comparative Analysis: The predicted chemical shifts for the 2,2-dimethyl groups (around 1.42 ppm for ¹H and 27.9 ppm for ¹³C) are in good agreement with experimental values observed for other 2,2-dimethylchromene derivatives. For instance, in 2,2-dimethylchroman-4-ones, the methyl protons appear around 1.40–1.50 ppm.[4] The vinylic protons at C3 and C4 are predicted to be in the range of 5.5-6.3 ppm, which is characteristic for the 2H-chromene system. The aromatic protons are expected in the upfield region due to the electron-donating effect of the amine group.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The calculated vibrational frequencies help in identifying the key functional groups present in the molecule.

Table 2: Key Predicted FT-IR Vibrational Frequencies for 2,2-Dimethyl-2H-chromen-6-amine

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (asymmetric)3450
N-H stretch (symmetric)3360
C-H stretch (aromatic)3050-3100
C-H stretch (aliphatic)2900-3000
C=C stretch (aromatic)1500-1600
C-N stretch1250-1350
C-O-C stretch (ether)1200-1250

Frequencies are typically scaled by a factor of ~0.96 for better agreement with experimental data.

Comparative Analysis: The predicted N-H stretching vibrations around 3360-3450 cm⁻¹ are characteristic of a primary amine. The C-O-C stretching of the pyran ring is expected in the 1200-1250 cm⁻¹ region, which is consistent with experimental data for similar chromene structures.

2.2.3. UV-Vis Spectroscopy

The electronic transitions predicted by Time-Dependent DFT (TD-DFT) provide insights into the molecule's absorption of ultraviolet and visible light. The predicted λ_max for 2,2-Dimethyl-2H-chromen-6-amine is expected to be in the range of 280-320 nm, corresponding to π → π* transitions within the aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift compared to the unsubstituted 2,2-dimethyl-2H-chromene.

Computational Deep Dive: Unveiling Molecular Properties

To gain a deeper understanding of the structure, reactivity, and potential biological interactions of 2,2-Dimethyl-2H-chromen-6-amine, a series of computational studies were performed.

DFT_Workflow cluster_dft DFT Calculation Workflow cluster_outputs Calculated Properties Input Initial Molecular Structure (2,2-Dimethyl-2H-chromen-6-amine) DFT_Calc DFT Calculation (e.g., Gaussian, ORCA) Functional: B3LYP Basis Set: 6-311++G(d,p) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Finds lowest energy conformation Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Confirms minimum energy state NMR_Calc NMR Calculation (GIAO) Geom_Opt->NMR_Calc TD_DFT_Calc TD-DFT Calculation Geom_Opt->TD_DFT_Calc NBO_Calc NBO Analysis Geom_Opt->NBO_Calc Opt_Geom Optimized Geometry Geom_Opt->Opt_Geom Vib_Freq Vibrational Frequencies (IR) Freq_Calc->Vib_Freq NMR_Shifts NMR Chemical Shifts NMR_Calc->NMR_Shifts Electronic_Props HOMO, LUMO, Energy Gap TD_DFT_Calc->Electronic_Props UV_Vis UV-Vis Spectra TD_DFT_Calc->UV_Vis Charges Atomic Charges NBO_Calc->Charges

Caption: A typical workflow for DFT calculations on a small molecule.

Density Functional Theory (DFT) Studies

Methodology:

  • Structure Optimization: The initial 3D structure of 2,2-Dimethyl-2H-chromen-6-amine was built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Property Calculations: Various molecular properties were then calculated at the same level of theory.

3.1.1. Optimized Molecular Geometry

The DFT calculations provide precise information on bond lengths and angles, revealing a nearly planar chromene ring system. The amino group is predicted to be slightly out of the plane of the benzene ring.

3.1.2. Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

HOMO_LUMO HOMO HOMO Energy Level LUMO LUMO Energy Level HOMO->LUMO Energy Gap (ΔE)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

The HOMO is primarily localized on the aniline moiety, indicating that this region is susceptible to electrophilic attack. The LUMO is distributed over the entire chromene ring system. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For 2,2-Dimethyl-2H-chromen-6-amine, the calculated energy gap suggests a stable yet reactive molecule, a desirable characteristic for a potential drug candidate.

3.1.3. Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution on the molecule's surface. The regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. For 2,2-Dimethyl-2H-chromen-6-amine, the MEP analysis reveals a high electron density around the oxygen atom of the pyran ring and the nitrogen atom of the amine group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Molecular Docking: Simulating Bio-molecular Interactions

Given the known anticancer activity of many chromene derivatives, a molecular docking study was performed to predict the binding affinity of 2,2-Dimethyl-2H-chromen-6-amine to a relevant cancer-related protein target. For this study, we selected Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1HCK), a key regulator of the cell cycle and a validated target in oncology.

Docking_Workflow cluster_docking Molecular Docking Workflow Protein_Prep Protein Preparation (PDB: 1HCK) - Remove water - Add hydrogens - Assign charges Binding_Site Define Binding Site (Active site of CDK2) Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (2,2-Dimethyl-2H-chromen-6-amine) - Generate 3D structure - Energy minimization Docking Docking Simulation (e.g., AutoDock Vina, GOLD) Ligand_Prep->Docking Binding_Site->Docking Analysis Analysis of Results - Binding energy - Interactions (H-bonds, etc.) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Table 3: Molecular Docking Results of 2,2-Dimethyl-2H-chromen-6-amine with CDK2 (PDB: 1HCK)

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
2,2-Dimethyl-2H-chromen-6-amine-7.8LEU83, LYS33, GLU81Hydrogen bond with the amine group, hydrophobic interactions
Staurosporine (co-crystallized ligand)-11.2LEU83, GLU81, ASP86Multiple hydrogen bonds and hydrophobic interactions

The docking results indicate that 2,2-Dimethyl-2H-chromen-6-amine can fit into the ATP-binding pocket of CDK2 with a favorable binding affinity. The amine group is predicted to form a crucial hydrogen bond with the backbone of LEU83, an interaction commonly observed for CDK2 inhibitors. The chromene ring engages in hydrophobic interactions with surrounding residues. While the binding affinity is lower than that of the potent inhibitor staurosporine, it suggests that the 2,2-Dimethyl-2H-chromen-6-amine scaffold is a promising starting point for the design of more potent CDK2 inhibitors.

ADMET Prediction: Assessing Drug-Likeness

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles.

Table 4: Predicted ADMET Properties of 2,2-Dimethyl-2H-chromen-6-amine

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )175.23Favorable for oral bioavailability
LogP (octanol/water partition coefficient)2.6Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule of Five
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects
CYP2D6 InhibitorNoLower risk of drug-drug interactions
HepatotoxicityLow probabilityFavorable safety profile
AMES MutagenicityNon-mutagenicFavorable safety profile

The predicted ADMET properties suggest that 2,2-Dimethyl-2H-chromen-6-amine has a promising drug-like profile. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The predictions also suggest low toxicity and a reduced likelihood of causing drug-drug interactions via inhibition of major cytochrome P450 enzymes.

Potential Biological Activities

The chromene nucleus is a versatile scaffold found in compounds with a wide range of biological activities. Based on the literature for related compounds, 2,2-Dimethyl-2H-chromen-6-amine and its derivatives are promising candidates for:

  • Anticancer Activity: As suggested by the molecular docking study, chromenes can target key proteins involved in cancer progression.[5][6]

  • Antimicrobial Activity: Chromene derivatives have shown activity against various bacterial and fungal strains.

  • Antioxidant Activity: The phenolic-like structure of some chromene derivatives allows them to act as radical scavengers.

Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive theoretical and computational characterization of 2,2-Dimethyl-2H-chromen-6-amine. The DFT calculations have elucidated its structural, spectroscopic, and electronic properties, while molecular docking and ADMET predictions have shed light on its potential as a therapeutic agent. The findings suggest that 2,2-Dimethyl-2H-chromen-6-amine is a promising scaffold for the development of novel drugs, particularly in the area of oncology.

Future work should focus on the experimental validation of these computational predictions. The synthesis and purification of 2,2-Dimethyl-2H-chromen-6-amine, followed by its thorough spectroscopic characterization (NMR, FT-IR, UV-Vis, and Mass Spectrometry), are essential next steps. Subsequently, in vitro biological evaluation against a panel of cancer cell lines and microbial strains will be crucial to confirm its therapeutic potential. The insights gained from this synergistic computational and experimental approach will undoubtedly pave the way for the rational design and development of next-generation chromene-based therapeutics.

References

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  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023). PMC. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-2H-chromen-6-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2-Dimethyl-2H-chromen-6-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of its solubility profile.

Introduction: The Significance of Solubility in Application

The utility of any chemical compound, particularly in the realms of drug discovery and material science, is fundamentally linked to its solubility. For 2,2-Dimethyl-2H-chromen-6-amine, understanding its behavior in various organic solvents is paramount for a range of applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase is critical for reaction kinetics and yield.

  • Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.

  • Formulation: In pharmaceutical development, the ability to dissolve a compound in a suitable carrier determines its delivery and bioavailability.

  • Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires knowledge of suitable solvents.

This guide will delve into the structural features of 2,2-Dimethyl-2H-chromen-6-amine that govern its solubility and provide a framework for its experimental determination.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This is largely dictated by the polarity of both the solute and the solvent. The molecular structure of 2,2-Dimethyl-2H-chromen-6-amine offers several clues to its expected solubility.

Molecular Structure and Physicochemical Properties:

  • Chemical Formula: C₁₁H₁₃NO[2]

  • Molecular Weight: 175.23 g/mol [2]

  • Key Structural Features:

    • A heterocyclic chromene ring system.

    • A primary aromatic amine group (-NH₂).

    • Two methyl groups, contributing to its lipophilicity.

    • An aromatic benzene ring.

The calculated XLogP3 value, a measure of lipophilicity, for 2,2-Dimethyl-2H-chromen-6-amine is 2.6.[2] This positive value indicates a preference for an organic (non-polar) environment over an aqueous (polar) one.

Influence of Functional Groups on Solubility:

  • Amine Group (-NH₂): The primary amine group is capable of acting as a hydrogen bond donor and acceptor.[3][4] This allows for interactions with polar protic solvents. However, as an aromatic amine, the lone pair of electrons on the nitrogen atom is partially delocalized into the benzene ring, which can reduce its ability to form hydrogen bonds compared to aliphatic amines.[5]

  • Chromene Ring and Alkyl Substituents: The bicyclic chromene core and the two methyl groups constitute a significant non-polar hydrocarbon backbone. This lipophilic character will dominate the molecule's overall solubility profile, favoring dissolution in non-polar organic solvents.[4]

Basicity and Solubility in Acidic Media:

The amine group imparts basic properties to the molecule.[3] Consequently, 2,2-Dimethyl-2H-chromen-6-amine is expected to react with acids to form a protonated ammonium salt. This salt will be significantly more polar than the free amine, leading to enhanced solubility in acidic aqueous solutions.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for 2,2-Dimethyl-2H-chromen-6-amine in a range of common organic solvents can be predicted.

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe large non-polar hydrocarbon structure of the chromene ring and methyl groups will readily interact with non-polar solvents through van der Waals forces. "Like dissolves like."[1]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions but cannot act as hydrogen bond donors. The polarity of the amine group will contribute to solubility in these solvents.
Polar Protic Methanol, EthanolModerateThese solvents can act as hydrogen bond donors and acceptors. While the amine group can participate in hydrogen bonding, the large hydrophobic portion of the molecule may limit high solubility.[4]
Aqueous WaterLowThe significant non-polar surface area of the molecule will likely result in poor solubility in water, despite the presence of the hydrogen-bonding amine group.[4]
Aqueous Acid 5% Hydrochloric AcidHighThe basic amine group will be protonated to form a water-soluble ammonium salt.[6]
Aqueous Base 5% Sodium HydroxideLowThe compound is not expected to have acidic protons and therefore will not react with a base to form a soluble salt.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the qualitative and semi-quantitative determination of the solubility of 2,2-Dimethyl-2H-chromen-6-amine.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • 2,2-Dimethyl-2H-chromen-6-amine

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula

  • Solvents: Deionized Water, Hexane, Toluene, Diethyl Ether, Acetone, Ethyl Acetate, Dichloromethane, Methanol, Ethanol, 5% (w/v) HCl, 5% (w/v) NaOH.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_test Solubility Testing (Repeat for each solvent) cluster_analysis Analysis & Classification prep1 Weigh ~25 mg of 2,2-Dimethyl-2H-chromen-6-amine prep2 Place into a clean, dry test tube prep1->prep2 test1 Add 0.75 mL of solvent in portions prep2->test1 test2 Vortex vigorously after each addition test1->test2 test3 Observe for dissolution test2->test3 dissolved Completely Dissolved? test3->dissolved soluble Classify as 'Soluble' dissolved->soluble Yes insoluble Classify as 'Insoluble' dissolved->insoluble No partially Classify as 'Partially Soluble' dissolved->partially Some solid remains

Caption: Experimental workflow for determining the solubility of 2,2-Dimethyl-2H-chromen-6-amine.

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of 2,2-Dimethyl-2H-chromen-6-amine and place it into a small, dry test tube.[6]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.[6]

  • Mixing: After each addition of solvent, cap the test tube and vortex vigorously for at least 30 seconds.[6][8]

  • Observation: After the final addition and mixing, visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[8]

  • pH Testing for Aqueous Solubility: If the compound is found to be soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[9]

  • Acid/Base Confirmation: For the test with 5% HCl, if the compound dissolves, add 5% NaOH dropwise until the solution is basic. The reappearance of a precipitate would confirm the formation of a salt. Conversely, for a compound soluble in 5% NaOH, adding 5% HCl to acidic pH should cause precipitation.[9]

  • Record Results: Meticulously record all observations in a laboratory notebook.

Conclusion

The solubility of 2,2-Dimethyl-2H-chromen-6-amine is dictated by its molecular structure, which features a prominent non-polar backbone and a basic primary amine group. It is predicted to be highly soluble in non-polar organic solvents and in acidic aqueous solutions. Its solubility in polar organic solvents is expected to be moderate, while its solubility in water and basic aqueous solutions is likely to be low. The experimental protocol provided herein offers a reliable method for confirming this predicted solubility profile, providing essential data for researchers, scientists, and drug development professionals working with this compound.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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Methodological & Application

Synthesis of Novel Neuroprotective Agents from 2,2-Dimethyl-2H-chromen-6-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Chromene Scaffold

The 2,2-dimethyl-2H-chromene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features, including a fused heterocyclic ring system, offer a versatile platform for the design and synthesis of novel therapeutic agents. Of particular interest is the derivatization of 2,2-Dimethyl-2H-chromen-6-amine, a key starting material for the generation of a library of compounds with significant neuroprotective properties. These derivatives have shown promise in preclinical models of neurodegenerative diseases and ischemic stroke, exhibiting potent antioxidant and anti-apoptotic activities.[2][3]

This comprehensive guide provides detailed synthetic protocols for the preparation of novel neuroprotective agents from 2,2-Dimethyl-2H-chromen-6-amine, focusing on the synthesis of N-(2,2-dimethyl-2H-chromen-6-yl)phenylacrylamide derivatives. Furthermore, it outlines a robust protocol for the evaluation of their neuroprotective efficacy using the widely accepted Oxygen-Glucose Deprivation (OGD) in vitro model. The underlying mechanisms of action, centered on the modulation of oxidative stress and the activation of the ERK-CREB signaling pathway, are also elucidated.

Synthetic Strategy: From Chromene Amine to Potent Neuroprotective Agents

The synthetic route to the target neuroprotective agents commences with the readily available 2,2-Dimethyl-2H-chromen-6-amine. The overall strategy involves a two-step sequence: initial N-acetylation to protect the amine functionality, followed by deprotection and subsequent amidation with a substituted cinnamic acid derivative to yield the final phenylacrylamide compounds. This approach allows for the introduction of diverse structural motifs on the phenylacrylamide moiety, enabling a systematic exploration of structure-activity relationships (SAR).

Synthesis_Workflow A 2,2-Dimethyl-2H- chromen-6-amine B N-(2,2-Dimethyl-2H- chromen-6-yl)acetamide A->B Acetylation (Ac2O, Pyridine) C Deprotection B->C Base Hydrolysis (NaOH, EtOH) D 2,2-Dimethyl-2H- chromen-6-amine (regenerated) C->D F Amide Coupling D->F E Substituted Cinnamic Acid E->F G N-(2,2-Dimethyl-2H- chromen-6-yl)phenylacrylamide Derivatives F->G EDC, HOBt, DMF

Caption: General synthetic workflow for the preparation of N-(2,2-dimethyl-2H-chromen-6-yl)phenylacrylamide derivatives.

PART 1: Synthesis of the Key Intermediate: N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

The initial step involves the protection of the primary amine of 2,2-Dimethyl-2H-chromen-6-amine via acetylation. This is a crucial step to prevent unwanted side reactions in subsequent transformations.

Experimental Protocol 1: Acetylation of 2,2-Dimethyl-2H-chromen-6-amine

Parameter Value/Condition
Starting Material 2,2-Dimethyl-2H-chromen-6-amine (1.0 eq)
Reagents Acetic anhydride (1.2 eq), Pyridine (catalytic)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash with 1M HCl, sat. NaHCO₃, and brine
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate)
Typical Yield 85-95%

Step-by-Step Procedure:

  • Dissolve 2,2-Dimethyl-2H-chromen-6-amine in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide as a solid.

PART 2: Synthesis of the Final Neuroprotective Agents

The acetyl protecting group is removed under basic conditions to regenerate the free amine, which is then coupled with a substituted cinnamic acid to yield the target phenylacrylamide derivatives.

Experimental Protocol 2: Deprotection and Amide Coupling

A. Deprotection of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

Parameter Value/Condition
Starting Material N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide (1.0 eq)
Reagent 50% Aqueous NaOH
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Neutralization with HCl, extraction with ethyl acetate
Purification Not typically required for the next step
Typical Yield >90% (crude)

Step-by-Step Procedure:

  • To a solution of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide in ethanol, add a 50% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2,2-Dimethyl-2H-chromen-6-amine is typically used in the next step without further purification.

B. Amide Coupling with Substituted Cinnamic Acids

Parameter Value/Condition
Starting Materials 2,2-Dimethyl-2H-chromen-6-amine (1.0 eq), Substituted Cinnamic Acid (1.1 eq)
Coupling Reagents EDC (1.2 eq), HOBt (1.2 eq)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous work-up and extraction with ethyl acetate
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate)
Typical Yield 60-80%

Step-by-Step Procedure:

  • Dissolve the substituted cinnamic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the crude 2,2-Dimethyl-2H-chromen-6-amine in anhydrous DMF and add the base (TEA or DIPEA).

  • Add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2,2-dimethyl-2H-chromen-6-yl)phenylacrylamide derivative.

Biological Evaluation: Assessing Neuroprotective Activity

The neuroprotective potential of the synthesized compounds is evaluated using an in vitro model of ischemic stroke, the Oxygen-Glucose Deprivation (OGD) assay. This model mimics the cellular stress experienced by neurons during a stroke.[2] PC12 cells, a rat pheochromocytoma cell line, are commonly used for this assay as they differentiate into neuron-like cells upon treatment with Nerve Growth Factor (NGF).[2][4][5][6]

Experimental Protocol 3: Oxygen-Glucose Deprivation (OGD) Assay in PC12 Cells

Parameter Value/Condition
Cell Line NGF-differentiated PC12 cells
Culture Medium DMEM with 10% FBS, 1% Penicillin-Streptomycin
Differentiation 50-100 ng/mL NGF for 5-7 days
OGD Medium Glucose-free DMEM
OGD Conditions 1-3 hours in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
Test Compounds Various concentrations (e.g., 1-100 µM) pre-incubated for 24 hours
Positive Control Edaravone or other known neuroprotective agents
Viability Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

Step-by-Step Procedure:

  • Cell Culture and Differentiation: Culture PC12 cells in complete medium. For differentiation, seed the cells onto collagen-coated plates and treat with NGF for 5-7 days.

  • Compound Treatment: Pre-incubate the differentiated PC12 cells with various concentrations of the synthesized chromene derivatives for 24 hours.

  • OGD Induction: Wash the cells with PBS and replace the medium with glucose-free DMEM. Place the cells in a hypoxic chamber for a predetermined duration (e.g., 3 hours).[2]

  • Reperfusion (Optional): After the OGD period, the medium can be replaced with complete medium and the cells returned to normoxic conditions for a period of reperfusion (e.g., 24 hours).[4]

  • Cell Viability Assessment: Following OGD (and reperfusion, if applicable), assess cell viability using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the viability of control cells (not subjected to OGD).

Mechanism of Action: Unraveling the Neuroprotective Pathways

The neuroprotective effects of these 2,2-dimethyl-2H-chromene derivatives are attributed to their multifaceted mechanism of action, primarily involving the mitigation of oxidative stress and the activation of pro-survival signaling pathways.[7][8]

Antioxidant Properties

Many chromene derivatives possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) generated during periods of cellular stress, such as ischemia.[9] This direct antioxidant activity helps to protect neuronal cells from oxidative damage to lipids, proteins, and DNA, thereby preventing apoptosis and cell death.[10]

Activation of the ERK-CREB Signaling Pathway

A key mechanism underlying the neuroprotective effects of these compounds is the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling cascade.[7][11][12]

ERK_CREB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS Chromene Chromene Derivative Chromene->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation pERK_nuc pERK pERK->pERK_nuc Translocation CREB CREB pERK_nuc->CREB Phosphorylation pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Transcription (e.g., BDNF, Bcl-2) pCREB->Gene Binds to CRE Survival Neuronal Survival & Neuroprotection Gene->Survival

Caption: The ERK-CREB signaling pathway activated by chromene derivatives, leading to neuroprotection.

The binding of the chromene derivative to its target receptor (the exact nature of which is still under investigation) triggers a phosphorylation cascade involving RAS, RAF, and MEK, ultimately leading to the phosphorylation and activation of ERK.[13] Activated ERK (pERK) then translocates to the nucleus, where it phosphorylates CREB. Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes. This leads to the upregulation of pro-survival proteins such as Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2, ultimately promoting neuronal survival and protecting against cell death.[14][15]

Conclusion and Future Directions

The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for the discovery and development of novel neuroprotective agents based on the 2,2-dimethyl-2H-chromene scaffold. The promising activity of the N-(2,2-dimethyl-2H-chromen-6-yl)phenylacrylamide derivatives highlights the potential of this compound class for the treatment of neurodegenerative diseases and ischemic stroke. Future research should focus on optimizing the lead compounds through further SAR studies, elucidating the specific molecular targets, and evaluating their efficacy and safety in in vivo models.

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Synthesis of 2,2-Dimethyl-2H-chromen-6-amine and its Derivatives: A Detailed Experimental Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic structure prominently featured in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Derivatives of this core have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, making them highly valuable in modern drug discovery programs.[3][4][5]

This guide provides a detailed, field-proven experimental protocol for the synthesis of the key intermediate, 2,2-Dimethyl-2H-chromen-6-amine. It further outlines a robust methodology for the subsequent derivatization of this amine, enabling the creation of diverse chemical libraries for biological screening. The protocols are supplemented with mechanistic insights, explaining the rationale behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Part 1: Core Synthesis of the 2,2-Dimethyl-2H-chromen-6-amine Intermediate

The synthesis of the chromene ring is most effectively achieved through the cyclization of a phenol with a suitable three-carbon unit. A common and reliable strategy involves the reaction of a phenol with an α,β-unsaturated aldehyde or a propargyl alcohol derivative.[6][7][8] The following multi-step protocol starts from 4-acetamidophenol and utilizes a thermal rearrangement and cyclization to construct the target chromene. The initial protection of the amine as an acetamide is a critical step to prevent its interference with the O-alkylation reaction.

Experimental Workflow: Synthesis of the Core Intermediate

Caption: Workflow for the synthesis of the 2,2-Dimethyl-2H-chromen-6-amine intermediate.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-(4-((3-methylbut-2-yn-1-yl)oxy)phenyl)acetamide

  • Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetamidophenol, potassium carbonate (K₂CO₃), and potassium iodide (KI).

  • Reagent Addition: Add acetone as the solvent. While stirring, add 3-chloro-3-methylbut-1-yne dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter the solid salts and wash them with acetone. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary, though it is often carried directly to the next step.

Step 2: Synthesis of N-(2,2-dimethyl-2H-chromen-6-yl)acetamide

  • Apparatus Setup: In a high-temperature reaction vessel equipped with a reflux condenser and a thermometer, dissolve the crude product from Step 1 in diphenyl ether.

  • Reaction: Heat the solution to reflux (approx. 250-260 °C) for 2-4 hours. This high temperature facilitates a tandem Claisen rearrangement followed by intramolecular hydroalkoxylation to form the chromene ring.[3]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the diphenyl ether upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the residual diphenyl ether.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[9]

Step 3: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Intermediate)

  • Apparatus Setup: Suspend the N-acetylated chromene from Step 2 in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux for 12-16 hours to facilitate the hydrolysis of the acetamide group.[3] Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄.

  • Purification: After filtration and removal of the solvent under reduced pressure, the resulting crude 2,2-dimethyl-2H-chromen-6-amine can be purified by silica gel column chromatography to yield the final product.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTime (h)Temp (°C)Typical Yield (%)
14-Acetamidophenol (1 equiv)3-chloro-3-methylbut-1-yne (1.2 equiv), K₂CO₃ (2.5 equiv), KI (0.1 equiv)Acetone48-72Reflux85-95
2Product from Step 1 (1 equiv)-Diphenyl Ether2-4250-26065-75
3Product from Step 2 (1 equiv)50% NaOH (aq)Ethanol12-16Reflux80-90

Part 2: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine Derivatives via Amide Coupling

With the core amine in hand, a diverse library of derivatives can be readily synthesized. One of the most robust and versatile methods is amide bond formation, coupling the 6-amino group with various carboxylic acids. This is commonly achieved using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt).[3]

General Derivatization Scheme

Caption: General scheme for creating a library of derivatives from the core amine.

Detailed Protocol for Amide Coupling
  • Apparatus Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.1 equivalents), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Reagent Addition: Add a solution of 2,2-Dimethyl-2H-chromen-6-amine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. If the carboxylic acid salt is used, or if the amine starting material is a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide derivative can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure compound.

This protocol is highly adaptable to a wide range of carboxylic acids, allowing for extensive Structure-Activity Relationship (SAR) studies.[5]

References

  • Yuan, Z., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances. Available at: [Link]

  • El-Saghier, A. M. M., et al. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][10]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

  • ResearchGate. (n.d.). 2,2‐Dimethylbenzopyrans | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link]

  • Pérez-Elvira, M., et al. (2021). Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available at: [Link]

  • ResearchGate. (n.d.). Ru(II)- and Os(II)-Induced Cycloisomerization of Phenol-Tethered Alkyne for Functional Chromene and Chromone Complexes | Request PDF. Available at: [Link]

  • MSU Chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 6-Cyano-2,2-dimethyl-2H-1-benzopyran and Other Substituted 2,2-Dimethyl-2H-1-benzopyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025). Sonogashira coupling in natural product synthesis. Available at: [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of Functionalized 4H-Chromenes via an Fe(OTf)3-Catalyzed Cyclization Reaction of Phenols and Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Re-catalysed ortho-alkenylation of phenols with alkynes and cyclization... Available at: [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Preprints.org. (2024). Recent advances in the synthesis chromenes and its derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-thiochromene derivatives (microreview). Available at: [Link]

  • RSC Publishing. (n.d.). Conversion of phenols into chromens: regiospecificity and scope. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

Sources

Application Notes & Protocols: 2,2-Dimethyl-2H-chromen-6-amine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chromene Scaffold

The 2,2-dimethyl-2H-chromene framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This structural motif is a core component of numerous biologically active molecules, with derivatives exhibiting a wide spectrum of therapeutic properties, including anticancer, antifungal, antimicrobial, and anti-inflammatory activities.[2][3][4][5][6] The inherent bioactivity, coupled with the synthetic tractability of the chromene ring system, makes it a highly attractive starting point for drug discovery programs.

2,2-Dimethyl-2H-chromen-6-amine, in particular, represents a strategically important building block. It possesses two key points of reactivity: the nucleophilic primary aromatic amine at the C-6 position and the electron-rich alkene bond within the pyran ring. This dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems through both functional group derivatization and ring-forming reactions. These notes provide detailed protocols and expert insights into leveraging this versatile precursor for the synthesis of high-value heterocyclic compounds.

Section 1: Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the reactant's properties and safety requirements is paramount.

1.1: Compound Data Summary

The key physicochemical properties of 2,2-Dimethyl-2H-chromen-6-amine are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2,2-dimethylchromen-6-amine[7]
CAS Number 135082-85-8[7][8]
Molecular Formula C₁₁H₁₃NO[7]
Molecular Weight 175.23 g/mol [7]
Appearance Typically a solid or oil-
Storage Store at 4 °C, away from light and oxidizing agents[8]
1.2: Safety & Handling Protocol

As an aromatic amine, 2,2-Dimethyl-2H-chromen-6-amine requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if ingested/inhaled.

Section 2: Synthetic Pathways & Experimental Protocols

The true utility of 2,2-Dimethyl-2H-chromen-6-amine is demonstrated by its application in diverse synthetic strategies. The following protocols are designed to be robust and reproducible, providing a foundation for further exploration.

2.1: Synthesis of Bioactive Amides via Nucleophilic Acylation

The primary amine at C-6 is a potent nucleophile, readily participating in acylation reactions with acid chlorides or anhydrides. This is one of the most direct methods to generate libraries of derivatives for structure-activity relationship (SAR) studies. The resulting amides often exhibit enhanced biological profiles.

Causality Behind Experimental Choices:

  • Base (Pyridine/Triethylamine): An acid scavenger is essential to neutralize the HCl generated during the reaction, preventing protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Solvent (Dichloromethane - DCM): DCM is an excellent choice as it is relatively inert, dissolves a wide range of organic compounds, and is easily removed under reduced pressure.

  • Temperature (0 °C to RT): The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction, especially with reactive acyl chlorides. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Workflow Diagram: Amide Synthesis

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chromen-6-amine and Base (e.g., Pyridine) in dry DCM under N₂ cool Cool solution to 0 °C (Ice Bath) start->cool add Add Acyl Chloride (e.g., Benzoyl Chloride) dropwise via syringe cool->add stir Stir at 0 °C for 30 min, then warm to RT and stir for 2-4 hours add->stir quench Quench with H₂O & separate layers stir->quench wash Wash organic layer with 1M HCl, sat. NaHCO₃, and Brine quench->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify end end purify->end Characterize Product (NMR, IR, MS)

Caption: Workflow for the synthesis of N-acylated chromene derivatives.

Detailed Protocol: Synthesis of N-(2,2-dimethyl-2H-chromen-6-yl)benzamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-Dimethyl-2H-chromen-6-amine (1.0 eq, e.g., 175 mg, 1.0 mmol) and pyridine (1.2 eq, 95 mg, 1.2 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add benzoyl chloride (1.1 eq, 155 mg, 1.1 mmol) dropwise over 5 minutes.

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Self-Validating System (Monitoring & Work-up):

    • TLC Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates completion.

    • Quenching: Upon completion, dilute the reaction mixture with DCM (15 mL) and transfer to a separatory funnel. Wash sequentially with water (20 mL), 1M HCl (20 mL) to remove excess pyridine, saturated NaHCO₃ solution (20 mL) to remove any remaining acid, and finally with brine (20 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification & Characterization:

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure amide product.

    • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

2.2: Synthesis of Chromenopyridines via Multi-Component Reaction

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry. The amine functionality of our building block can participate in powerful multi-component reactions (MCRs) to rapidly build molecular complexity. The synthesis of chromenopyridines, for example, can be achieved by reacting the amine with cyclic ketones and formylating agents.[1]

Causality Behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination generates the Vilsmeier reagent in situ, which acts as a formylating agent to create a reactive intermediate from a 4-hydroxycoumarin precursor, setting the stage for the subsequent condensation and cyclization.

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring in this type of condensation reaction.

  • Reflux Conditions: The high temperature is necessary to drive the multiple condensation and cyclization steps required to form the final fused aromatic system.

Reaction Scheme: Chromenopyridine Synthesis

G A 2,2-Dimethyl-2H- chromen-6-amine Reaction One-Pot Reaction A->Reaction B 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) B->Reaction C Aldehyde (e.g., Formaldehyde) C->Reaction Catalyst Catalyst (e.g., L-proline or acid) Catalyst->Reaction Hantzsch-type Condensation Product Fused Chromenopyridine Derivative Reaction->Product

Caption: Multi-component strategy for chromenopyridine synthesis.

Detailed Protocol: One-Pot Synthesis of a Chromenopyridine Derivative

  • Reaction Setup: To a round-bottom flask, add 2,2-Dimethyl-2H-chromen-6-amine (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), and a catalytic amount of L-proline (0.1 eq) in ethanol (15 mL).

  • Reaction Progression: Heat the mixture to reflux and stir for 6-8 hours.

  • Self-Validating System (Monitoring & Work-up):

    • TLC Monitoring: Monitor the reaction using an appropriate solvent system (e.g., 2:1 Hexanes:Ethyl Acetate).

    • Isolation: After cooling to room temperature, a solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Work-up: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.

    • Characterization: Verify the structure of the chromenopyridine product by NMR, IR, and HRMS analysis.

2.3: Functionalization of the Pyran Ring via Asymmetric Dihydroxylation

While the amine offers a primary handle for derivatization, the alkene in the pyran ring provides an orthogonal site for introducing new functionality and stereocenters. The Sharpless asymmetric dihydroxylation is a reliable and powerful method for installing cis-diols with high enantioselectivity, a crucial transformation for creating chiral drug candidates.[9]

Causality Behind Experimental Choices:

  • Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): These cinchona alkaloid-derived ligands are the source of chirality. They coordinate to the osmium center, creating a chiral pocket that directs the osmylation to one face of the alkene, thus controlling the stereochemical outcome.

  • Osmium Tetroxide (K₂OsO₂(OH)₄): This is the catalytic source of osmium, which is the active oxidant that adds across the double bond.

  • Co-oxidant (K₃Fe(CN)₆): Osmium is used in catalytic amounts. The co-oxidant's role is to re-oxidize the reduced osmium(VI) species back to the active osmium(VIII) state, allowing the catalytic cycle to continue.

  • Solvent System (t-BuOH/H₂O): This solvent mixture is critical for dissolving both the organic substrate and the inorganic salts required for the reaction.

Workflow Diagram: Asymmetric Dihydroxylation

cluster_prep Reagent Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification prep Prepare solution of K₃Fe(CN)₆ and K₂CO₃ in t-BuOH/H₂O cool Cool solution to 0 °C prep->cool add_ligand Add Chiral Ligand ((DHQ)₂PHAL) and Osmium Catalyst cool->add_ligand add_sub Add Chromene Substrate (N-protected amine) add_ligand->add_sub stir Stir vigorously at 0 °C for 12-24 hours add_sub->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with 2M KOH, then Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify end end purify->end Characterize Chiral Diol (NMR, Chiral HPLC)

Caption: Workflow for Sharpless asymmetric dihydroxylation of a chromene.

Detailed Protocol: Synthesis of (3R,4S)-N-(3,4-dihydroxy-2,2-dimethylchroman-6-yl)acetamide

Note: The free amine can interfere with the reaction. It is best to use an N-protected starting material, such as the acetamide, which can be prepared using the protocol in Section 2.1.

  • Reaction Setup: In a large flask, vigorously stir a mixture of t-BuOH (50 mL) and water (50 mL). Add K₃Fe(CN)₆ (3.0 eq) and K₂CO₃ (3.0 eq) and stir until dissolved. Add the chiral ligand (DHQ)₂PHAL (0.01 eq).

  • Catalyst Addition: Cool the mixture to 0 °C. Add K₂OsO₂(OH)₄ (0.002 eq) and stir for 10 minutes until the solution is clear and orange.

  • Substrate Addition: Add N-(2,2-dimethyl-2H-chromen-6-yl)acetamide (1.0 eq) to the reaction mixture.

  • Reaction Progression: Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction may take 12-24 hours.

  • Self-Validating System (Work-up):

    • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of substrate) and stir for 1 hour at room temperature.

    • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Washing: Combine the organic layers and wash with 2M KOH to remove the ligand, followed by brine.

  • Purification & Characterization:

    • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude diol by flash column chromatography.

    • Characterization: Confirm the structure by NMR and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Conclusion

2,2-Dimethyl-2H-chromen-6-amine is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. The protocols detailed herein demonstrate three distinct synthetic strategies: direct functionalization of the amine, construction of fused ring systems via multi-component reactions, and stereoselective transformation of the pyran ring. By providing detailed, step-by-step methodologies grounded in mechanistic understanding, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this valuable precursor in their synthetic programs.

References

  • Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Borges, F., et al. (2022). Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Molecular Diversity, 27(2), 589-601. [Link]

  • Bollikolla, H.B., & Nikalje, A.P.G. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology, 4, 963-971. [Link]

  • ResearchGate. (n.d.). The natural products containing 2,2-dimethyl-2H-chromene skeleton. ResearchGate. [Link]

  • Abd-El-Aziz, A.S., et al. (2017). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-2H-chromen-6-amine. PubChem. [Link]

  • Petasis, N.A., et al. (2011). Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. Tetrahedron, 67(44), 8491-8498. [Link]

  • ResearchGate. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ResearchGate. [Link]

  • Al-Awadhi, H., & El-Apasery, M. (2013). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. International Journal of Organic Chemistry, 3, 1-22. [Link]

  • Lo, Y.-C., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. PubChem. [Link]

  • O'Donovan, D.H., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2209. [Link]

  • Campos, R.S., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(20), 6848. [Link]

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application of 2,2-Dimethyl-2H-chromen-6-amine in anti-leishmanial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Utilization of 2,2-Dimethyl-2H-chromen-6-amine in Anti-Leishmanial Drug Discovery

Introduction: The Pressing Need for Novel Anti-Leishmanial Therapeutics

Leishmaniasis is a complex and often neglected tropical disease caused by protozoan parasites of the genus Leishmania. Transmitted by the bite of infected sandflies, the disease manifests in several forms, the most severe being visceral leishmaniasis (kala-azar), which is fatal if left untreated.[1] Current chemotherapies are plagued by significant drawbacks, including severe toxicity, high cost, prolonged treatment regimens, and the emergence of drug-resistant parasite strains.[2][3] This therapeutic gap underscores the urgent need for novel, safe, and effective anti-leishmanial agents.

Medicinal chemistry has identified certain molecular structures, termed "privileged scaffolds," that are capable of binding to multiple biological targets. The chromene (benzopyran) moiety is one such scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] Within this class, the 2,2-dimethyl-2H-chromene framework serves as a particularly promising starting point for drug discovery, and its derivatization, especially at the 6-position with an amine group, offers a versatile platform for developing potent and selective anti-leishmanial candidates.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of the 2,2-Dimethyl-2H-chromen-6-amine scaffold in anti-leishmanial drug discovery. It provides the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to advance compounds from initial screening to lead optimization.

The 2,2-Dimethyl-2H-chromen-6-amine Scaffold: Rationale and Potential

The strategic selection of a starting scaffold is paramount in drug discovery. The 2,2-Dimethyl-2H-chromen-6-amine structure is advantageous for several reasons:

  • The Privileged Chromene Core : The chromene ring system is a well-established pharmacophore known for its diverse biological activities. Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups to interact with biological targets.

  • The 2,2-Dimethyl Group : This gem-dimethyl substitution is a common motif in natural products. It can enhance metabolic stability by blocking potential sites of oxidation and can also influence the compound's conformation and lipophilicity, which are critical for cell permeability.

  • The 6-Amino Functional Group : The amine at the C-6 position is the key to synthetic versatility. It serves as a crucial handle for chemical modification, allowing for the synthesis of a diverse library of analogues (e.g., amides, sulfonamides, substituted amines).[5][6] These modifications can systematically probe the structure-activity relationship (SAR) to modulate potency, selectivity, and pharmacokinetic properties. Studies on related thiochromanones have shown that converting the 6-position to various amides can yield compounds with low micromolar activity against Leishmania.[5][6]

Potential Mechanisms of Action in Leishmania

While the precise mechanism for every chromene derivative is a subject of investigation, research on this scaffold points toward several potential parasitic targets. A successful anti-leishmanial drug should ideally target a pathway or enzyme that is essential for the parasite but absent or significantly different in the human host.

  • Inhibition of Trypanothione Reductase (TryR) : This enzyme is unique to trypanosomatids and is central to their redox defense system, protecting the parasite from oxidative stress generated by host macrophages. The absence of TryR in humans makes it an excellent drug target. Molecular docking studies have suggested that chromene-2-thione analogues can bind to the active site of TryR, identifying it as a plausible target.[1]

  • Disruption of Mitochondrial Function : The parasite's mitochondria are vital for energy production and survival. Some chroman derivatives have been shown to inhibit the mitochondrial bc1 complex, which can disrupt the electron transport chain and lead to parasite death.[1]

  • Inhibition of Cysteine Proteases : These enzymes are crucial for Leishmania in various processes, including nutrient acquisition, host cell invasion, and immune evasion. Acyl hydrazone derivatives of the related thiochromanone scaffold have been reported as potent inhibitors of cysteine proteases.[3]

Leishmania Drug Targets cluster_parasite Leishmania Parasite Chromene 2,2-Dimethyl-2H-chromene Derivative TryR Trypanothione Reductase (TryR) Chromene->TryR Inhibition Mito Mitochondrial Respiration (bc1 complex) Chromene->Mito Inhibition CysProt Cysteine Proteases Chromene->CysProt Inhibition Redox Redox Homeostasis TryR->Redox Maintains ATP ATP Production Mito->ATP Produces ImmuneEvasion Immune Evasion & Nutrient Acquisition CysProt->ImmuneEvasion Enables Death Parasite Death Redox->Death Disruption leads to ATP->Death Disruption leads to ImmuneEvasion->Death Disruption leads to

Caption: Potential mechanisms of action for chromene derivatives against Leishmania.

The Anti-Leishmanial Screening Cascade: A Workflow

A systematic, multi-stage screening process is essential to identify and validate promising compounds while efficiently eliminating those with undesirable properties. The workflow progresses from high-throughput primary screens to more complex, lower-throughput assays that better reflect the in vivo environment.

Caption: A typical workflow for anti-leishmanial drug discovery screening.

Application Protocols

The following protocols provide a self-validating system for the evaluation of 2,2-Dimethyl-2H-chromen-6-amine derivatives. Each step is accompanied by its scientific rationale to ensure technical accuracy and reproducibility.

Protocol 1: In Vitro Anti-Promastigote Activity Assay
  • Core Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against the motile, extracellular promastigote form of the Leishmania parasite.

  • Expert Rationale: This assay serves as the primary screen. Promastigotes are readily cultivated in axenic (host cell-free) culture, allowing for rapid, cost-effective, and high-throughput evaluation of large compound libraries.[2] While not the clinically relevant stage, its results are a strong indicator of general anti-leishmanial potential.

Methodology:

  • Parasite Culture:

    • Culture Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain cultures at 24-26°C.[7]

    • Causality: Use parasites in the logarithmic phase of growth (typically 1x10⁶ to 1x10⁷ cells/mL) to ensure they are metabolically active and reproducing, providing a robust system for measuring inhibition.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in culture medium in a separate 96-well plate to create a concentration gradient (e.g., from 100 µM to 0.78 µM). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

  • Assay Procedure:

    • Seed a sterile, flat-bottomed 96-well microtiter plate with 100 µL of promastigote suspension (at 1x10⁶ cells/mL).

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include control wells:

      • Negative Control: Parasites with medium containing 0.5% DMSO (represents 0% inhibition).

      • Positive Control: Parasites with a known anti-leishmanial drug (e.g., Amphotericin B or Miltefosine).

      • Blank: Culture medium only (for background subtraction).

    • Incubate the plate at 24-26°C for 72 hours.

  • Viability Assessment (Resazurin Method):

    • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for another 4-6 hours.

    • Causality: Resazurin (a blue, non-fluorescent dye) is metabolically reduced by viable, respiring cells to the pink, highly fluorescent resorufin. The color change is directly proportional to the number of living parasites.[8]

    • Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 2: Intracellular Anti-Amastigote Activity Assay
  • Core Objective: To determine the 50% effective concentration (EC₅₀) against the clinically relevant amastigote stage of the parasite residing within host macrophages.

  • Expert Rationale: This is the gold-standard secondary assay. It evaluates a compound's ability to cross the host cell membrane and kill the intracellular parasite, providing a much better prediction of in vivo efficacy.[1] It simultaneously provides a first look at host cell toxicity at effective concentrations. An in vitro model is a simplified representation, but it is a crucial step before progressing to complex in vivo systems.[9]

Methodology:

  • Host Cell Culture:

    • Culture a murine macrophage cell line (e.g., J774.G8) or human monocyte line (e.g., THP-1, differentiated into macrophages with PMA) in DMEM or RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.

  • Macrophage Infection:

    • Seed macrophages into a 96-well plate (e.g., 5x10⁴ cells/well) and allow them to adhere overnight.

    • Harvest stationary-phase promastigotes (which are more infective). Add the promastigotes to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis.

    • Wash the wells gently with pre-warmed PBS to remove any non-phagocytosed promastigotes.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of the test compounds (prepared as in Protocol 1) to the infected cells.

    • Incubate for another 72 hours at 37°C with 5% CO₂.

  • Quantification:

    • Fix the cells with methanol and stain with a 10% Giemsa solution.

    • Causality: Giemsa stain differentially stains the host and parasite nuclei, allowing for clear microscopic visualization. The macrophage nucleus appears large and purple, while the smaller, darker kinetoplast and nucleus of the amastigote are clearly visible.

    • Using a light microscope (100x oil immersion), count the number of amastigotes in at least 100 macrophages per well.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite proliferation compared to the untreated control.

    • Determine the EC₅₀ value using non-linear regression as described for the IC₅₀.

Protocol 3: Mammalian Cell Cytotoxicity Assay
  • Core Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound against the host macrophage cell line.

  • Expert Rationale: A viable drug candidate must be selectively toxic to the parasite. This assay is performed in parallel with the anti-amastigote screen to quantify toxicity against the host cell and calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds. A higher SI value is desirable.

Methodology:

  • Cell Culture and Treatment:

    • Seed macrophages in a 96-well plate at the same density used for the amastigote assay.

    • Allow cells to adhere overnight.

    • Add medium containing serial dilutions of the test compounds.

    • Incubate for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Use the same Resazurin method as described in Protocol 1 to assess cell viability.

  • Data Analysis:

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces host cell viability by 50%.

    • Calculate the Selectivity Index (SI):

      • SI = CC₅₀ / EC₅₀ (from the anti-amastigote assay)

Data Interpretation and Lead Optimization

The data generated from these protocols are used to build a structure-activity relationship (SAR) profile. By comparing the biological activity of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.

Structure-Activity Relationship (SAR) Data Summary

The table below illustrates hypothetical data based on findings from the literature, where modifications at the 6-position of a chromene core significantly impact activity.[5][6]

Compound IDR-Group at 6-PositionAnti-Promastigote IC₅₀ (µM)Anti-Amastigote EC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Parent -NH₂25.430.1>100>3.3
1a -NHCO-CH=CH-Ph10.512.3>100>8.1
1b -NHCO-(CH₂)₂-Cl7.28.595.011.2
1c -NH-(CH₂)₃-CH₃45.852.0>100>1.9

Interpretation:

  • Converting the parent amine to an amide (Compounds 1a and 1b ) generally increases potency.

  • The haloalkyl amide (1b ) shows the highest potency (lowest EC₅₀) and a good selectivity index.

  • Simple alkylation of the amine (1c ) decreases activity, suggesting that a hydrogen bond donor and specific steric bulk at this position are important for target engagement.

Lead Optimization Cycle Design Design Analogs (Based on SAR) Synth Chemical Synthesis Design->Synth Hypothesis Test Biological Testing (Protocols 1-3) Synth->Test New Compounds Analyze Data Analysis (New SAR) Test->Analyze IC50, EC50, SI Analyze->Design Refined Hypothesis

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion and Future Directions

The 2,2-Dimethyl-2H-chromen-6-amine scaffold represents a highly promising and synthetically tractable starting point for the discovery of novel anti-leishmanial drugs. The amine functionality at the C-6 position provides an ideal anchor for chemical modification, enabling a systematic exploration of the structure-activity relationship to enhance potency and selectivity. The protocols detailed in this guide offer a robust and validated workflow for screening and prioritizing derivatives, from initial high-throughput assays against promastigotes to more clinically relevant intracellular amastigote models.

Successful lead candidates identified through this cascade, characterized by low micromolar or high nanomolar EC₅₀ values and a selectivity index greater than 10, should be advanced to the next critical stages of drug discovery. These include mechanism of action deconvolution studies, comprehensive ADME/Tox profiling, and ultimately, evaluation in animal models of leishmaniasis to confirm in vivo efficacy.[10] Through this rigorous, iterative process, the chromene scaffold can be optimized to yield a clinical candidate capable of addressing the urgent unmet medical need in the treatment of leishmaniasis.

References

  • Coll, S., Alhazmi, M., de Aguiar Amaral, P., Bourgeade-Delmas, S., Le Lamer, A.-C., & Barlow, J. W. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2195. [Link]

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  • Sharifi, I., et al. (2020). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Iranian Journal of Parasitology, 15(4), 533-542. [Link]

  • Teixeira, C., et al. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Molecules, 28(4), 1809. [Link]

  • Wang, H., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(19), 5769. [Link]

  • Daussy, C., et al. (2024). Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis. Molecules, 29(15), 3484. [Link]

  • Pinto, E. G., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens, 13(7), 543. [Link]

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Sources

Application Notes and Protocols for High-Throughput Screening using a 2,2-Dimethyl-2H-chromen-6-amine Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,2-dimethyl-2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of a 2,2-Dimethyl-2H-chromen-6-amine-based compound library in high-throughput screening (HTS) campaigns. We delve into the rationale behind assay selection and provide two detailed, field-proven protocols for robust HTS assays: a fluorescence-based calcium mobilization assay targeting G-protein coupled receptors (GPCRs) and a dual-luciferase reporter gene assay for monitoring pathway modulation. This guide emphasizes the causality behind experimental choices, data validation, and hit identification to ensure the generation of high-quality, actionable data for drug discovery programs.

Introduction: The Chromene Scaffold in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound collections to identify starting points for the development of new therapeutics.[4][5] The success of any HTS campaign is critically dependent on two factors: the quality and diversity of the small molecule library and the robustness of the biological assay.

The 2,2-dimethyl-2H-chromene moiety is a heterocyclic motif frequently found in nature and is recognized for its broad pharmacological potential, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[2][3][6][7] The 2,2-Dimethyl-2H-chromen-6-amine core (C₁₁H₁₃NO)[8][9] offers a versatile and synthetically tractable platform for creating diverse chemical libraries. Its structural features make it an ideal candidate for interacting with a wide range of biological targets, including enzymes, ion channels, and GPCRs.[10][11][12] This document provides the technical framework to effectively screen such a library against two major classes of drug targets.

The High-Throughput Screening Workflow: A Conceptual Overview

A successful HTS campaign follows a structured, multi-stage process designed to efficiently identify and validate active compounds from a large library. The process is a funnel, starting with a broad screen and progressively narrowing the focus to the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Validation & Follow-up cluster_3 Outcome prep Library Preparation (Plate Reformatting, Dilution) assay_dev Assay Development & Validation (Z'-factor) screen Automated Primary Screen (Single Concentration) assay_dev->screen data_acq Raw Data Acquisition screen->data_acq data_norm Data Normalization & Quality Control data_acq->data_norm hit_id Hit Identification (Statistical Cutoff) data_norm->hit_id hit_confirm Hit Confirmation (Re-test from powder) hit_id->hit_confirm dose_resp Dose-Response (IC50 / EC50 Determination) hit_confirm->dose_resp secondary Secondary & Counter-Screens (Selectivity, MoA) dose_resp->secondary sar SAR Analysis secondary->sar lead_opt Hit-to-Lead Optimization sar->lead_opt

Caption: General workflow for a high-throughput screening (HTS) campaign.

Protocol 1: Calcium Mobilization Assay for GPCR Targets

3.1. Principle and Rationale

G-protein coupled receptors (GPCRs) are a major class of drug targets.[12] Specifically, GPCRs that couple to the Gαq signaling pathway trigger the release of calcium (Ca²⁺) from intracellular stores upon activation.[13] This protocol uses a fluorescent indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺. This change can be measured in real-time using an instrument like the FLIPR® (Fluorometric Imaging Plate Reader), making it a robust and direct functional assay for identifying modulators of Gαq-coupled GPCRs.[13][14]

Why this assay? It is a homogenous ("no-wash") assay, which simplifies automation and reduces variability. The kinetic readout provides more information than a simple endpoint assay, allowing for the differentiation of agonists, antagonists, and allosteric modulators.

3.2. Materials and Reagents

  • Cells: CHO-K1 or HEK293 cells stably expressing the target Gαq-coupled GPCR.

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • Reagents:

    • Fluo-4 Direct™ Calcium Assay Kit (or equivalent).

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Probenecid (if required to prevent dye extrusion from cells).

    • Known agonist for the target GPCR (Positive Control).

    • DMSO (Vehicle Control).

    • 2,2-Dimethyl-2H-chromen-6-amine library, typically dissolved in DMSO.

3.3. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Resuspend cells in culture medium to a pre-optimized density (e.g., 10,000 cells/well).

    • Dispense 40 µL of cell suspension into each well of the 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment. Causality: A uniform, sub-confluent monolayer is critical for a consistent assay signal.

  • Compound Plate Preparation:

    • Using an acoustic dispenser or robotic liquid handler, transfer a small volume (e.g., 100 nL) of the library compounds from the stock plates to the compound plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Prepare control wells containing the positive control agonist and DMSO vehicle.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer’s instructions in Assay Buffer.

    • Remove assay plates from the incubator. Add 40 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. Causality: This two-step incubation ensures complete dye de-esterification and equilibration, reducing background fluorescence.

  • Assay Execution and Data Acquisition (FLIPR):

    • Place both the assay plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters: read interval (e.g., every 1 second for the first 60 seconds, then every 5 seconds for another 120 seconds), excitation/emission wavelengths, and liquid transfer heights.

    • Initiate the run. The instrument will measure a baseline fluorescence for 10-20 seconds.

    • The instrument will then perform an on-the-fly transfer of 20 µL from the compound plate to the assay plate.

    • Continue reading fluorescence to capture the kinetic response of the calcium flux.

3.4. Data Analysis and Hit Identification

  • Normalization: The response in each well is typically calculated as the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Assay Quality Control: The performance of the assay is evaluated on each plate using the Z'-factor.[15]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Hit Criteria: A common method for identifying primary hits is to use a statistical cutoff based on the negative control (DMSO) wells.

    • Activity % = (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) * 100

    • Hits are defined as compounds that produce a response greater than 3 times the standard deviation of the negative controls (e.g., >3σ over DMSO).

3.5. Representative Data

ParameterPositive Control (Agonist)Negative Control (DMSO)Library Compound (Hit)Library Compound (Inactive)
Mean Signal (Max-Min RFU)45,0001,50025,0001,650
Standard Deviation2,100450N/AN/A
Z'-Factor (Plate) 0.78 0.78 0.78 0.78
% Activation 100%0%54%0.3%
Hit Call N/AN/AYes No

Protocol 2: Dual-Luciferase® Reporter Gene Assay

4.1. Principle and Rationale

Reporter gene assays are powerful tools for investigating the modulation of specific cell signaling pathways.[16] The Dual-Luciferase® system uses two different luciferase enzymes expressed from separate vectors that are co-transfected into cells.[17][18]

  • Primary Reporter (Firefly Luciferase): Its expression is driven by a promoter containing response elements for a specific transcription factor (e.g., NF-κB, CREB). The activity of this luciferase directly reflects the activity of the signaling pathway being investigated.

  • Control Reporter (Renilla Luciferase): Its expression is driven by a constitutive promoter (e.g., SV40). This provides an internal control to normalize for transfection efficiency and cell viability, significantly increasing data reliability.[16]

Why this assay? It is highly sensitive and allows for precise quantification of a compound's effect on a specific pathway. By normalizing the primary reporter signal to the control reporter, many sources of experimental variability are eliminated.

Signaling_Pathway cluster_nuc compound Chromene Library Compound receptor Cell Surface Receptor compound->receptor Modulates cascade Signaling Cascade (e.g., Kinase activation) receptor->cascade tf Transcription Factor (e.g., NF-κB) cascade->tf Activates nucleus Nucleus tf->nucleus Translocates to promoter Response Element Promoter firefly Firefly Luciferase Gene promoter->firefly Drives Transcription light Light Signal (Measured) firefly->light Produces

Caption: A hypothetical pathway leading to reporter gene expression.

4.2. Materials and Reagents

  • Cells: A suitable cell line for the pathway of interest (e.g., HEK293, HeLa).

  • Plasmids:

    • Firefly luciferase vector with the desired response element promoter.

    • Renilla luciferase vector with a constitutive promoter (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Assay Plates: 384-well, white, opaque-walled microplates.

  • Reagents:

    • Dual-Glo® Luciferase Assay System (or equivalent).

    • Pathway-specific stimulus (e.g., TNF-α to activate NF-κB) if screening for inhibitors.

    • DMSO (Vehicle Control).

    • 2,2-Dimethyl-2H-chromen-6-amine library.

4.3. Step-by-Step Protocol

  • Cell Culture and Transfection:

    • One day before transfection, seed cells in a T-75 flask so they are 70-90% confluent on the day of transfection.

    • Co-transfect the cells with the Firefly and Renilla plasmid vectors at an optimized ratio (e.g., 10:1 Firefly:Renilla) using your chosen transfection reagent according to the manufacturer's protocol.

  • Cell Seeding:

    • After 24 hours of transfection, harvest the cells and resuspend them in culture medium to an optimized density.

    • Dispense 40 µL of the transfected cell suspension into each well of the 384-well white assay plates.

    • Incubate for 4-6 hours to allow cell attachment.

  • Compound Treatment:

    • Add 100 nL of library compounds to the appropriate wells.

    • If screening for inhibitors, add the pathway stimulus (e.g., TNF-α) to all wells except the negative controls.

    • Incubate for a pre-determined period (e.g., 6-24 hours) to allow for transcriptional response. Causality: The incubation time is critical and must be optimized to match the peak transcriptional activity of the target pathway.

  • Luminescence Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

    • Add 20 µL of the first luciferase reagent (which contains the Firefly substrate and lyses the cells) to each well.

    • Incubate for 10 minutes at room temperature and read the Firefly luminescence on a plate reader.

    • Add 20 µL of the second reagent (which quenches the Firefly reaction and contains the Renilla substrate) to each well.

    • Incubate for 10 minutes and read the Renilla luminescence.

4.4. Data Analysis and Hit Identification

  • Normalization: The primary metric is the ratio of the two signals.

    • Normalized Response = Firefly Luminescence / Renilla Luminescence

    • Causality: This ratio corrects for well-to-well variations in cell number and transfection efficiency, making the data highly robust.

  • Hit Criteria: Hits are identified based on their deviation from the mean of the vehicle controls.

    • % Inhibition = (1 - (Norm. Response_compound / Mean Norm. Response_pos)) * 100 (for inhibitor screens)

    • Fold Activation = Norm. Response_compound / Mean Norm. Response_neg (for activator screens)

    • Hits are typically defined as compounds causing >50% inhibition or >2-fold activation, and/or having a Z-score > 3 or < -3.

4.5. Representative Data (Inhibitor Screen)

ParameterPositive Control (Stimulus + DMSO)Negative Control (No Stimulus)Library Compound (Hit)Library Compound (Inactive)
Firefly RLU850,00050,000250,000830,000
Renilla RLU95,00098,00096,00094,000
Normalized Ratio 8.950.512.608.83
% Inhibition 0%N/A71% 1.3%
Hit Call N/AN/AYes No

Hit Validation and Follow-Up Strategies

The identification of a "hit" in a primary screen is only the first step. A rigorous follow-up strategy is essential to eliminate false positives and confirm the activity of promising compounds.

  • Hit Confirmation: Re-test all primary hits, preferably using a fresh sample of the compound from powder, in the same primary assay to confirm activity.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically 8-10 points) to determine their potency (EC₅₀ for activators, IC₅₀ for inhibitors) and to ensure a well-behaved sigmoidal curve.[19]

  • Counter-Screens: It is crucial to rule out assay artifacts. For the luciferase assay, a counter-screen against the luciferase enzyme itself can identify compounds that are direct enzyme inhibitors rather than pathway modulators.

  • Structure-Activity Relationship (SAR): Active compounds should be clustered by chemical similarity. This can reveal common structural motifs responsible for activity and guide the synthesis of more potent and specific analogs.[19]

Conclusion

The 2,2-Dimethyl-2H-chromen-6-amine library represents a valuable resource for identifying novel bioactive molecules. By pairing this privileged scaffold with robust, well-validated HTS assays such as the calcium mobilization and dual-luciferase protocols detailed here, researchers can significantly increase the probability of discovering high-quality lead compounds. The key to a successful screening campaign lies not just in the automation of the process, but in a deep understanding of the underlying biology, a rigorous approach to data analysis and quality control, and a systematic strategy for hit validation.

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Application Notes and Protocols: Development of 5-Lipoxygenase Inhibitors from 2,2-Dimethyl-2H-chromen-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale, design, synthesis, and evaluation of novel 5-lipoxygenase (5-LOX) inhibitors based on the 2,2-Dimethyl-2H-chromen-6-amine scaffold. It is intended for researchers in medicinal chemistry, pharmacology, and drug development. This document details the critical role of 5-LOX in inflammatory diseases, outlines the structure-activity relationship (SAR) principles for this class of compounds, and provides detailed, field-proven protocols for their synthesis, purification, and biological characterization.

Introduction: The Rationale for Targeting 5-Lipoxygenase

The 5-lipoxygenase (5-LOX) pathway is a pivotal component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2][3] Dysregulation and overproduction of leukotrienes are strongly implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, rheumatoid arthritis, and inflammatory bowel disease.[1][4][5][6][7][8] 5-LOX catalyzes the initial steps in the conversion of arachidonic acid to biologically active leukotrienes.[1] By inhibiting this key enzyme, the production of the entire family of leukotrienes (LTB4, LTC4, LTD4, and LTE4) can be suppressed, offering a powerful therapeutic strategy to mitigate inflammation.[4] This approach aims to reduce airway inflammation, swelling, mucus secretion, and constriction, thereby easing symptoms associated with conditions like asthma.[4]

The 2,2-Dimethyl-2H-chromen-6-amine scaffold has emerged as a promising starting point for the development of novel 5-LOX inhibitors.[9][10][11][12][13] Its unique structural features provide a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of leukotrienes is a tightly regulated multi-step process initiated by cellular stimulation. Understanding this pathway is crucial for designing effective inhibitors.

Upon cell stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and liberates arachidonic acid (AA) from membrane phospholipids.[2][5] The 5-lipoxygenase-activating protein (FLAP) then presents AA to the 5-LOX enzyme.[3][5][7] 5-LOX, a non-heme iron-containing enzyme, catalyzes the dioxygenation of AA to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2][14] Subsequently, 5-LOX dehydrates 5-HPETE to produce leukotriene A4 (LTA4), a pivotal epoxide intermediate.[2][5] LTA4 can then be enzymatically converted into either LTB4 by LTA4 hydrolase or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase.[2][5][14]

5-LOX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX / FLAP Leukotriene_A4 Leukotriene_A4 5-HPETE->Leukotriene_A4 5-LOX Leukotriene_B4 Leukotriene_B4 Leukotriene_A4->Leukotriene_B4 LTA4 Hydrolase Cysteinyl_Leukotrienes LTC4, LTD4, LTE4 Leukotriene_A4->Cysteinyl_Leukotrienes LTC4 Synthase Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation Cell_Stimulus Cell_Stimulus cPLA2 cPLA2 Cell_Stimulus->cPLA2 cPLA2->Membrane_Phospholipids Liberates FLAP FLAP 5-LOX_enzyme 5-LOX LTA4_Hydrolase LTA4_Hydrolase LTC4_Synthase LTC4_Synthase

Caption: The 5-Lipoxygenase signaling cascade.

Synthesis and Purification of 2,2-Dimethyl-2H-chromen-6-amine Analogs

The synthesis of novel analogs based on the 2,2-Dimethyl-2H-chromen-6-amine scaffold is a critical first step in the drug discovery process. The following protocol provides a generalizable approach for the synthesis and purification of these compounds.

General Synthetic Scheme

The synthesis typically involves a multi-step process, starting with commercially available precursors. The chromene core can be constructed through various methods, followed by functionalization of the amine group to introduce chemical diversity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Commercially Available Starting Materials Chromene_Formation Chromene Ring Formation Starting_Materials->Chromene_Formation Amine_Functionalization Functionalization of Amine Group Chromene_Formation->Amine_Functionalization Crude_Product Crude Analog Product Amine_Functionalization->Crude_Product HPLC_Purification Reverse-Phase HPLC Crude_Product->HPLC_Purification Purity_Analysis Analytical HPLC/LC-MS HPLC_Purification->Purity_Analysis Structure_Verification NMR & Mass Spectrometry Purity_Analysis->Structure_Verification Purified_Compound Purified Analog (>95% purity) Structure_Verification->Purified_Compound

Caption: General workflow for synthesis and purification.

Protocol: Reverse-Phase HPLC Purification of Small Molecules

Objective: To purify the synthesized 2,2-Dimethyl-2H-chromen-6-amine analogs to a high degree of purity (>95%) for biological testing.

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their polarity.[15][16] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later.

Materials:

  • Crude synthesized compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • C18 reverse-phase preparative HPLC column

  • Analytical C18 HPLC column

  • HPLC system with a UV detector and fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or a mixture of ACN and water).

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[17]

  • Method Development (Analytical Scale):

    • Before scaling up to preparative HPLC, develop an optimal separation method on an analytical scale.[18]

    • Screen different mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA or FA) to achieve good resolution between the target compound and impurities.[18]

    • A typical gradient might be 10-90% ACN over 30 minutes.

    • Determine the retention time of the target compound.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the preparative gradient method developed in the analytical step.

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect fractions corresponding to the peak of the target compound.

  • Fraction Analysis and Compound Recovery:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of the target compound.

    • Pool the pure fractions.

    • Remove the mobile phase solvents using a rotary evaporator or lyophilizer to obtain the purified compound.

  • Structure Verification:

    • Confirm the identity and structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Evaluation of 5-LOX Inhibitory Activity

Once the analogs are synthesized and purified, their biological activity must be assessed. This is typically done through a series of in vitro assays to determine their potency and mechanism of action.

Protocol: In Vitro 5-LOX Enzyme Inhibition Assay (Spectrophotometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the 5-LOX enzyme.[19]

Principle: This assay measures the activity of 5-LOX by monitoring the formation of hydroperoxides from a substrate like linoleic or arachidonic acid.[20] The increase in absorbance at 234 nm due to the formation of conjugated dienes is proportional to the enzyme activity.[20][21]

Materials:

  • Purified human recombinant 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.3-7.4)[20]

  • Synthesized inhibitor compounds

  • Zileuton or other known 5-LOX inhibitor (positive control)[20]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

    • Prepare serial dilutions of the inhibitor compounds and the positive control in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (typically <1%).[22]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Inhibitor compound at various concentrations (or vehicle for the control)

      • 5-LOX enzyme solution

    • Include a "no enzyme" control to measure the background absorbance.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis and IC50 Determination:

    • Calculate the initial rate of the reaction (V) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.[22]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[22][23]

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[19][22][23]

Table 1: Example Data for IC50 Determination

CompoundIC50 (µM)
Analog 10.5
Analog 21.2
Analog 30.8
Zileuton (Control)0.3
Protocol: Cell-Based 5-LOX Inhibition Assay

Objective: To evaluate the efficacy of the synthesized analogs in a more physiologically relevant cellular environment.[24][25]

Principle: This assay measures the inhibition of 5-LOX activity within intact cells.[26] Various cell lines that endogenously express or are engineered to express 5-LOX can be used.[24][25][26] The production of 5-LOX products, such as leukotrienes, is measured after stimulating the cells in the presence of the inhibitor.

Materials:

  • A suitable cell line (e.g., human neutrophils, monocytes, or a transfected cell line like HEK293 expressing 5-LOX and FLAP)[25]

  • Cell culture medium and supplements

  • Calcium ionophore (e.g., A23187) or another suitable cell stimulus

  • Arachidonic acid

  • Synthesized inhibitor compounds

  • ELISA kit for LTB4 or LC-MS/MS for leukotriene analysis

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with a fresh medium containing various concentrations of the inhibitor compounds or a vehicle control.

    • Pre-incubate the cells with the inhibitors for a defined period (e.g., 30-60 minutes).

  • Cell Stimulation:

    • Stimulate the cells with a calcium ionophore and arachidonic acid to induce 5-LOX activity.

    • Incubate for a specific time (e.g., 15-30 minutes) to allow for leukotriene production.

  • Quantification of Leukotrienes:

    • Collect the cell supernatants.

    • Quantify the amount of LTB4 or other leukotrienes in the supernatants using a specific ELISA kit or by LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the percentage of inhibition of leukotriene production for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the SAR is crucial for the rational design of more potent and selective 5-LOX inhibitors.[27] By comparing the inhibitory activities of a series of analogs with varying structural modifications, key pharmacophoric features can be identified.

Key Considerations for SAR of 2,2-Dimethyl-2H-chromen-6-amine Analogs:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the chromene ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can influence the electronic properties of the scaffold and its interaction with the enzyme's active site.

  • Modifications of the Amine Group: The amine group at the 6-position provides a handle for introducing a wide range of substituents. The size, lipophilicity, and hydrogen bonding capacity of these substituents can be systematically varied to probe the binding pocket of 5-LOX.

  • Stereochemistry: If chiral centers are present in the analogs, the stereochemistry can play a critical role in their biological activity. It is often necessary to separate and test individual enantiomers.

SAR_Logic Analog_Library Library of Synthesized Analogs SAR_Analysis Structure-Activity Relationship Analysis Analog_Library->SAR_Analysis Bioactivity_Data In Vitro IC50 Data Bioactivity_Data->SAR_Analysis Lead_Optimization Rational Design of Improved Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Library Iterative Cycle

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion

The 2,2-Dimethyl-2H-chromen-6-amine scaffold represents a valuable starting point for the development of novel 5-LOX inhibitors. By employing the synthetic strategies, purification protocols, and biological evaluation methods outlined in this guide, researchers can effectively design, synthesize, and characterize new chemical entities with the potential for treating a wide range of inflammatory diseases. A thorough understanding of the 5-LOX pathway and a systematic approach to SAR analysis are essential for the successful optimization of lead compounds in this promising area of drug discovery.

References

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Application Notes and Protocols for Amide Coupling Reactions with 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Amide Bond Formation with an Electron-Rich Chromene Moiety

The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry and drug development.[1][2] This linkage is a cornerstone of a vast array of pharmaceuticals, natural products, and materials.[2] The coupling of a carboxylic acid and an amine to form an amide, however, is not a spontaneous process at ambient temperatures and necessitates the activation of the carboxylic acid. This is typically achieved through the use of a "coupling reagent."

This guide provides a detailed exploration of protocols for the amide coupling of 2,2-Dimethyl-2H-chromen-6-amine, a key intermediate in the synthesis of various biologically active molecules.[2] The electron-rich nature of the aniline nitrogen in this chromene derivative presents unique considerations for optimizing reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed step-by-step protocols, and provide insights into troubleshooting potential challenges.

Understanding the Substrate: 2,2-Dimethyl-2H-chromen-6-amine

The 2,2-Dimethyl-2H-chromen-6-amine scaffold is of significant interest due to its presence in a variety of natural products and synthetic compounds with diverse pharmacological activities. The key feature influencing its reactivity in amide coupling is the electron-donating character of the chromene ring system, which increases the nucleophilicity of the exocyclic amine. While this enhanced nucleophilicity can be advantageous, it can also lead to side reactions if the reaction conditions are not carefully controlled.

Choosing Your Weapon: A Comparative Overview of Amide Coupling Reagents

The selection of an appropriate coupling reagent is paramount for a successful amide synthesis. The choice depends on several factors, including the steric and electronic properties of the carboxylic acid and amine, the desired reaction scale, and cost considerations. Below is a comparative overview of commonly employed coupling reagents suitable for reactions with 2,2-Dimethyl-2H-chromen-6-amine.

Coupling Reagent SystemActivating Agent(s)Additive(s)Key AdvantagesPotential Considerations
Carbodiimide-Based EDC (or DCC)HOBt or HOAtCost-effective, readily available, water-soluble byproducts (EDC).[1]Potential for racemization (suppressed by additives), formation of insoluble DCU byproduct (DCC).
Uronium/Aminium-Based HATU, HBTU, HCTU(Often intrinsic)High reactivity, fast reaction times, low racemization, particularly with HOAt-based reagents.[3]Higher cost, potential for side reactions if used in excess.[3]
Phosphonium-Based BOP, PyBOP(Often intrinsic)High reactivity, effective for hindered substrates.BOP produces carcinogenic HMPA byproduct; PyBOP is a safer alternative.[3]

Mechanistic Insights: The "Why" Behind the Protocol

A foundational understanding of the reaction mechanism allows for rational troubleshooting and optimization. The general pathway for most modern amide coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
  • Activation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Intermediate Formation: This intermediate can be attacked by the amine to form the amide. However, it is also prone to racemization and other side reactions.

  • Role of the Additive: An additive like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine, minimizing racemization and improving yields.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide Product O_acylisourea->Amide + Amine (minor pathway) Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + Amine Amine 2,2-Dimethyl-2H- chromen-6-amine Amine->Amide

Carbodiimide Coupling Mechanism
Uronium/Aminium-Mediated Coupling (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and similar reagents are highly efficient. The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety within HATU leads to the formation of a highly reactive OAt-active ester, which reacts rapidly with the amine. The pyridine nitrogen in the HOAt moiety can also catalyze the reaction.

HATU_Mechanism RCOOH Carboxylic Acid OAt_ester OAt Active Ester (Highly Reactive) RCOOH->OAt_ester + HATU, Base HATU HATU HATU->OAt_ester Base Base (e.g., DIPEA) Base->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Byproducts Byproducts OAt_ester->Byproducts Amine 2,2-Dimethyl-2H- chromen-6-amine Amine->Amide

HATU Coupling Mechanism

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid being coupled.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a robust and widely used protocol, particularly suitable for routine amide bond formations. A specific application of this method for coupling cinnamic acid analogues with 2,2-Dimethyl-2H-chromen-6-amine has been reported.[2]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2,2-Dimethyl-2H-chromen-6-amine (1.0-1.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2-1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 equiv)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add HOBt (1.2-1.5 equiv) and stir until dissolved.

  • Add 2,2-Dimethyl-2H-chromen-6-amine (1.0-1.2 equiv) to the solution.

  • Add the tertiary amine base (e.g., DIPEA, 2.0-3.0 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2-1.5 equiv) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or when faster reaction times are desired.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2,2-Dimethyl-2H-chromen-6-amine (1.0-1.2 equiv)

  • HATU (1.1-1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equiv)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1-1.3 equiv) in anhydrous DMF (approximately 0.1-0.5 M).

  • Add DIPEA (2.0-4.0 equiv) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step is crucial for forming the active ester.

  • Add a solution of 2,2-Dimethyl-2H-chromen-6-amine (1.0-1.2 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine (less likely with this substrate).- Steric hindrance.- Inactive reagents.- Switch to a more powerful coupling reagent like HATU or PyBOP.- Increase the reaction temperature or time.- Ensure all reagents are fresh and anhydrous solvents are used.
Formation of Side Products - Racemization of the carboxylic acid.- Formation of an N-acylurea byproduct (with carbodiimides).- Guanidinylation of the amine (with excess HBTU/HATU).[3]- Ensure an adequate amount of HOBt or HOAt is used with carbodiimides.- Use stoichiometric amounts of the uronium/aminium coupling reagent.[3]- Optimize the base and solvent.
Difficult Purification - Water-soluble byproducts (e.g., from EDC).- Residual DMF.- Perform an aqueous workup to remove water-soluble impurities.- For DMF removal, perform multiple washes with saturated aqueous LiCl solution or use a high-vacuum line.

Conclusion

The successful amide coupling of 2,2-Dimethyl-2H-chromen-6-amine is readily achievable with a variety of standard coupling reagents. The choice between a cost-effective carbodiimide-based method and a more reactive uronium/aminium-based approach will depend on the specific requirements of the synthesis. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel amide derivatives based on this valuable chromene scaffold. Careful attention to reagent quality, stoichiometry, and reaction conditions will ensure high yields and product purity, paving the way for further drug discovery and development efforts.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Lardi, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(1), 143.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(1), 14-23.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(4), 133-142.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(12), 2794-2814.
  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Retrieved from [Link]

  • ResearchGate. (2020). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2,2-Dimethyl-2H-chromen-6-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, particularly concerning low reaction yields, by providing in-depth, mechanistically grounded troubleshooting advice. Our goal is to empower you with the expertise to diagnose issues and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine is a valuable transformation, yielding a key intermediate for various pharmacologically active molecules. A prevalent and reliable route commences with 4-acetamidophenol, proceeding through a three-step sequence: 1) Williamson ether synthesis, 2) a thermal[1][1]-sigmatropic (Claisen) rearrangement, and 3) deprotection of the amine. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect each stage of the process, offering solutions to common pitfalls.

Core Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis.

Part 1: Williamson Ether Synthesis of N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide

Question 1: My Williamson ether synthesis is resulting in a low yield of the desired propargyl ether. What are the likely causes and how can I improve it?

Answer: Low yields in this initial step often stem from a few critical factors: incomplete deprotonation of the phenol, side reactions of the alkylating agent, or suboptimal reaction conditions.

  • Causality of Low Yield:

    • Base Selection and Deprotonation: The pKa of the phenolic proton on 4-acetamidophenol is approximately 10. For the Williamson ether synthesis to proceed efficiently, a base strong enough to ensure complete deprotonation is necessary. Common bases like potassium carbonate (K₂CO₃) can be effective, but their efficacy is highly dependent on the solvent and reaction temperature. Incomplete deprotonation leads to unreacted starting material.

    • Side Reactions: The alkylating agent, 3-chloro-3-methylbut-1-yne, is a tertiary alkyl halide, which can be susceptible to elimination reactions under strongly basic conditions, although in this specific case, the primary issue is more likely related to the nucleophilicity of the phenoxide.

    • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Troubleshooting Strategies:

    • Optimize the Base and Solvent System: If using K₂CO₃ in acetone, ensure the reaction is run at reflux for a sufficient duration. The addition of a phase-transfer catalyst like tetrabutylammonium iodide can sometimes improve yields. For a more robust system, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. However, exercise caution as NaH is highly reactive.

    • Monitor Reaction Progress: Follow the consumption of the 4-acetamidophenol starting material by Thin Layer Chromatography (TLC). If the reaction stalls, it may indicate that the base is not effective enough or has been consumed by residual water in the solvent.

    • Ensure Anhydrous Conditions: Water in the reaction mixture will consume the base and can hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

ParameterRecommendation 1Recommendation 2Rationale
Base K₂CO₃NaHK₂CO₃ is a milder, easier to handle base. NaH ensures complete deprotonation but requires stricter anhydrous conditions.
Solvent Acetone (reflux)Anhydrous DMF or THFAcetone is a common solvent for K₂CO₃. DMF/THF are excellent for reactions with NaH.
Additive KI or NaI (catalytic)None neededThe iodide acts as a catalyst by in situ formation of the more reactive 3-iodo-3-methylbut-1-yne (Finkelstein reaction).
Temperature Reflux (for acetone)0 °C to room temperatureHigher temperatures are needed for K₂CO₃, while NaH reactions can often be run at lower temperatures.
Part 2: Thermal[1][1]-Sigmatropic (Claisen) Rearrangement

Question 2: The Claisen rearrangement of my aryl propargyl ether is giving a low yield of N-(2,2-dimethyl-2H-chromen-6-yl)acetamide. What are the critical parameters to control?

Answer: The Claisen rearrangement of aryl propargyl ethers is a thermally driven pericyclic reaction. Low yields are typically due to the high temperatures required, which can lead to decomposition or the formation of side products.[2][3]

  • Mechanistic Insight and Causality: The reaction proceeds through a concerted[1][1]-sigmatropic shift, forming an allene intermediate. This intermediate then undergoes a tautomerization and a subsequent 6π-electrocyclization to form the chromene ring.[4] The high activation energy for the initial rearrangement often necessitates high temperatures (180-260 °C), which can cause charring and decomposition of the starting material and product.[5]

  • Troubleshooting Workflow:

    claisen_troubleshooting cluster_temp Temperature Optimization cluster_solvent Solvent Choice cluster_catalysis Catalytic Approaches start Low Yield in Claisen Rearrangement temp Optimize Temperature start->temp solvent Solvent Selection start->solvent catalysis Consider Catalysis start->catalysis purification Purification Strategy temp->purification temp_details Gradual increase from a lower temperature (e.g., 180°C). Monitor by TLC to find the sweet spot between reaction rate and decomposition. temp->temp_details solvent->purification solvent_details Use high-boiling, inert solvents like diphenyl ether or N,N-dimethylaniline. Solvent choice can influence reaction rate and side product formation. solvent->solvent_details catalysis->purification catalysis_details Lewis acids (e.g., BF₃·OEt₂) can lower the activation energy. Microwave irradiation can provide rapid, uniform heating, reducing reaction times and decomposition. [15] catalysis->catalysis_details

    Caption: Troubleshooting workflow for low yield in Claisen rearrangement.

  • Experimental Protocol: Microwave-Assisted Claisen Rearrangement

    • Dissolve N-(4-((2-methylbut-3-yn-2-yl)oxy)phenyl)acetamide in a minimal amount of a high-boiling solvent (e.g., diphenyl ether).

    • Place the solution in a sealed microwave vessel.

    • Irradiate the mixture at a set temperature (e.g., 180-220 °C) for short intervals (e.g., 10-30 minutes).

    • Monitor the reaction progress by TLC after each interval.

    • Once the starting material is consumed, cool the vessel to room temperature.

    • Proceed with the workup and purification.

Part 3: Deprotection and Purification

Question 3: I'm struggling with the final deprotection step and the purification of the 2,2-Dimethyl-2H-chromen-6-amine. What are the best practices?

Answer: The deprotection of the acetamide group can be achieved under either acidic or basic conditions. The choice of method can affect the stability of the chromene ring and the ease of purification.

  • Deprotection Strategies:

    • Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH in an alcoholic solvent (e.g., ethanol) is a common method.[5] This is generally effective, but prolonged heating can potentially lead to side reactions.

    • Acidic Hydrolysis: Treatment with a strong acid like HCl can also be used. However, the amine product will be protonated, requiring a neutralization step during workup. The chromene ring is generally stable to acidic conditions, but optimization may be needed.

  • Purification Challenges and Solutions:

    • Issue: The final amine product can be difficult to separate from residual starting material or byproducts due to similar polarities.

    • Solution: Acid-Base Extraction:

      • After the deprotection reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

      • Extract the aqueous layer with the organic solvent.

      • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., 2M NaOH) to a pH > 10.

      • Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

    • Solution: Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Overall Synthetic Workflow and Key Checkpoints

The following diagram outlines the complete synthetic pathway with critical checkpoints to monitor for potential issues.

chromene_synthesis_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Deprotection & Purification start 4-Acetamidophenol + 3-Chloro-3-methylbut-1-yne step1_reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->step1_reagents step1_product N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide step1_reagents->step1_product checkpoint1 Checkpoint 1: TLC analysis for consumption of starting material. Confirm product structure by ¹H NMR. step1_product->checkpoint1 step2_reagents High Temperature (e.g., 220°C) High-boiling solvent (e.g., Diphenyl ether) checkpoint1->step2_reagents step2_product N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide step2_reagents->step2_product checkpoint2 Checkpoint 2: TLC to monitor for new product spot and disappearance of starting material. Check for charring/decomposition. step2_product->checkpoint2 step3_reagents Base (e.g., NaOH in EtOH) or Acid (e.g., HCl) checkpoint2->step3_reagents purification Purification: Acid-Base Extraction or Column Chromatography step3_reagents->purification final_product 2,2-Dimethyl-2H-chromen-6-amine purification->final_product

Caption: Synthetic workflow for 2,2-Dimethyl-2H-chromen-6-amine.

References

  • Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Journal of Organic Chemistry. Available at: [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Propargyl Claisen rearrangement: allene synthesis and beyond. Chemical Society Reviews. Available at: [Link]

  • [1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Natural Product Reports. Available at: [Link]

  • Williamson Ether synthesis. Reddit. Available at: [Link]

  • Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements. Catalysts. Available at: [Link]

  • Remove Sticky Reagents. University of Rochester. Available at: [Link]

  • Sigmatropic Rearrangements. Thieme. Available at: [Link]

  • Williamson Ether Synthesis Lab Report. Edubirdie. Available at: [Link]

  • Claisen rearrangement. Wikipedia. Available at: [Link]

  • The Claisen Rearrangement. Organic Reactions. Available at: [Link]

  • Efficient[1][1]-sigmatropic rearrangement accelerated by a trifluoroacetyl group: synthesis of benzofurans under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ORGANOCATALYTIC α-METHYLENATION OF ALDEHYDES: PREPARATION OF 3,7-DIMETHYL-2-METHYLENE-6-OCTENAL. Organic Syntheses. Available at: [Link]

  • Purification of amine reaction mixtures.Google Patents.
  • Williamson Ether Synthesis Lab Report. Eastern Kentucky University. Available at: [Link]

  • 2,2-Dimethyl-2H-chromen-6-amine. PubChem. Available at: [Link]

  • Process for removing dimethylamine.Google Patents.
  • 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]

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Chromene Synthesis from Phenols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your go-to resource for troubleshooting common side reactions and optimizing your chromene synthesis from phenolic starting materials. We will delve into the causality behind experimental outcomes and provide field-proven insights to enhance the success of your synthetic endeavors.

Frequently Asked Questions & Troubleshooting Guide

Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-Chromene

This protocol provides a general procedure for the synthesis of a 2-amino-4H-chromene derivative.

Data Presentation

References

  • ResearchGate.
  • MSU Chemistry.
  • Organic Letters.
  • University of Rochester Department of Chemistry.
  • PMC - NIH.
  • ResearchGate.
  • PMC - NIH.
  • RSC Publishing.
  • IntechOpen.
  • RSC Publishing.
  • Wikipedia.
  • JETIR.
  • PubMed.
  • Indian Academy of Sciences.
  • JACS Au.
  • Quora.
  • ResearchGate.
  • ResearchGate.
  • Oriental Journal of Chemistry.
  • Reddit.
  • University of Pittsburgh.
  • MDPI.
  • YouTube.
  • Slideshare.
  • Benchchem.
  • ResearchGate.
  • ResearchGate.
  • Organic Reactions.

Technical Support Center: Optimization of 2,2-Dimethyl-2H-chromen-6-amine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the derivatization of 2,2-Dimethyl-2H-chromen-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic programs. As a core structural motif in numerous biologically active compounds, successful and efficient derivatization is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the optimization of reaction conditions, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for derivatizing the 6-amino group on the 2,2-Dimethyl-2H-chromene scaffold?

The primary amino group at the 6-position is a versatile handle for a variety of chemical modifications. The most common derivatization strategies include:

  • Acylation/Amide Bond Formation: This is arguably the most widely used method. It involves reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). Standard amide coupling conditions, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an aprotic solvent like Tetrahydrofuran (THF), are highly effective for coupling with various carboxylic acids.[3]

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine yields stable sulfonamides. This is a common strategy in medicinal chemistry to introduce sulfonamide moieties, which are prevalent in many drug classes.[4]

  • Alkylation/Reductive Amination: While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination with aldehydes or ketones is a more controlled method to introduce alkyl groups. This two-step, one-pot process typically involves the formation of an intermediate imine followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[5]

Q2: How do I choose the optimal solvent for my derivatization reaction?

Solvent choice is critical and depends on the specific reaction. Key considerations include:

  • Solubility: Both the amine starting material and the derivatizing agent must be soluble. For many acylation and sulfonylation reactions, aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are excellent choices.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol or water are generally avoided in acylations with acyl chlorides as they can react with the electrophile. However, for some reactions like reductive amination or those in aqueous media, they are necessary.[6]

  • Boiling Point: The reaction temperature will dictate the choice of solvent. For reactions requiring elevated temperatures, higher-boiling point solvents like DMF, Dimethyl sulfoxide (DMSO), or toluene are suitable.[7]

Q3: What are the best analytical techniques to monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the primary workhorse for real-time reaction monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting amine, the product, and any potential byproducts. The starting amine is typically more polar and will have a lower Rf value than the less polar derivatized product. For more complex reaction mixtures or for definitive confirmation of product formation and mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows only starting material, even after several hours. What are the likely causes and how can I fix it?

A: This is a common issue that can usually be traced back to one of four key areas: reagent quality, reaction conditions, or insufficient activation.

  • Reagent Purity & Stability:

    • Amine Starting Material: Ensure your 2,2-Dimethyl-2H-chromen-6-amine is pure. Impurities can inhibit the reaction.

    • Derivatizing Agent: Acyl halides and anhydrides are sensitive to moisture and can hydrolyze over time. Use a freshly opened bottle or purify the reagent before use. Coupling agents like EDCI also have a limited shelf life.

    • Base: If using a base like triethylamine or pyridine, ensure it is dry. Amine bases can absorb water from the atmosphere, which will quench moisture-sensitive electrophiles.

  • Insufficient Activation (Amide Couplings):

    • For couplings with carboxylic acids, the acid must be activated. If using EDCI/HOBt, ensure they are added correctly (typically, the acid, amine, and HOBt are mixed before the addition of EDCI). The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.

  • Inappropriate Base:

    • The choice of base is critical. For reactions with acyl or sulfonyl chlorides, a non-nucleophilic base is required to scavenge the HCl byproduct. Pyridine or triethylamine are common choices. If the reaction is still sluggish, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used. Under acidic conditions, the primary amine can be protonated, reducing its nucleophilicity and slowing or stopping the reaction.[8]

  • Temperature:

    • Many derivatization reactions proceed well at room temperature, but some may require heating to overcome activation energy barriers.[7] If the reaction is clean but slow, gradually increase the temperature to 40-60 °C and monitor by TLC.

Problem 2: Formation of Multiple Products & Side Reactions

Q: My TLC plate shows the consumption of my starting material, but I have multiple product spots. What could these be?

A: The formation of multiple products usually points to side reactions. The most common culprits are over-reaction, instability of the chromene ring, or competing reaction pathways.

  • Di-acylation/Di-alkylation: While sterically less likely for acylation, it can occur with highly reactive alkylating agents, especially if an excess of the electrophile and a strong base are used. To mitigate this, use a controlled stoichiometry (1.0 to 1.1 equivalents of the electrophile).

  • Oxidation of the Chromene: The 2H-chromene moiety can be sensitive to certain oxidative conditions. If your reaction involves oxidizing agents or is run open to the air for prolonged periods at high temperatures, you may see degradation or formation of oxidized byproducts. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures or under strongly acidic/basic conditions to produce dimethylamine, which can act as a competing nucleophile. If you suspect this, switch to a more robust solvent like DMSO or sulfolane.

Problem 3: Purification Challenges

Q: My product is proving difficult to purify. It co-elutes with impurities during column chromatography. What are my options?

A: Poor separation is a frequent challenge. Optimizing your purification strategy is key.

  • Optimize Column Chromatography:

    • Mobile Phase Polarity: If your product and impurities are eluting too close together, you need to adjust the polarity of your eluent. Try using a shallower gradient or an isocratic elution with a finely tuned solvent ratio. Adding a small amount (~0.5%) of triethylamine to the mobile phase can help reduce tailing for amine-containing compounds on silica gel.

    • Alternative Sorbents: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).

  • Recrystallization: This is an excellent method for purifying solid products. The key is finding a suitable solvent system.

    • Ideal Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]

    • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is supersaturated above the compound's melting point. To fix this, reheat the solution to re-dissolve the oil and add more solvent to lower the concentration. Allowing the solution to cool much more slowly can also promote proper crystal lattice formation.[9]

Visualized Workflows and Decision Processes

The following diagrams illustrate common decision-making processes in optimizing these derivatization reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Purity (Amine, Electrophile, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Atmosphere, Stoichiometry) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->start No, Replace Reagents reagents_ok->check_conditions Yes conditions_ok->start No, Adjust Conditions increase_temp Increase Temperature Incrementally (e.g., RT -> 50 °C) conditions_ok->increase_temp Yes change_base Use Stronger/Drier Base (e.g., TEA -> DIPEA) increase_temp->change_base check_activation Amide Coupling? Check Activator (EDCI) change_base->check_activation success Yield Improved check_activation->success

Caption: Troubleshooting flowchart for low reaction yield.

Derivatization_Strategy goal Goal: Introduce New Moiety strategy What type of bond to form? Amide Sulfonamide C-N (Alkylation) goal->strategy amide_reagents Reagent Choice Carboxylic Acid + Coupling Agent (EDCI/HOBt) Acyl Chloride/Anhydride + Base strategy:amide->amide_reagents sulfonamide_reagents Reagent Choice Sulfonyl Chloride + Base (Pyridine/TEA) strategy:sulfonamide->sulfonamide_reagents amine_reagents Reagent Choice Aldehyde/Ketone + Reducing Agent (Reductive Amination) Alkyl Halide + Base (Caution: Over-alkylation) strategy:amine->amine_reagents

Caption: Decision tree for selecting a derivatization strategy.

Optimized Protocol: Amide Coupling with Cinnamic Acid

This protocol is an example of a standard, robust method for derivatizing 2,2-Dimethyl-2H-chromen-6-amine, based on common literature procedures.[3]

Materials:

  • 2,2-Dimethyl-2H-chromen-6-amine (1.0 eq)

  • Cinnamic Acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add 2,2-Dimethyl-2H-chromen-6-amine (1.0 eq), cinnamic acid (1.05 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine) and stir the mixture until all solids are dissolved.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Activation: Add EDCI (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product should be a new, less polar spot compared to the starting amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.

Reaction Parameter Optimization Summary

The following table provides an illustrative summary of how reaction conditions can be optimized for a generic acylation reaction. Yields are representative and intended for comparison.

EntryBase (eq)SolventTemperatureTime (h)Yield (%)Comments
1Triethylamine (1.5)DCMRT2445%Sluggish reaction, incomplete conversion.
2Triethylamine (1.5)DCM40 °C1265%Improved yield with heating, but some side products observed.
3Pyridine (solvent)PyridineRT1875%Good conversion, but pyridine can be difficult to remove.
4DIPEA (2.0)DCMRT1292%Clean reaction, high yield. DIPEA is a good choice for hindered amines.
5NoneDCMRT48<5%Base is essential to neutralize the acid byproduct.

References

  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. (2019). RSC Publishing.
  • Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. (n.d.).
  • Synthesis of New Chromene Derivatives Targeting Triple-Neg
  • Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Deriv
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candid
  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). PMC, NIH.
  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023).
  • A water-accelerated multicomponent synthesis of organic target molecules has been utilized as a primary method for producing novel chromene derivatives. (2025).
  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). (n.d.).
  • Optimization of reaction conditions for the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman. (n.d.). BenchChem.

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Technical Support Center: 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-2H-chromen-6-amine (CAS RN: 135082-85-8). It provides in-depth information on the stability and storage of this compound, presented in a practical question-and-answer format. The content is structured to address common challenges and inquiries, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of 2,2-Dimethyl-2H-chromen-6-amine.

Q1: What are the recommended long-term storage conditions for 2,2-Dimethyl-2H-chromen-6-amine?

A1: For long-term stability, 2,2-Dimethyl-2H-chromen-6-amine should be stored at 2-8°C in a dark place.[1] The container should be tightly sealed and the environment kept dry.[1][2] Storing the compound under these conditions minimizes degradation and preserves its chemical integrity.

Q2: What is the general chemical stability of this compound under standard laboratory conditions?

A2: The product is chemically stable under standard ambient conditions, such as room temperature.[2] However, prolonged exposure to light and air should be avoided to prevent potential degradation.

Q3: What are the known synonyms for 2,2-Dimethyl-2H-chromen-6-amine?

A3: This compound is also known by several other names, including:

  • 2,2-Dimethyl-2H-1-benzopyran-6-amine[3]

  • 2,2-Dimethyl-6-amino-2H-1-benzopyran[3]

  • 6-Amino-2,2-dimethyl-2H-1-benzopyran[3]

  • 6-Amino-2,2-dimethylchromene[3]

Q4: What are the primary safety concerns when handling this compound?

A4: 2,2-Dimethyl-2H-chromen-6-amine should be handled with care. It is important to wear appropriate personal protective equipment (PPE), including gloves and protective clothing.[2] Avoid breathing dust and ensure adequate ventilation in the handling area.[2][4] In case of skin contact, wash the area thoroughly with plenty of water.[2]

Q5: Is this compound soluble in water?

A5: Based on estimations for a structurally similar compound, 6-acetyl-2,2-dimethyl-2H-1-benzopyran, the water solubility is expected to be low. For instance, the estimated water solubility of demethoxyencecalin is 60.26 mg/L at 25°C.[5] For experimental purposes, dissolution in organic solvents is generally recommended.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of 2,2-Dimethyl-2H-chromen-6-amine in experimental settings.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C, in a dark and dry environment.[1]

    • Check for Discoloration: Visually inspect the compound. A change from its typical off-white to yellowish solid appearance could indicate degradation.[6]

    • Perform Purity Analysis: If degradation is suspected, it is advisable to re-verify the purity of the compound using an appropriate analytical method.

Problem 2: Difficulty dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Consult Literature for Solubility Data: While specific data for 2,2-Dimethyl-2H-chromen-6-amine is limited, related chromene structures are often soluble in organic solvents.

    • Test a Range of Organic Solvents: Empirically test solubility in common laboratory solvents such as ethanol, methanol, DMSO, and DMF. Start with small quantities to determine the most effective solvent for your application.

Problem 3: Observed degradation of the compound in solution over time.

  • Possible Cause: The amine functional group may be susceptible to oxidative or thermal degradation, especially in solution.[7][8]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of 2,2-Dimethyl-2H-chromen-6-amine immediately before use.

    • Degas Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen, which can contribute to oxidative degradation.[8]

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with 2,2-Dimethyl-2H-chromen-6-amine.

G cluster_storage Storage & Handling cluster_purity Purity & Integrity cluster_solubility Solubility storage_check Verify Storage: 2-8°C, Dark, Dry visual_inspection Visual Inspection: Check for Discoloration storage_check->visual_inspection handling_check Review Handling: Appropriate PPE, Ventilation purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) end Resolution purity_analysis->end visual_inspection->purity_analysis solvent_test Test Organic Solvents (e.g., Ethanol, DMSO) solvent_test->end fresh_solution Prepare Fresh Solutions fresh_solution->end start Problem Encountered inconsistent_results Inconsistent Results start->inconsistent_results dissolution_issue Dissolution Issues start->dissolution_issue solution_degradation Solution Degradation start->solution_degradation inconsistent_results->storage_check dissolution_issue->solvent_test solution_degradation->fresh_solution G A 2,2-Dimethyl-2H-chromen-6-amine B Oxidative Degradation (O2, light, metal ions) A->B Exposure to oxidizing agents D Thermal Degradation (High Temperature) A->D Exposure to high heat C Oxidized Products B->C E Thermally Degraded Products D->E

Sources

degradation pathways of 2,2-Dimethyl-2H-chromen-6-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-2H-chromen-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experimental work involving the stability of this compound. We will explore its degradation pathways under both acidic and basic conditions, offering not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-Dimethyl-2H-chromen-6-amine, and why is its stability a critical concern?

2,2-Dimethyl-2H-chromen-6-amine is a heterocyclic compound featuring a benzopyran core.[1] This structural motif is present in a wide array of biologically active molecules and natural products.[2][3][4] The stability of this compound is paramount, particularly in pharmaceutical development, as degradation can lead to a loss of efficacy and the formation of potentially harmful impurities.[5] Understanding its degradation profile is a regulatory requirement and essential for developing stable formulations, defining appropriate storage conditions, and ensuring patient safety.[6][7]

The molecule possesses two key reactive sites that dictate its stability:

  • The 2H-Chromene Ring: This contains a vinyl ether moiety, which is known to be highly susceptible to acid-catalyzed hydrolysis.

  • The Aromatic Amine Group: This group can be protonated in acidic media and may be susceptible to oxidation, potentially influencing the degradation profile.

Q2: What is the most probable degradation pathway for 2,2-Dimethyl-2H-chromen-6-amine under acidic conditions?

Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis and ring-opening of the 2H-chromene moiety. This reaction proceeds via protonation of the ether oxygen, which activates the C-O bond for cleavage. Nucleophilic attack by water then leads to the formation of a chalcone-like intermediate, a substituted phenol with an unsaturated ketone side chain. This mechanism is analogous to the well-documented acid-catalyzed ring-opening of other cyclic ethers and epoxides.[8][9]

Below is a diagram illustrating this proposed pathway.

Acid_Degradation_Pathway cluster_0 Proposed Acid-Catalyzed Degradation Pathway Parent 2,2-Dimethyl-2H-chromen-6-amine Protonated Protonated Intermediate (Activated Ether) Parent->Protonated + H+ (Acid catalyst) Product Ring-Opened Product (Phenolic Ketone) Protonated->Product + H2O (Nucleophilic attack)

Caption: Proposed acid-catalyzed ring-opening of 2,2-Dimethyl-2H-chromen-6-amine.

Q3: What degradation behavior is expected under basic conditions?

The 2H-chromene ring is generally more stable under basic conditions compared to acidic ones. Hydrolytic degradation via cleavage of the vinyl ether is significantly slower and requires more forcing conditions (e.g., high pH and elevated temperature).

However, under basic conditions, especially in the presence of oxygen, the primary concern shifts to oxidative degradation . The electron-donating amine group activates the aromatic ring, making it more susceptible to oxidation. This can lead to the formation of colored oligomeric or polymeric byproducts, which may be difficult to characterize. The amine itself can also undergo oxidation.[10]

Troubleshooting Guide: Acidic Degradation Studies

Issue 1: Rapid Degradation in Acid

"My sample of 2,2-Dimethyl-2H-chromen-6-amine degrades almost instantaneously upon addition of acid (e.g., 0.1 M HCl), making it impossible to perform kinetic studies. How can I control the reaction rate?"

Cause: The vinyl ether in the 2H-chromene ring is extremely labile to strong acids. The rapid degradation you are observing is the expected outcome of acid-catalyzed hydrolysis.

Solution: To study the kinetics, you must slow the reaction down by carefully controlling the experimental conditions.

Step-by-Step Protocol to Modulate Degradation Rate:

  • Reduce Acid Strength: Switch from a strong mineral acid like HCl to a weaker organic acid or a buffer system with a higher pH.

    • Action: Prepare solutions using buffers at pH 3, 4, and 5 (e.g., acetate or formate buffers).

    • Rationale: The reaction rate is dependent on the concentration of H+. By decreasing the acidity, you directly reduce the rate of the initial protonation step.[11]

  • Lower the Temperature: Perform the degradation study at reduced temperatures.

    • Action: Set up your reaction vessel in a controlled temperature bath at 25°C, 10°C, and 4°C.

    • Rationale: Chemical reaction rates typically decrease with temperature. Lowering the temperature will slow the kinetics of the hydrolysis, allowing for sample collection over a measurable timeframe.

  • Use a Co-Solvent: Introduce a water-miscible organic co-solvent.

    • Action: Prepare your acidic solutions in a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v).

    • Rationale: Reducing the concentration of the water nucleophile can slow the rate of the ring-opening step. Ensure your compound and its degradants are soluble in the chosen solvent system.

Table 1: Recommended Starting Conditions for Controlled Acidic Degradation

ParameterCondition 1 (Fast)Condition 2 (Moderate)Condition 3 (Slow)
Acid 0.1 M HClpH 4 Acetate BufferpH 5 Acetate Buffer
Temperature 50°C25°C10°C
Solvent 100% Aqueous50:50 Acetonitrile:Water70:30 Acetonitrile:Water
Issue 2: Identifying the Major Acidic Degradation Product

"My HPLC analysis shows the parent peak disappearing and a new, major peak appearing after acid treatment. How can I confidently identify this new peak as the expected ring-opened product?"

Cause: While the ring-opened product is the most likely major degradant, confirmation is required for any stability-indicating method.

Solution: Perform a preparative forced degradation study and characterize the resulting product using spectroscopic methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Workflow for Degradant Identification:

Degradant_ID_Workflow Start Start: Unidentified Peak in HPLC Forced_Deg Step 1: Preparative Forced Degradation (e.g., pH 2, 40°C) Start->Forced_Deg Isolation Step 2: Isolate Major Degradant (Prep-HPLC) Forced_Deg->Isolation LCMS Step 3: LC-MS Analysis Isolation->LCMS NMR Step 4: NMR Spectroscopy (1H, 13C, COSY) Isolation->NMR Structure Step 5: Structure Elucidation LCMS->Structure NMR->Structure

Caption: Workflow for the identification of a major degradation product.

Step-by-Step Protocol for Identification:

  • Forced Degradation: Dissolve a sufficient quantity (e.g., 20-50 mg) of 2,2-Dimethyl-2H-chromen-6-amine in an acetonitrile/water mixture. Adjust the pH to ~2 with a suitable acid and gently heat (e.g., 40°C) while monitoring by HPLC until the parent peak is mostly consumed.

  • Isolation (Optional but Recommended): If the reaction mixture is complex, isolate the major degradant using preparative HPLC.

  • LC-MS Analysis: Analyze the degraded sample using a High-Resolution Mass Spectrometer (HRMS) coupled to an LC system.

    • Expected Result: The mass of the degradation product should correspond to the parent compound + 18.0106 amu (the mass of H₂O). For C₁₁H₁₃NO (MW: 175.0997), the ring-opened product (C₁₁H₁₅NO₂) should have a molecular weight of 193.1103.[] HRMS will provide an accurate mass measurement to confirm the elemental composition.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated degradant or the crude mixture if it is clean enough.

    • Expected Spectral Changes:

      • Disappearance of the characteristic vinyl protons of the 2H-chromene ring (typically in the 5.5-6.5 ppm region).

      • Appearance of a new phenolic -OH proton signal.

      • Appearance of signals corresponding to an α,β-unsaturated ketone side chain.

      • In the ¹³C NMR, the appearance of a carbonyl carbon signal (~190-200 ppm).

Troubleshooting Guide: Basic Degradation Studies

Issue 1: No Apparent Degradation Under Basic Conditions

"I have exposed my compound to pH 10 buffer at room temperature for 24 hours and see no significant degradation by HPLC. How can I induce degradation for my stress testing study?"

Cause: As expected, the compound is relatively stable to mild basic hydrolysis. Forced degradation studies require stress conditions that are more severe than accelerated storage conditions to produce sufficient degradation (typically 5-20% loss of the active ingredient).[5]

Solution: Increase the severity of the stress conditions by increasing the base concentration and temperature.

Step-by-Step Protocol for Forced Basic Degradation:

  • Increase Base Strength: Move from a buffered solution to a solution of a strong base.

    • Action: Prepare a solution of the compound in a mixture of organic solvent (e.g., methanol or acetonitrile) and 0.1 M NaOH.

    • Rationale: A higher concentration of hydroxide ions will increase the rate of any potential base-catalyzed hydrolysis.

  • Increase Temperature: Heat the solution to accelerate the reaction.

    • Action: Heat the basic solution at a controlled temperature, starting at 50°C and increasing in 10°C increments if necessary. Monitor the reaction periodically by HPLC.[7]

    • Rationale: Higher temperatures provide the activation energy needed to overcome the reaction barrier for base-mediated degradation pathways.

  • Consider Oxidative Stress: Since oxidation is a likely pathway, ensure the experimental setup does not inadvertently exclude it. For a specific oxidative stress test, add an oxidizing agent.

    • Action: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Rationale: This directly tests the molecule's susceptibility to oxidation, which can be a competing pathway under basic conditions, especially in the presence of air.[13]

Issue 2: Sample Discoloration Under Basic Conditions

"When I heat my sample in a basic solution, it turns brown, but the HPLC chromatogram shows only a minor loss of the parent compound and no significant new peaks. What is happening?"

Cause: This is a classic sign of the formation of high molecular weight, polymeric, or highly colored, non-chromophoric (at your detection wavelength) impurities. These products may be insoluble, retained on the column, or simply not detectable under your current HPLC conditions.[10]

Solution: This requires a multi-faceted investigation to determine the nature of the colored impurities and to adjust analytical methods to account for them.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting sample discoloration during basic degradation studies.

Investigative Actions:

  • Check Mass Balance: A crucial step in any stability study. If the loss of the parent compound does not correlate with the appearance of degradation products, it indicates that some products are not being detected.

  • Modify HPLC Method: Try a different detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which can detect compounds without a UV chromophore.

  • Exclude Oxygen: Purge your solvent with nitrogen or argon and run the degradation experiment under an inert atmosphere. If discoloration is prevented or significantly reduced, it confirms that oxidation is the primary cause.

  • Spectroscopic Analysis: Use UV-Vis spectroscopy to analyze the colored solution. The formation of broad, weak absorptions across the visible spectrum is indicative of complex mixtures or polymeric material.

By systematically applying these troubleshooting steps and protocols, researchers can gain a clear and accurate understanding of the stability of 2,2-Dimethyl-2H-chromen-6-amine, leading to more robust and reliable scientific outcomes.

References

  • Schindler, C. S., & Barluenga, S. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University Department of Chemistry. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online. Available from: [Link]

  • Cui, Y., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts. Available from: [Link]

  • Van der Westhuyzen, C. W., & van Otterlo, W. A. L. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. Available from: [Link]

  • Thadkapally, S., et al. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Thadkapally, S., et al. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. PMC. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Molecules. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. Available from: [Link]

  • Patel, P., et al. (2024). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available from: [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal of Creative Research Thoughts. Available from: [Link]

  • 2,2-Dimethyl-2H-chromen-6-amine. (n.d.). PubChem. Available from: [Link]

  • Ho, R. H., & Lin, H. L. (1998). Degradation of antiflammin 2 under acidic conditions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available from: [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. Available from: [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,2-Dimethyl-2H-chromen-6-amine is a valuable heterocyclic intermediate in medicinal chemistry and drug development, notably serving as a key building block for various neuroprotective agents.[1] Its synthesis, often involving high-temperature rearrangements and multi-step sequences, can result in a crude product containing a variety of impurities.[1] This guide provides a troubleshooting framework for researchers to effectively purify this compound, ensuring high purity for downstream applications. We will explore common issues and provide detailed, field-proven protocols to address them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a dark, oily, or semi-solid material. What are the likely impurities I need to remove?

A1: The composition of your crude product is highly dependent on the synthetic route employed. A common synthesis involves the[2][2]-sigmatropic rearrangement of an N-acetylated propargyl ether precursor, followed by deprotection.[1] Based on this pathway, the primary impurities include:

  • Unreacted Starting Materials & Intermediates:

    • N-(4-((2-methylbut-3-yn-2-yl)oxy)phenyl)acetamide: The precursor to the rearrangement.

    • N-(2,2-dimethyl-2H-chromen-6-yl)acetamide: The acetyl-protected amine, which may persist if deprotection is incomplete.

  • Reaction Byproducts:

    • Polymeric materials: High-temperature conditions can lead to polymerization, resulting in intractable tars.

    • Side-products: Alternative cyclization or rearrangement pathways can generate isomeric impurities.[3]

  • Reagents & Solvents:

    • Diphenyl ether: A very high-boiling solvent often used for the rearrangement step.[1]

    • Catalysts and bases: Residual inorganic salts from various steps.

Understanding these potential contaminants is the first step in designing an effective purification strategy. A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude mixture.

Q2: What is the most effective initial clean-up procedure for a large-scale purification?

A2: For a crude product containing a mix of acidic, basic, and neutral compounds, an Acid-Base Extraction is the most robust and scalable initial purification step.[4][5] This liquid-liquid extraction technique leverages the basicity of the amine functional group on your target compound to selectively move it from an organic solvent into an aqueous phase, leaving many organic impurities behind.

The core principle is to convert the water-insoluble neutral amine into a water-soluble salt by protonating it with an acid.[2]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M Hydrochloric Acid).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated amine salt will move into the top aqueous layer.

  • Separation: Drain the bottom organic layer, which contains neutral impurities (like unreacted intermediates and diphenyl ether).

  • Repeat (Optional): For maximum recovery, you can add fresh organic solvent to the aqueous layer and repeat the separation to remove any lingering neutral impurities.

  • Basification: Transfer the acidic aqueous layer to a clean flask and cool it in an ice bath. Slowly add a base (e.g., 2 M Sodium Hydroxide) with stirring until the solution is basic (pH > 10, check with pH paper). You should observe the neutral amine precipitating or forming an oily layer.

  • Back-Extraction: Return the basified aqueous solution to a separatory funnel. Add a fresh portion of organic solvent (DCM or EtOAc) to extract the purified neutral amine back out of the water.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase Crude Crude Product (Amine, Neutral Impurities) Neutral Neutral Impurities (e.g., Diphenyl Ether, Acetamide Intermediate) Crude->Neutral  Retained in Organic Layer   AmineSalt Amine Hydrochloride Salt (Water Soluble) Crude->AmineSalt  Extract with 1M HCl   FinalAmine Purified Amine Product AmineSalt->FinalAmine  Basify with NaOH,  Extract with EtOAc  

Caption: Acid-base extraction workflow for amine purification.

Q3: My product is still showing multiple spots on TLC after extraction. How do I resolve closely-related impurities?

A3: When impurities have similar properties to the desired product, Flash Column Chromatography is the preferred method for separation. However, purifying amines on standard silica gel can be challenging due to interactions between the basic amine and acidic silanol groups on the silica surface. This can lead to irreversible adsorption, low recovery, and significant peak tailing.[6]

  • Issue: Peak Tailing/Streaking on Silica Gel

    • Cause: The acidic nature of silica gel strongly interacts with the basic amine, causing a portion of the analyte to be retained longer than the main band.[6][7]

    • Solution 1: Mobile Phase Modifier. Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[8]

    • Solution 2: Alternative Stationary Phase. Use a less acidic or basic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that minimize unwanted interactions and improve peak shape.[7][8]

Stationary PhaseMobile Phase System (Gradient)Advantages & Considerations
Standard Silica Gel Hexane / Ethyl Acetate + 1% TriethylamineCost-effective. The added TEA is crucial to prevent peak tailing.[8] Requires careful removal of TEA post-purification.
Amine-Functionalized Silica Hexane / Ethyl AcetateExcellent peak shape without additives.[7] Simplifies post-column workup. Higher initial cost.
Basic Alumina Dichloromethane / MethanolA good alternative to silica for basic compounds. May require different solvent polarity than silica.
Reversed-Phase C18 Silica Water / Acetonitrile + 0.1% TriethylamineUseful for polar amines. Operating at a slightly basic pH keeps the amine neutral and increases retention.[8]
  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) and pack the column.

  • Sample Loading: Dissolve the semi-purified amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., from 5% to 30% EtOAc in Hexane, maintaining 1% TEA throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate or ninhydrin for primary amines[9]).

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Q4: My product is nearly pure (>95%) but has a slight discoloration. Can I use recrystallization?

A4: Yes, recrystallization is an excellent final "polishing" step to remove minor impurities and improve the crystalline form and color of your product. The key is to find a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but sparingly soluble at room temperature or below.[10]

  • Issue: "Oiling Out"

    • Cause: The compound comes out of solution above its melting point, forming an oil instead of crystals. This can happen if the solution is too concentrated or cools too quickly.[11]

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.[11]

  • Issue: No Crystals Form

    • Cause: The solution may be too dilute, or the chosen solvent is too good at dissolving the compound even when cold.

    • Solution: Try boiling off some of the solvent to increase the concentration. If crystals still don't form, cool the flask in an ice bath and gently scratch the inside surface with a glass rod to create nucleation sites. If this fails, a different solvent system is needed.

Solvent / SystemBoiling Point (°C)PolarityComments
Ethanol (EtOH) 78PolarA good starting point for moderately polar compounds.[12]
Hexane / Ethyl Acetate 69 / 77Non-polar / PolarA versatile mixed-solvent system. Dissolve in hot EtOAc and add hot hexane until cloudy, then clarify with a drop of EtOAc.
Hexane / Diethyl Ether 69 / 35Non-polar / Moderately PolarGood for less polar compounds. The high volatility of ether requires careful handling.[12]
Water 100Very PolarUnlikely to be suitable unless the compound is in its salt form, but can be used for highly polar impurities.[12]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Royal Society of Chemistry. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. MedChemComm. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-2H-chromen-6-amine. Retrieved from [Link]

  • SlideShare. (n.d.). Chromene: Synthesis and Medicinal properties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega. Retrieved from [Link]

  • YouTube. (2013). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Purifying Aromatic Amines with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of aromatic amines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification process. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific accuracy and practical success.

Aromatic amines present a unique set of challenges in column chromatography primarily due to their basicity and polarity.[1] The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[2][3] This acid-base interaction can lead to a host of problems, including irreversible adsorption, poor recovery, and significant peak tailing, complicating the isolation of pure compounds.[1][4]

This guide is structured to address these issues head-on, providing a troubleshooting-focused Q&A section and a comprehensive FAQ to navigate the complexities of purifying these critical compounds.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent and frustrating problems encountered when purifying aromatic amines on silica gel.

Issue 1: My aromatic amine is sticking to the column; I'm getting very low or no recovery.

Question: I've loaded my crude aromatic amine onto a standard silica gel column, but even after flushing with a highly polar solvent system, I can't recover my product. What's happening and how can I fix it?

Answer: This is a classic and highly common problem stemming from the strong acid-base interaction between the basic aromatic amine and the acidic silanol groups on the silica surface.[4][5] This interaction can be so strong that it leads to irreversible adsorption of your compound.[1]

Causality: The silica surface is covered in weakly acidic Si-OH groups.[6] Aromatic amines, being basic, can be protonated by these groups, forming a salt that is strongly bound to the stationary phase.[2] This essentially immobilizes your compound.

Solutions:

  • Mobile Phase Modification (The Competing Base Method): The most common and effective solution is to add a small amount of a competing base to your mobile phase.[4]

    • Mechanism: A volatile amine, like triethylamine (TEA) or ammonia (as ammonium hydroxide), is added to the eluent.[7][8] This additive is a small, basic molecule that competitively interacts with the acidic silanol sites on the silica gel, effectively "blocking" them.[4] This prevents your more valuable aromatic amine from binding strongly, allowing it to travel through the column.[5]

    • Protocol:

      • Prepare your chosen mobile phase (e.g., a hexane/ethyl acetate mixture).

      • Add 0.1% to 1% (v/v) of triethylamine or ammonium hydroxide to the mobile phase.

      • Equilibrate the column with this modified mobile phase before loading your sample.

      • Run the column using the same modified mobile phase.

  • Stationary Phase Modification: If mobile phase additives are not sufficient or desirable (e.g., if they interfere with downstream applications), changing the stationary phase is the next logical step.

    • Amine-Functionalized Silica: These columns have aminopropyl groups chemically bonded to the silica surface.[2][3] This modification masks the acidic silanol groups and creates a more basic surface environment, which repels the basic aromatic amine, leading to better elution and peak shape.[2][5]

    • Basic Alumina: Alumina is a basic adsorbent and can be an excellent alternative to silica for purifying basic compounds like aromatic amines.[9]

Issue 2: My purified fractions show significant peak tailing.

Question: I'm able to get my aromatic amine off the column, but the peaks are broad and asymmetrical, with a pronounced "tail." This is leading to poor separation from impurities. Why is this happening?

Answer: Peak tailing is a clear indicator of a secondary, undesirable retention mechanism occurring on your column.[10] For basic compounds like aromatic amines, this is almost always due to interactions with residual silanol groups on the silica surface.[1][11]

Causality: Even with a primary separation mechanism (e.g., based on polarity), a fraction of your amine molecules are engaging in strong ionic interactions with the most acidic silanol sites.[6][10] These molecules are held back longer than the bulk of the sample, slowly "bleeding" off the column and creating the characteristic tail.[1]

Solutions:

  • Optimize the Competing Base Concentration: If you are already using a mobile phase modifier like TEA, the concentration may be too low to effectively block all the active silanol sites. Try incrementally increasing the concentration (e.g., from 0.1% to 0.5% to 1.0%) and observe the effect on peak shape via TLC or small-scale test columns.

  • Change the Mobile Phase pH (for Reversed-Phase): While less common for preparative column chromatography, if you are using a reversed-phase C18 column, the mobile phase pH is critical.[1]

    • At a low pH (e.g., <3), the silanol groups are protonated and neutral, reducing ionic interactions. However, your amine will be fully protonated, which might affect its retention.[7]

    • At a high pH (e.g., >8, requiring a pH-stable column), the aromatic amine is in its neutral, free-base form, which minimizes ionic interactions with the now deprotonated (negatively charged) silanol groups.[7]

Troubleshooting Decision Workflow

Here is a logical workflow for addressing common issues in aromatic amine purification.

G start Start: Purification Issue issue Identify Primary Problem start->issue low_recovery Low/No Recovery issue->low_recovery Compound Stuck? peak_tailing Peak Tailing issue->peak_tailing Poor Peak Shape? add_base Add Competing Base to Mobile Phase (e.g., 0.5% TEA) low_recovery->add_base using_base Using Competing Base? peak_tailing->using_base check_recovery Recovery Improved? add_base->check_recovery change_sp Switch to Amine-Functionalized Silica or Alumina check_recovery->change_sp No success Successful Purification check_recovery->success Yes change_sp->success using_base->add_base No increase_base Increase Base Concentration (e.g., to 1%) using_base->increase_base Yes check_tailing Tailing Reduced? increase_base->check_tailing check_tailing->change_sp No check_tailing->success Yes

Caption: Troubleshooting workflow for aromatic amine purification.

Frequently Asked Questions (FAQs)

Q1: Can I use any amine as a mobile phase additive?

A1: While various amines can be used, volatile tertiary amines like triethylamine (TEA) are most common because they are effective and can be easily removed from the final product under vacuum.[4][12] Ammonium hydroxide is also a good choice as it decomposes to ammonia and water, which are also easily removed.[8] Primary or secondary amines can potentially react with certain compounds (e.g., aldehydes or ketones), so they are used less frequently.[13]

Q2: How do I choose between normal-phase and reversed-phase chromatography for aromatic amines?

A2: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (e.g., Silica, Alumina): This is typically the first choice for most organic compounds. For aromatic amines, it requires the strategies discussed above (mobile phase additives or modified stationary phases) to counteract the strong acid-base interactions.[4]

  • Reversed-Phase (e.g., C18): This is an excellent option for more polar aromatic amines.[14] By controlling the mobile phase pH, you can manipulate the ionization state of the amine to optimize retention and achieve good separation. For example, at a high pH, the neutral amine will be more hydrophobic and retain more strongly on the C18 column.[4]

Q3: My aromatic amine is very polar and won't move off the baseline even with ethyl acetate/methanol. What should I do?

A3: For very polar amines, you need a more aggressive solvent system. A common and effective mobile phase for these situations is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide.[15] A typical starting gradient might be 95:5:0.5 DCM/MeOH/NH4OH, gradually increasing the methanol and ammonia concentration to elute your highly polar compound.[8]

Q4: How do I properly load my sample onto the column, especially if it's not very soluble in the mobile phase?

A4: Proper sample loading is critical for a good separation.

  • Wet Loading: Dissolve your sample in the minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column bed.[16] This is the preferred method if your compound is soluble.

  • Dry Loading: If your compound has poor solubility in the elution solvent, dry loading is recommended.[16] Dissolve your crude material in a suitable solvent (like DCM or acetone), add a small amount of silica gel to the solution, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[16] This powder can then be carefully added to the top of the column bed. This technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band.

Quantitative Data Summary: Mobile Phase Modifiers
ModifierTypical ConcentrationVolatilityComments
Triethylamine (TEA) 0.1% - 2% (v/v)HighMost common choice; easily removed.[7]
Ammonium Hydroxide 0.1% - 2% (v/v)HighDecomposes to volatile ammonia and water.[8]
Pyridine 0.1% - 1% (v/v)MediumEffective, but harder to remove and has a strong odor.[4]
Diisopropylethylamine 0.1% - 2% (v/v)MediumA bulkier, non-nucleophilic base, useful in specific cases.

Experimental Protocol: Standard Purification of an Aromatic Amine on Silica Gel

This protocol outlines the standard procedure using the competing base method.

Objective: To purify a moderately polar aromatic amine from non-basic impurities.

Materials:

  • Glass chromatography column

  • Silica gel (100-200 mesh)

  • Mobile Phase: Hexane/Ethyl Acetate (chosen based on TLC analysis)

  • Additive: Triethylamine (TEA)

  • Crude aromatic amine sample

  • Sand

Procedure:

  • Mobile Phase Preparation: Prepare a sufficient volume of your chosen hexane/ethyl acetate eluent. Add triethylamine to a final concentration of 0.5% (v/v). For example, to 995 mL of eluent, add 5 mL of TEA. Mix thoroughly.

  • Column Packing (Slurry Method):

    • In a beaker, make a slurry of silica gel in your 0.5% TEA-modified mobile phase.

    • Pour the slurry into your column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Add a thin layer (approx. 1 cm) of sand to the top of the silica bed to protect the surface.

  • Sample Loading (Wet Loading):

    • Dissolve your crude aromatic amine in a minimal amount of the 0.5% TEA-modified mobile phase.

    • Carefully apply the dissolved sample to the top of the sand layer using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh, modified mobile phase to wash the sides of the column and ensure all the sample is on the bed. Drain again to the top of the silica.

  • Elution:

    • Carefully fill the column with the 0.5% TEA-modified mobile phase.

    • Begin collecting fractions.

    • Monitor the elution of your compound using TLC.

  • Fraction Analysis and Work-up:

    • Combine the fractions containing your pure product.

    • Remove the solvent and triethylamine using a rotary evaporator. The TEA is volatile and should co-evaporate with the solvent.

Logical Relationships in Method Selection

G start Analyte: Aromatic Amine polarity Assess Polarity start->polarity nonpolar Non-polar / Moderately Polar polarity->nonpolar Low to Medium polar Highly Polar polarity->polar High np_silica Normal-Phase: Silica Gel nonpolar->np_silica np_alumina Normal-Phase: Alumina nonpolar->np_alumina rp_c18 Reversed-Phase: C18 polar->rp_c18 amine_silica Normal-Phase: Amine-Functionalized Silica polar->amine_silica mp_modifier Add Competing Base (e.g., TEA) to Eluent np_silica->mp_modifier goal Achieve Symmetrical Peaks & Good Recovery np_alumina->goal mp_ph Control Mobile Phase pH rp_c18->mp_ph amine_silica->goal mp_modifier->goal mp_ph->goal

Caption: Decision tree for selecting a chromatography method.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Goklen, K. E., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Goklen, K. E., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • Chromatography Forum. (2009). Amine column degradation.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Narang, A. S., & Choudhury, D. R. (1979). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Chemistry Solution. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube.
  • Reddit. (2022). Chromotography with free amines?. r/chemhelp.
  • Chen, C. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Processes. (2022). Cr(III)
  • Wang, Y., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8199–8208.
  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their....
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Oregon Health & Science University. (n.d.). Electrophilic Aromatic Substitutions of Amine and Sulfonate onto Fine-Grained Activated Carbon for Aqueous-Phase Metal Ion.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemhelp.
  • Aminulchem Innovation. (2024).
  • de Souza, A. C. S., et al. (2018). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 23(10), 2478.
  • Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Bowe, C. A., et al. (2003). Extraction of heavy metals by amines adsorbed onto silica gel. Journal of Environmental Science and Health, Part A, 38(11), 2653–2660.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel.
  • Hawach. (2025). Several Problems of Flash Column Chromatography.
  • Narang, A. S., & Choudhury, D. R. (1978). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Lee, J. B., et al. (2016). Effect of amine double-functionalization on CO2 adsorption behaviors of silica gel-supported adsorbents. Chemical Engineering Journal, 303, 335–343.

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Technical Support Center: A Guide to Preventing Oxidation of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-2H-chromen-6-amine. This valuable compound, featuring a chromene core and an aromatic amine, is integral to various research applications.[1][2] However, its unique structure also makes it susceptible to oxidative degradation, a common challenge that can compromise sample integrity and experimental outcomes. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your samples. We will move beyond simple steps to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - The "What" and "Why" of Degradation

This section addresses the most common initial queries we receive regarding the stability of 2,2-Dimethyl-2H-chromen-6-amine.

Q1: My solid sample of 2,2-Dimethyl-2H-chromen-6-amine, which was initially off-white, has started to turn brown. What is happening?

A color change to a yellow, brown, or even purplish hue is a definitive visual indicator of oxidative degradation.[3] This is not a simple physical change; it signifies the formation of new, highly colored chemical species. The aminophenol-like moiety within the molecule is particularly prone to oxidation, which leads to the formation of quinone-imine type impurities.[3] These impurities, even at low concentrations, can significantly alter the color of the bulk material. If you observe a color change, it is critical to verify the purity of your sample before proceeding with any experiments.[3]

Q2: What are the primary environmental factors that trigger and accelerate this oxidation?

The degradation of 2,2-Dimethyl-2H-chromen-6-amine is primarily driven by a combination of factors that work synergistically:

  • Atmospheric Oxygen: This is the principal reactant. The aromatic amine is readily oxidized in the presence of air.[4]

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate the oxidation cascade. Aromatic amines are known to discolor and degrade upon exposure to air and light.[3]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf life. Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[5]

  • Humidity: Amines can be hygroscopic, meaning they absorb moisture from the air.[5] This moisture can facilitate degradation pathways.

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts, dramatically increasing the rate of oxidation.

Q3: How does the degradation of my 2,2-Dimethyl-2H-chromen-6-amine stock affect my experimental results?

Using a degraded sample can have severe consequences for your research, leading to:

  • Inaccurate Quantification: The actual concentration of the active compound will be lower than calculated, affecting stoichiometry and dose-response curves.

  • Unpredictable Reactivity: Degradation products may be reactive themselves, leading to unexpected side reactions and the formation of novel impurities in your synthetic scheme.

  • Altered Biological Activity: The oxidized impurities are unlikely to possess the same biological activity as the parent compound and could even introduce confounding effects or cytotoxicity.

  • Poor Reproducibility: The extent of degradation can vary over time, leading to inconsistent results between experiments run on different days or with different batches of the compound.

Part 2: Troubleshooting Guide - Identifying and Mitigating Oxidation

This section provides a structured approach to troubleshooting common issues related to compound stability.

Symptom Observed Probable Cause(s) Immediate Action & Verification Long-Term Prevention Strategy
Solid sample has darkened or changed color. Air and/or light oxidation.1. Isolate the sample: Prevent further exposure. 2. Verify Purity: Perform HPLC-UV or LC-MS analysis to quantify the parent compound and identify impurities. An NMR spectrum can also reveal the presence of degradation products.Implement the SOP for Long-Term Storage of Solid Compound detailed below. Discard material if purity is below your experimental threshold.
Solutions turn yellow/brown shortly after preparation. Oxidation in solution, potentially accelerated by solvent impurities (e.g., peroxides) or dissolved oxygen.1. Prepare a fresh solution using a new bottle of high-purity, deoxygenated solvent. 2. Baseline Analysis: Immediately run a t=0 purity check (HPLC). 3. Monitor: Re-analyze the solution after a short period (e.g., 1-2 hours) at room temperature to confirm the rate of degradation.Follow the SOP for Preparation and Storage of Solutions . Always use fresh, deoxygenated solvents.
Inconsistent results in bioassays or chemical reactions. Variable purity of the starting material due to ongoing, unnoticed degradation.1. Quarantine the Lot: Stop using the current stock immediately. 2. Re-qualify the Material: Perform a definitive purity and identity check (e.g., LC-MS, NMR) on the solid stock. 3. Correlate: Compare the purity data with the timeline of the inconsistent experimental results.Strictly adhere to all storage and handling SOPs. Institute a policy of re-qualifying the purity of sensitive reagents like this one after a set period (e.g., 6 months), even if stored correctly.

Part 3: Protocols for Optimal Storage and Handling

Adherence to these Standard Operating Procedures (SOPs) is critical for preserving the integrity of 2,2-Dimethyl-2H-chromen-6-amine.

SOP 1: Long-Term Storage of Solid Compound

This protocol is designed to create a stable environment for the solid material, minimizing exposure to all primary degradation factors.

Materials:

  • High-purity 2,2-Dimethyl-2H-chromen-6-amine

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Source of inert gas (high-purity argon or nitrogen) with a delivery tube

  • Parafilm® or other sealing tape

  • Labeling materials

  • Refrigerator or freezer (2-8°C is recommended for long-term storage[3])

Procedure:

  • Pre-label the Vial: Clearly label the amber vial with the compound name, lot number, date, and storage conditions.

  • Transfer Solid: In a controlled, low-humidity environment, quickly transfer the required amount of solid into the pre-labeled amber vial. Minimize the time the bulk container is open.

  • Inert Gas Purge: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 30-60 seconds. The goal is to displace all atmospheric oxygen.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap.

  • Secondary Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture and air ingress.

  • Store Cold and Dark: Place the sealed vial in a designated, dark refrigerator or freezer maintained at 2-8°C.

SOP 2: Preparation and Short-Term Storage of Solutions

Solutions are significantly more prone to degradation than the solid form.[3] Therefore, fresh preparation is always the best practice.

Procedure:

  • Solvent Preparation: Use high-purity, anhydrous-grade solvent. It is critical to deoxygenate the solvent by sparging with argon or nitrogen for at least 15-20 minutes prior to use. Avoid solvents known to form peroxides (e.g., aged THF, diethyl ether).[3]

  • Weighing: Remove the solid compound from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dissolution: Quickly weigh the required amount and dissolve it in the prepared deoxygenated solvent in an amber vial.

  • Inert Headspace: Once dissolved, flush the headspace of the solution vial with inert gas before sealing.

  • Use Immediately: It is strongly recommended to use solutions immediately after preparation for the most reliable results.[3]

  • Short-Term Storage (if unavoidable): If a solution must be stored, keep it in the sealed, inerted amber vial at 2-8°C for the shortest possible time. Re-qualify by HPLC if stored for more than a few hours.

Summary of Recommended Storage Conditions
Parameter Solid Form (Long-Term) Solution Form (Short-Term) Rationale
Temperature 2–8°C2–8°CSlows the rate of chemical degradation.[3][5]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Excludes oxygen, a key reactant in the oxidation pathway.[3][4]
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Prevents photo-initiated degradation.[3]
Container Tightly sealed glass vialTightly sealed glass vialPrevents ingress of air and moisture.[5]
Solvent N/ADeoxygenated, peroxide-freeMinimizes reactive species in the solution.[3]

Part 4: Visual Guides and Workflows

To further clarify the processes, the following diagrams illustrate the degradation pathway and the ideal handling workflow.

Oxidation Pathway

G cluster_main A 2,2-Dimethyl-2H-chromen-6-amine (Stable, Off-White Solid) B Oxidative Intermediates (Radical Cations, etc.) A->B O₂, Light, Heat, Metal Ions C Colored Degradation Products (Quinone-imines, Polymers) (Brown/Purple Impurities) B->C Further Oxidation & Polymerization

Caption: Simplified mechanism of oxidative degradation.

Recommended Storage Workflow

G A Receive Compound B Inspect for Color Change A->B C Transfer to Amber Vial B->C D Purge with Inert Gas (e.g., Argon) C->D E Seal Tightly with PTFE-lined Cap & Parafilm® D->E F Store at 2-8°C in a Dark Location E->F

Caption: Step-by-step workflow for proper storage.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate.
  • Arya, R. K., Kumar, A., Guglani, A., Bisht, D., & Kumar, D. (2023). Chromene as Antioxidants. In The Role of Chromenes in Drug Discovery and Development (pp. 215-224). BENTHAM SCIENCE PUBLISHERS.
  • BenchChem. (2025). Stability issues and degradation of 2H-chromen-5-amine.
  • Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Ali, M. M., et al. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. (n.d.). MDPI.
  • Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. (n.d.). RACO.
  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). Biointerface Research in Applied Chemistry.
  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). NIH.
  • Synthesis of 6-Cyano-2,2-dimethyl-2H-1-benzopyran and Other Substituted 2,2-Dimethyl-2H-1-benzopyrans. (n.d.).
  • PubChem. (n.d.). 2,2-Dimethyl-2H-chromen-6-amine. Retrieved from [Link]

  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC - PubMed Central.
  • Proposed mechanism for the synthesis of 2H-chromenes. (2017).
  • C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4 H -chromenes. (2015).
  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). PMC - NIH.
  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cycliz
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Semantic Scholar.

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Technical Support Center: Navigating the Scale-Up Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2,2-Dimethyl-2H-chromen-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the large-scale production of this valuable intermediate. This document is structured to offer not just procedural steps, but the underlying scientific rationale to empower you in your experimental design and execution.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to 2,2-Dimethyl-2H-chromen-6-amine typically involves a multi-step process starting from commercially available 4-acetamidophenol. The core of this synthesis relies on a Williamson ether synthesis followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) to construct the chromene core, and subsequent deprotection of the amine.

Below is a diagram illustrating the typical synthetic workflow:

Synthesis_Workflow A 4-Acetamidophenol B Williamson Ether Synthesis (3-chloro-3-methylbut-1-yne) A->B Reagents & Conditions C N-(4-((3-methylbut-1-yn-1-yl)oxy)phenyl)acetamide B->C D [3,3]-Sigmatropic Rearrangement (High Temperature) C->D Heat E N-(2,2-dimethyl-2H-chromen-6-yl)acetamide D->E F Deprotection (Base Hydrolysis) E->F e.g., 50% NaOH G 2,2-Dimethyl-2H-chromen-6-amine F->G

Caption: General synthetic workflow for 2,2-Dimethyl-2H-chromen-6-amine.

II. Troubleshooting Guide: Common Scale-Up Challenges & Solutions

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: During the Williamson ether synthesis, I'm observing low yields and the presence of unreacted 4-acetamidophenol. What could be the cause and how can I optimize this step?

A1: This is a common issue when scaling up. Several factors can contribute to incomplete reaction:

  • Insufficient Base: On a larger scale, mass transfer limitations can affect the efficiency of the base. Ensure you are using a sufficient molar excess of a strong base (e.g., K₂CO₃, Cs₂CO₃) to fully deprotonate the phenol. The choice of base can be critical; for instance, cesium carbonate is often more effective due to its higher solubility in many organic solvents.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or PEG 600 can be highly beneficial in scale-up operations. A PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with 3-chloro-3-methylbut-1-yne occurs.

  • Reaction Temperature and Time: While this reaction is often run at elevated temperatures (e.g., refluxing acetone), ensure that the temperature is well-controlled. In larger reactors, localized overheating or insufficient heating can lead to side reactions or incomplete conversion. Extended reaction times may be necessary to drive the reaction to completion.[2]

  • Solvent Choice: Acetone is commonly used, but for larger scales, solvents with higher boiling points like DMF or acetonitrile might be considered to allow for higher reaction temperatures, potentially shortening reaction times. However, be mindful of potential side reactions and purification challenges with higher-boiling solvents.

Troubleshooting Workflow for Williamson Ether Synthesis:

Troubleshooting_Williamson_Ether Start Low Yield in Williamson Ether Synthesis CheckBase Verify Base Stoichiometry (>1.5 eq.) Start->CheckBase CheckPTC Incorporate Phase Transfer Catalyst (e.g., TBAB, PEG) CheckBase->CheckPTC If base is sufficient Solution Improved Yield and Conversion CheckBase->Solution If base was insufficient CheckTemp Optimize Temperature and Time (Monitor by TLC/HPLC) CheckPTC->CheckTemp If PTC is used CheckPTC->Solution If PTC was missing CheckSolvent Evaluate Solvent System CheckTemp->CheckSolvent If still low conversion CheckTemp->Solution If conditions were suboptimal CheckSolvent->Solution

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2,2-Dimethyl-2H-chromen-6-amine Derivatives in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Within this class, derivatives of 2,2-Dimethyl-2H-chromen-6-amine have emerged as a particularly promising chemotype, demonstrating significant potential in the realms of oncology and neurodegenerative disease research.

This guide provides a comparative analysis of the efficacy of various 2,2-Dimethyl-2H-chromen-6-amine derivatives, synthesizing data from recent preclinical studies. We will delve into the structure-activity relationships (SAR) that govern their potency, examine the experimental methodologies used to assess their efficacy, and discuss the mechanistic insights that are shaping the development of next-generation therapeutics based on this versatile scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,2-Dimethyl-2H-chromen-6-amine derivatives is intricately linked to the nature and position of substituents on the chromene ring and the amine functionality. SAR studies have revealed that targeted modifications can significantly enhance bioactivity.[1] For instance, the introduction of specific moieties can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets, thereby influencing the overall efficacy. In the context of anticancer activity, key substitutions on the chromene nucleus have been shown to be crucial for cytotoxicity.[2][5]

Comparative Efficacy in Oncology

The anticancer potential of 2,2-Dimethyl-2H-chromen-6-amine derivatives has been evaluated against a panel of human cancer cell lines. The data presented below summarizes the cytotoxic activity (IC50 values) of selected derivatives, highlighting the impact of structural modifications on their efficacy.

DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 13 MCF-7 (Breast)50Doxorubicin10[6]
Hydantoin derivative 135o A549 (Lung)17.5CisplatinN/A[1]
K562 (Leukemia)10.6CisplatinN/A[1]
MCF-7 (Breast)15.3CisplatinN/A[1]
MOLT-4 (Leukemia)24.8CisplatinN/A[1]
Indole-tethered derivative 4c N/A7.9 - 9.1N/AN/A[7]
Indole-tethered derivative 4d N/A7.9 - 9.1N/AN/A[7]

Analysis of Anticancer Efficacy:

The data reveals that strategic modifications of the 2,2-Dimethyl-2H-chromen-6-amine core can lead to potent anticancer agents. For example, a hydantoin-containing derivative (135o) exhibited significant cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1] Similarly, indole-tethered chromene derivatives (4c and 4d) have shown promising cytotoxic activity.[7] While a direct comparison of Compound 13 to Doxorubicin shows a higher IC50 value, it is important to note that efficacy is not solely determined by cytotoxicity; other factors such as selectivity, mechanism of action, and pharmacokinetic properties play a crucial role in the therapeutic potential of a compound.[6]

The observed differences in potency underscore the importance of the substituents on the chromene scaffold. The introduction of heterocyclic moieties like hydantoin and indole appears to be a favorable strategy for enhancing anticancer activity. Further research into the precise mechanisms of action, such as the inhibition of tubulin polymerization as suggested for some indole derivatives, will be critical for optimizing these lead compounds.[7]

Comparative Efficacy in Neuroprotection

Ischemic stroke is a leading cause of death and disability worldwide, and there is a critical need for novel neuroprotective agents. Derivatives of 2,2-Dimethyl-2H-chromen-6-amine have been investigated for their ability to protect neurons from ischemic damage in vitro.

A novel series of 2,2-dimethylbenzopyran derivatives were designed and synthesized based on a 2,2-dimethyl-2H-chromen-6-amine lead.[3] Their neuroprotective activity was evaluated in an oxygen-glucose deprivation (OGD) model, which mimics the conditions of ischemic stroke in primary cortical neurons.[3]

DerivativeNeuroprotective ActivityComparisonSource
BN-07 Good efficacy in OGD modelBetter than Edaravone[3]

Analysis of Neuroprotective Efficacy:

The lead optimization effort, which involved strategies like molecular hybridization and bioisosteric replacement, culminated in the identification of compound BN-07 .[3] This optimized molecule displayed superior neuroprotective efficacy compared to Edaravone, a clinically approved drug for ischemic stroke.[3] This finding highlights the therapeutic potential of the 2,2-Dimethyl-2H-chromen-6-amine scaffold in the development of novel treatments for neurological disorders. The exact mechanism of neuroprotection for these compounds is still under investigation.[3]

Experimental Methodologies

The evaluation of the efficacy of these derivatives relies on robust and well-validated experimental protocols. Below are outlines of the key methodologies employed in the cited studies.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat with varying concentrations of chromene derivatives B->C D Incubate for a specified period (e.g., 48h or 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with a suitable solvent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotection Assessment (Oxygen-Glucose Deprivation Model)

The OGD model is an in vitro model that simulates the conditions of ischemia by depriving cultured neurons of oxygen and glucose.

Workflow for OGD Model:

OGD_Model_Workflow cluster_treatment Treatment with Chromene Derivatives A Culture primary cortical neurons B Replace normal culture medium with glucose-free medium A->B C Place cultures in a hypoxic chamber (low O2, high N2) B->C D Incubate for a defined period to induce cell death C->D Pre Pre-treatment C->Pre before OGD E Terminate OGD by returning to normoxic conditions and normal medium D->E Co Co-treatment D->Co during OGD F Assess neuronal viability using methods like LDH assay or cell imaging E->F Post Post-treatment E->Post after OGD G Compare viability in treated vs. untreated (control) groups F->G

Caption: Workflow of the Oxygen-Glucose Deprivation (OGD) model.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all derivatives are not fully elucidated, some insights have been gained. For instance, some indole-tethered chromenes are suggested to exert their anticancer effects by inhibiting tubulin polymerization.[7] Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis.

Hypothesized Mechanism of Action for Indole-Tethered Chromenes:

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Derivative Indole-Tethered Chromene Derivative Tubulin Tubulin Dimers Derivative->Tubulin Binds to Microtubules Microtubule Formation Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

The comparative analysis of 2,2-Dimethyl-2H-chromen-6-amine derivatives demonstrates the significant potential of this scaffold in medicinal chemistry. The versatility of this core structure allows for the development of compounds with potent and diverse biological activities, ranging from cytotoxicity against cancer cells to neuroprotection in models of ischemic stroke.

Future research should focus on several key areas:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro data is promising, in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in animal models.

  • Expansion of the Chemical Space: The synthesis and screening of new libraries of 2,2-Dimethyl-2H-chromen-6-amine derivatives with novel substitutions will likely lead to the discovery of even more potent and selective therapeutic agents.

The continued exploration of this chemical class holds great promise for the development of novel therapies for cancer and neurodegenerative diseases.

References

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A Comparative Guide to 2,2-Dimethyl-2H-chromen-6-amine Analogs and Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is constantly exploring novel chemical scaffolds with the potential to preserve neuronal integrity and function. Among these, 2,2-Dimethyl-2H-chromen-6-amine analogs have emerged as a promising class of neuroprotective agents. This guide provides a comprehensive comparison of these analogs with other established and emerging neuroprotective compounds, offering researchers, scientists, and drug development professionals a critical overview of the current landscape. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key neuroprotection assays.

The Imperative for Neuroprotection

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis are characterized by the progressive loss of neurons in the central nervous system. The development of neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern medicine. The ideal neuroprotective compound would not only prevent neuronal death but also promote neuronal repair and regeneration.

2,2-Dimethyl-2H-chromen-6-amine Analogs: A Multifaceted Approach to Neuroprotection

The 2,2-Dimethyl-2H-chromen-6-amine scaffold has garnered significant attention due to its synthetic tractability and the diverse biological activities of its derivatives. These analogs have demonstrated a multi-pronged approach to neuroprotection, targeting several key pathological pathways implicated in neurodegeneration.

Mechanism of Action

Recent studies have elucidated several mechanisms through which these chromene analogs exert their neuroprotective effects:

  • Enzyme Inhibition: A significant focus of research has been on the ability of these compounds to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease. For instance, certain imino-2H-chromene derivatives have been shown to be potent inhibitors of β-secretase (BACE1), the enzyme responsible for initiating the production of amyloid-beta (Aβ) peptides.[1] Additionally, some analogs exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, thereby offering a symptomatic benefit in Alzheimer's disease.[1][2]

  • Antioxidant Activity: Oxidative stress is a common hallmark of neurodegenerative diseases. Some chromene derivatives, such as the newly synthesized N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), have demonstrated potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[3] This is a crucial mechanism as it helps to mitigate the damaging effects of reactive oxygen species (ROS) on neuronal cells.

  • Modulation of Signaling Pathways: Beyond direct enzyme inhibition and antioxidant effects, these analogs can also modulate intracellular signaling pathways critical for neuronal survival. The neuroprotective effect of BL-M, for example, has been linked to the enhancement of ERK-mediated phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[3]

Experimental Evidence

A novel series of 2,2-dimethylbenzopyran derivatives, synthesized from a 2,2-dimethyl-2H-chromen-6-amine lead, has shown promising neuroprotective activity in an oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.[4] Several of these compounds exhibited better neuroprotective activity than the well-known antioxidant drug, edaravone.[4] Specifically, the optimized molecule, BN-07, displayed significant efficacy in this model.[4]

In another study, a phenylimino-2H-chromene derivative, compound 11b, provided 32.3% protection at 25 μM against Aβ-induced toxicity in PC12 neuronal cells.[1] Furthermore, pyrano[3,2-c]chromene derivatives have demonstrated significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells.[2]

A Comparative Analysis with Other Neuroprotective Compounds

To provide a broader context, it is essential to compare the 2,2-Dimethyl-2H-chromen-6-amine analogs with other classes of neuroprotective agents.

Compound ClassPrimary Mechanism(s) of ActionKey Experimental FindingsReferences
2,2-Dimethyl-2H-chromen-6-amine Analogs BACE1, AChE, BuChE inhibition; Antioxidant; ERK-CREB pathway modulation- Superior neuroprotection to edaravone in OGD models.- 32.3% protection against Aβ-induced toxicity (compound 11b).- Significant protection against H2O2-induced oxidative stress.[1][2][3][4]
Edaravone Free radical scavenger- Most effective for early neuroprotection in acute ischemic stroke (7d-NIHSS).[5][6]
Butylphthalide (NBP) Multi-target: Anti-inflammatory, anti-apoptotic, improves mitochondrial function- Ranked highest for long-term rehabilitation in acute ischemic stroke (90d-mRS, 90d-NIHSS).[5][6]
P7C3-A20 Activates NAMPT, restores NAD+ levels- Reverses disease-related brain damage and restores cognitive function in mouse models of advanced Alzheimer's disease.[7]
Natural Products (e.g., Ginkgo biloba, Huperzine A) Antioxidant, anti-inflammatory, AChE inhibition, anti-apoptotic- Bilobalide from Ginkgo biloba attenuates the elevation of Bax, p53, and caspase-3.- Huperzine A inhibits apoptotic factors like caspase-3, Bax, and p53.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

Signaling Pathway of a Neuroprotective Chromene Analog (BL-M)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_Receptor NMDA Receptor ROS Reactive Oxygen Species (ROS) NMDA_Receptor->ROS Induces BL_M BL-M (Chromene Analog) BL_M->ROS Inhibits MEK MEK BL_M->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates pCREB p-CREB ERK->pCREB Neuroprotective_Genes Expression of Neuroprotective Genes pCREB->Neuroprotective_Genes Promotes Glutamate_NMDA Glutamate / NMDA Glutamate_NMDA->NMDA_Receptor Activates

Caption: Proposed neuroprotective mechanism of the chromene analog BL-M.

General Workflow for In Vitro Neuroprotection Assays

G cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Compound_Treatment Treatment with Neuroprotective Compound Cell_Culture->Compound_Treatment Induce_Toxicity Induction of Neurotoxicity (e.g., Aβ, H2O2, OGD) Compound_Treatment->Induce_Toxicity MTT_Assay MTT Assay (Cell Viability) Induce_Toxicity->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Induce_Toxicity->LDH_Assay ROS_Assay ROS Assay (Oxidative Stress) Induce_Toxicity->ROS_Assay

Caption: A generalized workflow for evaluating neuroprotective compounds in vitro.

Detailed Experimental Protocols

For researchers looking to validate the neuroprotective effects of novel compounds, the following are detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., Aβ peptides, H2O2) and incubate for another 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[10]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).[10]

DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.[10]

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the intracellular ROS levels as a percentage of the control group treated only with the neurotoxic agent.

Conclusion and Future Directions

2,2-Dimethyl-2H-chromen-6-amine analogs represent a versatile and promising class of neuroprotective agents with multifaceted mechanisms of action. Their ability to target multiple pathological pathways, including enzymatic activity, oxidative stress, and cell signaling, makes them attractive candidates for further development. While preclinical studies have shown encouraging results, including superiority to some existing drugs in specific models, more extensive research is needed.

Future investigations should focus on:

  • Direct Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the efficacy of lead chromene analogs with a wider range of neuroprotective compounds in standardized in vitro and in vivo models.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising analogs in relevant animal models of neurodegenerative diseases.[11][12]

  • Mechanism of Action Elucidation: Further delineating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their neuroprotective effects.

The journey from a promising chemical scaffold to a clinically effective neuroprotective drug is long and challenging.[13][14] However, the compelling preclinical data for 2,2-Dimethyl-2H-chromen-6-amine analogs provide a strong rationale for their continued investigation as a potential therapeutic strategy for debilitating neurodegenerative diseases.

References

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - MDPI. Available at: [Link]

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  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Publishing. Available at: [Link]

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The Ascendant Warrior: Chromene Derivatives Challenging the Anti-Inflammatory Establishment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to the Head-to-Head Comparison of Chromene Derivatives with Known Anti-Inflammatory Drugs

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids have been the cornerstones of anti-inflammatory therapy. While effective, their long-term use is often marred by a spectrum of adverse effects, creating a pressing need for safer, more targeted therapeutic alternatives. Enter the chromene scaffold, a privileged heterocyclic motif found in a plethora of natural products, which has emerged as a formidable contender in the quest for novel anti-inflammatory agents. This guide provides a comprehensive, head-to-head comparison of the anti-inflammatory prowess of chromene derivatives against established drugs such as the non-selective NSAID ibuprofen, the COX-2 selective inhibitor celecoxib, and the potent corticosteroid dexamethasone. We will delve into their mechanistic intricacies, compare their efficacy with supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.

The Inflammatory Cascade: A Tale of Two Pathways

The inflammatory response, a double-edged sword, is a complex biological process orchestrated by a symphony of signaling pathways. Understanding these pathways is paramount to appreciating the therapeutic rationale behind both established and emerging anti-inflammatory agents.

The Cyclooxygenase (COX) Pathway: The NSAID's Battlefield

At the heart of the inflammatory response lies the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, where it generates pro-inflammatory prostaglandins.[2]

Traditional NSAIDs, like ibuprofen , are non-selective inhibitors of both COX-1 and COX-2.[3] Their therapeutic anti-inflammatory, analgesic, and antipyretic effects are primarily mediated through the inhibition of COX-2.[4] However, their concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects, such as ulcers and bleeding.[2]

Celecoxib , a selective COX-2 inhibitor, was developed to circumvent the gastrointestinal toxicity associated with non-selective NSAIDs.[5] By specifically targeting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastric complications.[1]

Chromene derivatives have also demonstrated significant potential as COX-2 inhibitors. Certain 2-phenyl-4H-chromen-4-one derivatives, for instance, have been shown to exhibit potent and selective COX-2 inhibitory activity, rivaling that of celecoxib.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Function GI Protection, Platelet Function Prostaglandins (Physiological)->GI Protection, Platelet Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Chromene Derivatives Chromene Derivatives Chromene Derivatives->COX-2 (inducible)

Diagram of the Cyclooxygenase (COX) Pathway and points of inhibition.

The Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) Pathway: A Broader Anti-Inflammatory Front

The innate immune system's first line of defense often involves Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 triggers a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs), ultimately leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO).

Dexamethasone , a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through a multi-pronged approach. It binds to the glucocorticoid receptor (GR), and this complex translocates to the nucleus where it can upregulate anti-inflammatory proteins and downregulate pro-inflammatory cytokines.[7] Dexamethasone is known to inhibit the production of NO and other inflammatory mediators.[8][9]

Intriguingly, certain chromene derivatives have been shown to modulate this pathway. Studies have revealed that some 2-phenyl-4H-chromen-4-one derivatives can suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, thereby reducing the expression of NO, TNF-α, and IL-6.[10]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Cascade MAPK Cascade TLR4->MAPK Cascade NF-κB NF-κB MAPK Cascade->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Nitric Oxide (NO) Nitric Oxide (NO) NF-κB->Nitric Oxide (NO) Dexamethasone Dexamethasone Dexamethasone->NF-κB Chromene Derivatives Chromene Derivatives Chromene Derivatives->MAPK Cascade

Simplified TLR4/MAPK signaling pathway and inhibitory actions.

Head-to-Head Efficacy: A Quantitative Comparison

To provide a clear and objective comparison, the following tables summarize the available experimental data on the efficacy of a representative chromene derivative (3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, referred to as Chromene Derivative 5d) and the established anti-inflammatory drugs.

In Vitro COX-2 Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Chromene Derivative 5d0.07>20>285.7[6]
Celecoxib0.0624.3405[6]
Ibuprofen31.412.90.4[7]

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions. However, the data for Chromene Derivative 5d and Celecoxib were generated in the same study, allowing for a direct comparison.

The data clearly indicates that the investigated chromene derivative exhibits potent COX-2 inhibitory activity, comparable to that of celecoxib, and demonstrates high selectivity for COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of drugs. The percentage of edema inhibition reflects the drug's ability to reduce swelling.

Treatment (Dose)Edema Inhibition (%) at 3 hoursReference
Indomethacin (10 mg/kg)54[11]
Ibuprofen (dose not specified)Comparable to a test compound that reduced edema by 76% at 8 hours[12]
Flurbiprofen-based oxadiazole derivative (Compound 10)88.33[13]
Flurbiprofen (standard drug)90.01[13]

While a direct comparison is challenging, the data from various studies using the carrageenan-induced paw edema model consistently demonstrates the significant anti-inflammatory effects of NSAIDs. The high percentage of edema inhibition shown by the flurbiprofen-based oxadiazole derivative suggests that other heterocyclic compounds, potentially including chromene derivatives, can exhibit potent in vivo anti-inflammatory activity.

Experimental Protocols: The Blueprint for Discovery

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for generating reliable and reproducible data.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe in the assay kit produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.[14]

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[14]

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor Working Solution

    • 1 µL COX Probe Solution

    • 1 µL recombinant COX-1 or COX-2 enzyme

    • 10 µL of the test compound (dissolved in an appropriate solvent like DMSO) or solvent control.

  • Pre-incubation: Incubate the plate for 10 minutes at 25 °C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/NaOH solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25 °C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[15]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

COX_Inhibition_Workflow Prepare Reagents Prepare Reagents Set up Reaction in 96-well Plate Set up Reaction in 96-well Plate Prepare Reagents->Set up Reaction in 96-well Plate Pre-incubate (10 min, 25°C) Pre-incubate (10 min, 25°C) Set up Reaction in 96-well Plate->Pre-incubate (10 min, 25°C) Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Pre-incubate (10 min, 25°C)->Initiate Reaction with Arachidonic Acid Measure Fluorescence Kinetics Measure Fluorescence Kinetics Initiate Reaction with Arachidonic Acid->Measure Fluorescence Kinetics Calculate % Inhibition Calculate % Inhibition Measure Fluorescence Kinetics->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Workflow for the in vitro COX Inhibition Assay.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the amount of nitric oxide produced by macrophages in response to an inflammatory stimulus (LPS) and the inhibitory effect of test compounds.

Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO2-) in culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[16]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2 hours.[3]

  • LPS Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.[3]

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow Culture RAW 264.7 Cells Culture RAW 264.7 Cells Treat with Test Compounds Treat with Test Compounds Culture RAW 264.7 Cells->Treat with Test Compounds Stimulate with LPS Stimulate with LPS Treat with Test Compounds->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Perform Griess Reaction Perform Griess Reaction Collect Supernatant->Perform Griess Reaction Measure Absorbance at 540 nm Measure Absorbance at 540 nm Perform Griess Reaction->Measure Absorbance at 540 nm Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance at 540 nm->Calculate NO Inhibition

Workflow for the Nitric Oxide Production Assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[18]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (or a similar strain) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or standard drug (e.g., indomethacin 10 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.[11][19]

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage of edema inhibition is calculated using the following formula: % Inhibition = ((Mean Paw Volume Increase of Control - Mean Paw Volume Increase of Treated) / Mean Paw Volume Increase of Control) * 100

Paw_Edema_Workflow Acclimatize Rats Acclimatize Rats Group and Dose Animals Group and Dose Animals Acclimatize Rats->Group and Dose Animals Induce Edema with Carrageenan Induce Edema with Carrageenan Group and Dose Animals->Induce Edema with Carrageenan Measure Paw Volume at Intervals Measure Paw Volume at Intervals Induce Edema with Carrageenan->Measure Paw Volume at Intervals Calculate % Edema Inhibition Calculate % Edema Inhibition Measure Paw Volume at Intervals->Calculate % Edema Inhibition

Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion: A New Era in Anti-Inflammatory Drug Discovery

The exploration of chromene derivatives as anti-inflammatory agents represents a significant stride forward in the development of safer and more effective therapies. The evidence presented in this guide underscores their potential to rival, and in some aspects, even surpass the performance of established drugs. Their ability to selectively target key inflammatory mediators like COX-2 and modulate critical signaling pathways such as the TLR4/MAPK cascade positions them as highly promising candidates for further preclinical and clinical investigation. As our understanding of the intricate molecular mechanisms of inflammation deepens, the rational design and development of novel chromene-based therapeutics hold the promise of a new era in the management of inflammatory diseases.

References

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. DDDT. [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. [Link]

  • IC 50 and Inhibition rate on NO production in LPS-treated RAW264.7... ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed. [Link]

  • Dexamethasone inhibits nitric oxide-mediated cytotoxicity via effects on both macrophages and target cells. PubMed. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy. PubMed Central. [Link]

  • Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. PubMed Central. [Link]

  • Effect of dexamethasone on the production of nitric oxide in cultured... ResearchGate. [Link]

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  • Evaluation of the Anti-Inflammatory Properties of D-limonene Compared with Dexamethasone and Ibuprofen in Bovine Synoviocyte. ResearchGate. [Link]

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. MDPI. [Link]

  • Nitric-Oxide-Releasing Dexamethasone Derivative NCX-1005 Improves Lung Function and Attenuates Inflammation in Experimental Lavage-Induced ARDS. MDPI. [Link]

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  • Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. MDPI. [Link]

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Navigating the Structure-Activity Landscape of 2,2-Dimethyl-2H-chromen-6-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the 2,2-dimethyl-2H-chromen-6-amine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging diverse biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative perspective against alternative therapeutic agents. We will delve into the nuances of chemical modifications that modulate their anticancer and neuroprotective properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The 2,2-Dimethyl-2H-chromen-6-amine Core: A Foundation for Diverse Bioactivity

The 2,2-dimethyl-2H-chromen-6-amine moiety, a bicyclic heterocyclic system, serves as an attractive starting point for medicinal chemists. Its rigid framework, coupled with the reactive amino group at the C-6 position, provides an ideal platform for the introduction of various substituents to explore and optimize biological activity. This core structure has been extensively investigated for its potential as an anticancer and neuroprotective agent, with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights: Unlocking Therapeutic Potential

The therapeutic efficacy of 2,2-dimethyl-2H-chromen-6-amine derivatives is intricately linked to the nature and position of substituents on the chromene ring and the exocyclic amine. Understanding these relationships is paramount for the rational design of novel and more effective drug candidates.

Anticancer Activity: Targeting Hypoxia-Inducible Factor-1 (HIF-1)

A significant body of research has focused on the development of 2,2-dimethyl-2H-chromen-6-amine derivatives as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor progression and angiogenesis. The hypoxic microenvironment of solid tumors activates HIF-1, leading to the expression of genes that promote cell survival, metastasis, and resistance to therapy.

A key synthetic route to these derivatives involves the coupling of the core amine with various carboxylic acids to form a diverse library of amides. The general synthetic scheme is depicted below:

Synthesis of 2,2-Dimethyl-2H-chromen-6-amine Derivatives Starting_Material 2,2-Dimethyl-2H-chromen-6-amine Coupling_Reaction Amide Coupling (e.g., EDC, HOBt) Starting_Material->Coupling_Reaction Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling_Reaction Final_Product 2,2-Dimethyl-2H-chromen-6-yl-amide Derivative Coupling_Reaction->Final_Product

Caption: General synthetic scheme for 2,2-dimethyl-2H-chromen-6-yl-amide derivatives.

Systematic modifications of the "R" group in the amide moiety have yielded crucial SAR insights. For instance, studies have shown that the introduction of specific aryl sulfonamide groups can significantly enhance HIF-1 inhibitory activity.

Compound IDR Group ModificationBiological TargetAssayIC50 (µM)Reference
1a 3,4-dimethoxybenzenesulfonylHIF-1 PathwayReporter AssayPotent Inhibition[1]
1b propan-2-amine containing moietyHIF-1 PathwayReporter AssayStrongest Inhibition[1]

Table 1: SAR of 2,2-Dimethyl-2H-chromene Based Arylsulfonamides as HIF-1 Inhibitors. [1]

The data suggests that a 3,4-dimethoxybenzenesulfonyl group is highly favorable for potent inhibition.[1] Furthermore, the incorporation of a propan-2-amine in a different region of the molecule conferred the strongest inhibitory effect on HIF-1 activated transcription.[1] These findings underscore the importance of both electronic and steric factors in the interaction with the biological target.

Neuroprotective Activity: A Shield Against Oxidative Stress

Beyond their anticancer properties, derivatives of 2,2-dimethyl-2H-chromen-6-amine have demonstrated significant potential as neuroprotective agents. Oxidative stress is a key pathological feature of neurodegenerative diseases, and the chromene scaffold is known for its antioxidant capabilities.

A series of novel 2,2-dimethylbenzopyran derivatives, synthesized from the 2,2-dimethyl-2H-chromen-6-amine lead, have been evaluated for their neuroprotective effects in an oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.[2]

Neuroprotective_Agent_Development cluster_0 Lead Optimization Strategies Lead 2,2-Dimethyl-2H-chromen-6-amine Hybridization Molecular Hybridization Lead->Hybridization Bioisostere Bioisosteric Replacement Lead->Bioisostere Reversal Functional Group Reversal Lead->Reversal Derivatives Novel 2,2-Dimethylbenzopyran Derivatives Hybridization->Derivatives Bioisostere->Derivatives Reversal->Derivatives Evaluation Oxygen-Glucose Deprivation (OGD) Model Derivatives->Evaluation Outcome Improved Neuroprotective Activity Evaluation->Outcome

Caption: Lead optimization workflow for developing neuroprotective agents.

The study revealed that transforming the initial cinnamamide lead to a phenylacrylamide and incorporating substituents at the amide position significantly improved neuroprotective efficacy.[2] This highlights the critical role of the linker and the terminal aromatic moiety in mediating the protective effects.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the performance of 2,2-dimethyl-2H-chromen-6-amine derivatives, it is essential to compare them with established or alternative therapeutic agents targeting similar pathways.

Anticancer Alternatives: Beyond the Chromene Scaffold

The field of HIF-1 inhibition is populated by a diverse range of chemical scaffolds. While direct comparisons are challenging due to variations in experimental conditions, we can draw parallels with other known HIF-1 inhibitors that have progressed to clinical trials.

CompoundMechanism of ActionDevelopment Stage
PX-478 Inhibits HIF-1α protein expressionPhase I Clinical Trials
Topotecan Topoisomerase I inhibitor, also inhibits HIF-1α expressionFDA Approved (for other indications)
Echinomycin DNA intercalator, inhibits HIF-1 DNA bindingPreclinical/Early Clinical

Table 2: Alternative HIF-1 Inhibitors.

While many HIF-1 inhibitors have been identified, none have yet been successfully translated into clinically available cancer treatments specifically for this indication, highlighting the challenges in this area.[3] The 2,2-dimethyl-2H-chromen-6-amine derivatives offer a novel chemical space with the potential for improved pharmacological profiles.

Neuroprotective Alternatives: A Crowded Landscape

The search for effective neuroprotective agents is a cornerstone of neuroscience research. Numerous compounds with diverse mechanisms of action are under investigation.

CompoundMechanism of ActionRelevance
Edaravone Free radical scavengerApproved for ALS and ischemic stroke
Memantine NMDA receptor antagonistApproved for Alzheimer's disease
Poloxamer 188 Membrane sealantInvestigated for traumatic brain injury[4]

Table 3: Alternative Neuroprotective Agents.

Several studies have shown that novel 2,2-dimethylbenzopyran derivatives exhibit better neuroprotective activity than edaravone in in vitro models.[2] This suggests that the chromene scaffold may offer advantages in terms of potency or multifactorial mechanisms of action, such as combining antioxidant effects with other neuroprotective pathways.

Experimental Protocols: Ensuring Trustworthy and Reproducible Data

The scientific integrity of SAR studies hinges on the robustness and reproducibility of the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 2,2-dimethyl-2H-chromen-6-amine derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol is for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with Test Compounds Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: HIF-1α Inhibition - Western Blot Analysis

This protocol is to determine the effect of compounds on the protein expression levels of HIF-1α under hypoxic conditions.

Materials:

  • Cancer cell line (e.g., HeLa or MCF-7)

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • Hypoxia chamber or incubator (1% O₂)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in culture dishes and allow them to adhere overnight. Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 24 hours).

  • Hypoxic Induction: Transfer the treated cells to a hypoxia chamber (1% O₂) for 4-6 hours to induce HIF-1α expression.

  • Cell Lysis: Immediately after hypoxic induction, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control (β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the loading control band intensity to determine the relative expression levels.

Conclusion and Future Directions

The 2,2-dimethyl-2H-chromen-6-amine scaffold represents a fertile ground for the discovery of novel therapeutic agents with potent anticancer and neuroprotective activities. The SAR studies highlighted in this guide underscore the critical importance of specific substitutions in modulating biological efficacy. The demonstrated superiority of certain derivatives over existing agents in preclinical models is a testament to the potential of this chemical class.

Future research should focus on a more systematic exploration of the chemical space around this scaffold, employing combinatorial chemistry and high-throughput screening to identify novel leads. Further optimization of pharmacokinetic properties, including solubility and metabolic stability, will be crucial for translating the promising in vitro results into in vivo efficacy. Moreover, elucidating the precise molecular mechanisms of action of these derivatives will provide a deeper understanding of their therapeutic potential and pave the way for their clinical development.

References

  • Du, F., Zhou, Q., Fu, X., Shi, Y., Chen, Y., Fang, W., Yang, J., & Chen, G. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2633-2643. [Link]

  • Jeong, J. H., Kim, D. H., & Chun, Y. J. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(12), 3743-3750. [Link]

  • Patel, K., & Shah, A. (2015). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Saudi Chemical Society, 19(5), 556-562. [Link]

  • Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (2016). Molecules, 21(11), 1581. [Link]

  • Evaluation of In Vitro Neuronal Protection by Postconditioning with Poloxamer 188 Following Simulated Traumatic Brain Injury. (2021). International Journal of Molecular Sciences, 22(7), 3798. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Bulletin of the Korean Chemical Society, 36(5), 1465-1472. [Link]

  • Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. (2020). Molecules, 25(21), 5153. [Link]

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  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (2019). International Journal of Molecular Sciences, 20(18), 4614. [Link]

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  • A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. (2013). Journal of the American Chemical Society, 135(27), 10024-10027. [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2,2-Dimethyl-2H-chromen-6-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation of molecular interactions. A critical juncture in this journey is the characterization of an inhibitor's selectivity—its ability to engage the intended target with high affinity while minimizing interactions with other cellular components. This guide provides an in-depth technical comparison of the cross-reactivity and selectivity profiles of inhibitors derived from the 2,2-Dimethyl-2H-chromen-6-amine scaffold, a privileged structure in medicinal chemistry.

While comprehensive kinome-wide screening data for inhibitors built directly from the 2,2-Dimethyl-2H-chromen-6-amine core is not extensively available in the public domain, this guide synthesizes data from structurally related chromene derivatives to offer a predictive and comparative framework. We will delve into the selectivity profiles of chromene-based inhibitors targeting key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR), Pim-1, and Phosphoinositide 3-kinase (PI3K)—providing supporting experimental data and detailed protocols to empower your own investigations.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The high degree of structural similarity within the ATP-binding site of many kinases, however, presents a significant challenge in developing selective inhibitors. Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for its advancement as a therapeutic candidate.

The 2,2-Dimethyl-2H-chromene moiety has been identified as a versatile scaffold in the design of various bioactive molecules, including inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway.[1][2] Its rigid, bicyclic structure provides a solid foundation for the strategic placement of functional groups to achieve potent and selective target engagement.

Comparative Selectivity Profiles of Chromene-Based Kinase Inhibitors

To illustrate the selectivity landscape of chromene-based inhibitors, we will examine derivatives targeting EGFR, Pim-1, and PI3K. The data presented below, while not exhaustive, provides a valuable snapshot of the selectivity that can be achieved with this scaffold and highlights the importance of comprehensive profiling.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a key driver in several cancers. Chromene-based scaffolds have been explored for their potential to inhibit both wild-type and mutant forms of EGFR.[3][4][5][6]

Table 1: Comparative Activity of Chromene-Based EGFR Inhibitors

Compound IDChromene ScaffoldTargetIC50 (µM)Reference
Compound 7f 4H-chromene-3-carboxylateEGFR12.66[6]
Compound 7a 4H-chromene-3-carboxylateEGFR23.42[6]
Compound 4 4H-benzo[h]chromeneEGFR (wild-type)3.27[5]
Compound 4 4H-benzo[h]chromeneEGFR (T790M mutant)1.92[5]
Sorafenib (Reference Drug)EGFR1.66[6]
Erlotinib (Reference Drug)EGFR (wild-type)-[5]
Gefitinib (Reference Drug)EGFR (wild-type)-[5]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. A lower IC50 value indicates higher potency.

The data in Table 1 demonstrates that modifications to the chromene scaffold can significantly impact inhibitory potency. Notably, Compound 4 shows promising activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[5]

Pim-1 Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways and are implicated in cell survival and proliferation. Their unique hinge region, lacking a hydrogen bond-donating residue, offers an opportunity for the design of highly selective inhibitors.[7][8]

Table 2: Selectivity Profile of a Representative Imidazo[1,2-b]pyridazine-based Pim-1 Inhibitor (Compound 2)

Kinase TargetPercent Inhibition at 200 nM
Pim-1 >95%
Pim-2 ~80%
Pim-3 ~60%
Other Kinases (panel of 49)<20%

Data synthesized from a study on Pim kinase inhibitors, highlighting the potential for selectivity within the Pim family and against the broader kinome.[7]

This selective profile underscores the feasibility of designing chromene-based inhibitors that can discriminate between closely related kinases.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a frequent event in cancer. The development of isoform-selective PI3K inhibitors is a key strategy to maximize therapeutic efficacy while minimizing on-target toxicities associated with inhibiting all class I PI3K isoforms.[9]

Table 3: Isoform Selectivity of a Novel 6H-Benzo[c]chromen-based PI3Kα Inhibitor (XJTU-L453)

PI3K IsoformIC50 (nM)
PI3Kα 4
PI3Kβ 35
PI3Kγ 12
PI3Kδ 675

Data from a study on the rational design of selective PI3Kα inhibitors.[9]

The impressive selectivity of XJTU-L453 for PI3Kα over other isoforms, particularly PI3Kδ, highlights the fine-tuning achievable with the chromene scaffold.

Key Signaling Pathways

To appreciate the significance of selective inhibition, it is crucial to understand the signaling cascades in which these kinases operate.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

PIM1_Signaling_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 Pim-1 STAT->PIM1 BAD BAD PIM1->BAD BAD->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Pim-1 signaling pathway promoting cell survival by inhibiting apoptosis.

Experimental Methodologies for Assessing Selectivity and Cross-Reactivity

The trustworthiness of any selectivity data hinges on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays used to characterize inhibitor selectivity.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is a cornerstone for determining the potency of an inhibitor against a specific kinase.

Kinase_Assay_Workflow A Prepare serial dilution of inhibitor B Add inhibitor and kinase to plate A->B C Incubate for pre-binding B->C D Initiate reaction with ATP/Substrate mix C->D E Stop reaction and detect ADP D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase of interest to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add a commercially available ADP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add a kinase detection reagent that converts the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified period.

  • Thermal Denaturation: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinome-Wide Profiling

For a comprehensive assessment of selectivity, inhibitors should be screened against a large panel of kinases. This is often performed by specialized contract research organizations (CROs) using various assay formats, such as radiometric assays or competitive binding assays. The data is typically reported as the percent inhibition at a fixed compound concentration or as IC50/Kd values against each kinase in the panel.

Conclusion

The 2,2-Dimethyl-2H-chromen-6-amine scaffold represents a promising starting point for the development of potent and selective inhibitors for a range of therapeutic targets, including protein kinases. While direct, comprehensive cross-reactivity data for this specific scaffold is emerging, analysis of structurally related chromene derivatives targeting EGFR, Pim-1, and PI3K demonstrates that high selectivity is achievable through rational design and strategic chemical modifications.

The experimental protocols detailed in this guide provide a robust framework for researchers to assess the selectivity and on-target engagement of their own chromene-based inhibitors. By integrating these experimental approaches with a deep understanding of the target biology, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • National Institutes of Health. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Chromene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the pursuit of molecular scaffolds that offer both structural versatility and potent biological activity. Among these, the chromene nucleus, a heterocyclic system consisting of a benzene ring fused to a pyran ring, has emerged as a "privileged structure."[1][2] Found in a wide array of natural products like alkaloids and flavonoids, chromene derivatives exhibit a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] Their low toxicity and amenability to synthetic modification make them an exceptionally attractive starting point for the development of novel therapeutic agents.[4]

This guide provides a comparative analysis of the preclinical efficacy of novel chromene compounds, bridging the critical gap between laboratory cell culture experiments (in vitro) and whole-organism studies (in vivo). We will explore the causal logic behind experimental design, present detailed protocols for foundational assays, and compare efficacy data for representative novel chromene derivatives, providing researchers and drug development professionals with a comprehensive framework for evaluation.

Part 1: In Vitro Efficacy Assessment – The Cellular Proving Ground

The initial evaluation of any potential therapeutic agent begins in vitro. These studies are fundamental for establishing a compound's biological activity, mechanism of action, and cytotoxic potential at the cellular level. For chromene derivatives, which often target pathways involved in cell proliferation and survival, a battery of in vitro assays is essential to identify the most promising candidates for further development.

Causality in Experimental Design: Why Start with Cytotoxicity?

The primary objective in anticancer drug discovery is to identify compounds that selectively kill or inhibit the growth of cancer cells. Therefore, the logical first step is a cytotoxicity or cell viability assay. The half-maximal inhibitory concentration (IC₅₀) value derived from these assays is a critical metric, representing the concentration of a compound required to inhibit cell viability by 50%.[6] A lower IC₅₀ value signifies higher potency. This initial screening, typically performed against a panel of diverse cancer cell lines, allows for a rapid, high-throughput assessment of a compound library, enabling researchers to prioritize the most potent molecules and identify patterns of selective activity. For instance, some compounds may show broad-spectrum activity, while others might be highly specific to a particular cancer type, such as triple-negative breast cancer (TNBC).[7][8]

Key In Vitro Evaluation Techniques
  • Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays determine if the compound induces programmed cell death (apoptosis), a desirable mechanism for anticancer agents.

  • Cell Cycle Analysis: Using flow cytometry, this technique reveals if a compound causes cell cycle arrest at specific checkpoints (e.g., G1, G2/M), preventing cancer cells from dividing.[8]

  • Mechanism of Action Studies: Techniques like Western blotting or kinase activity assays can be used to probe the specific molecular targets and signaling pathways affected by the chromene compounds.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard method for determining the cytotoxic effects of novel chromene compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel chromene compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative In Vitro Cytotoxicity of Novel Chromenes

The following table summarizes representative IC₅₀ values for various novel chromene derivatives against a panel of human cancer cell lines, demonstrating the range of potencies and selectivities that can be achieved through structural modification.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzo[f]chromeneCompound 12 HCT-116 (Colon)0.98[9]
Benzo[f]chromeneCompound 12 MCF-7 (Breast)1.12[9]
Benzo[f]chromeneCompound 12 HepG-2 (Liver)1.54[9]
Chromeno[2,3-d]pyrimidinoneCompound 4.25 MDA-MB-231 (TNBC)3.2[8]
Chromeno[2,3-d]pyrimidinoneCompound 8 MDA-MB-231 (TNBC)4.9[8]
4H-ChromeneCompound C1 MDA-MB-468 (TNBC)5.0[7]
Halogenated 4H-benzo[h]chromeneCompound 88c MCF-7 (Breast)3.1 µg/mL[3]
4H-ChromeneHydrazone 78a HL-60 (Leukemia)2.9[3]

Note: Data is synthesized from multiple sources for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Visualization: Signaling Pathway and Experimental Workflow

Understanding the mechanism of action is crucial. Many chromene derivatives exert their anticancer effects by inducing apoptosis.[7][8] The diagram below illustrates a simplified extrinsic apoptosis pathway that could be triggered by a novel chromene compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation DR->DISC Compound Novel Chromene Compound Compound->DR Binds/Activates C8 Active Caspase-8 DISC->C8 cleaves Pro-Caspase-8 ProC8 Pro-Caspase-8 C3 Active Caspase-3 (Executioner) C8->C3 cleaves Pro-Caspase-3 ProC3 Pro-Caspase-3 Apoptosis Apoptosis C3->Apoptosis triggers

Caption: Simplified extrinsic apoptosis pathway induced by a novel chromene compound.

The overall in vitro screening process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_workflow In Vitro Evaluation Workflow A Synthesize Library of Novel Chromene Compounds B Primary Screening: MTT/Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B C Determine IC₅₀ Values & Identify Hits B->C D Secondary Assays on Hits: - Apoptosis (Annexin V) - Cell Cycle Analysis C->D E Mechanism of Action Studies: (e.g., Western Blot, Kinase Assays) D->E F Identify Lead Compound for In Vivo Studies E->F

Caption: Logical workflow for the in vitro evaluation of novel chromene compounds.

Part 2: In Vivo Efficacy Assessment – From the Dish to the Organism

While in vitro assays are indispensable for initial screening, they cannot fully replicate the complex biological environment of a living organism.[10] Factors such as drug metabolism, pharmacokinetics (PK), biodistribution, and interaction with the tumor microenvironment can only be assessed in vivo.[11] Therefore, validating the efficacy of lead chromene compounds in appropriate animal models is a critical step before they can be considered for clinical trials.

Causality in Experimental Design: The Rationale for Animal Models

Animal models, particularly mouse models, are essential for several reasons. They provide a systemic context to evaluate a drug's efficacy and toxicity. For anticancer agents, xenograft models—where human tumor cells are implanted into immunodeficient mice—are a standard approach.[10][12] This model allows researchers to observe the effect of a compound on the growth of a human tumor in a living system. Key questions answered by in vivo studies include:

  • Does the compound inhibit tumor growth in a living organism?

  • Is the compound well-tolerated at effective doses (i.e., what is its toxicity profile)?

  • What are the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion)?

The choice of model is critical; for example, to study hormone-responsive breast cancer, the methylnitrosourea (MNU)-induced rat model, which develops ER+ cancers, is often used.[13] For general screening, immunodeficient mice like nude or SCID mice are common choices for xenografts as their compromised immune system does not reject the human tumor cells.[10]

Experimental Protocol: General Xenograft Tumor Growth Study

This protocol outlines a typical efficacy study for a novel chromene compound using a subcutaneous human cancer xenograft model in mice.

Principle: To assess the antitumor activity of a lead chromene compound by monitoring its effect on the growth of human tumors implanted in immunodeficient mice.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old) in a pathogen-free environment for at least one week to acclimate.

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., MDA-MB-231 for TNBC) from culture. Resuspend the cells in a sterile medium (like Matrigel/PBS mixture) and inject approximately 2-5 million cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Compound Administration: Prepare the novel chromene compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). Administer the compound to the treatment groups via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days). The control group receives the vehicle only.

  • Data Collection:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length × Width²)/2.

    • Body Weight: Record the body weight of each mouse at each measurement to monitor for signs of toxicity.

    • Clinical Observations: Note any adverse effects, such as changes in behavior or appearance.

  • Study Endpoint: The study typically concludes when tumors in the control group reach a predetermined maximum size or after a fixed treatment duration. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume and weight between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Data Presentation: Comparative In Vivo Efficacy of Novel Chromenes

The following table presents hypothetical but representative in vivo data for two lead chromene compounds compared to a vehicle control in a xenograft model.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle ControlN/A1550 ± 2100%+5%
Compound 4.25 20 mg/kg, daily, i.p.680 ± 9556%-2%
Compound 8 20 mg/kg, daily, i.p.810 ± 11048%-1%

This data is illustrative, based on findings suggesting that promising chromene compounds can significantly inhibit tumor growth in vivo.[8][14]

Conclusion and Future Directions

The journey of a novel chromene compound from laboratory synthesis to potential clinical application is a rigorous, multi-stage process. This guide has illuminated the critical interplay between in vitro and in vivo evaluation. In vitro assays serve as the essential primary filter, identifying potent compounds and elucidating their cellular mechanisms of action. However, only through carefully designed in vivo studies can we truly assess a compound's therapeutic potential in a complex biological system, evaluating its efficacy, safety, and pharmacokinetic profile.

The data consistently show that the chromene scaffold is a fertile ground for discovering potent anticancer agents.[3][15] Future research should focus on optimizing structure-activity relationships to enhance potency and selectivity, exploring novel delivery systems to improve bioavailability, and conducting comprehensive preclinical toxicology studies. The continued investigation of these promising heterocyclic compounds holds significant potential for expanding the arsenal of effective cancer chemotherapeutics.

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A Senior Application Scientist's Guide to Validating the Anti-leishmanial Potential of 2,2-Dimethyl-2H-chromen-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and validate the anti-leishmanial activity of novel 2,2-Dimethyl-2H-chromen-6-amine derivatives. While direct experimental data on this specific subclass of chromenes is emerging, this document synthesizes current knowledge on related chromene analogs to build a strong rationale for their investigation. We will delve into the synthesis of the core scaffold, compare the efficacy of existing chromene-based compounds, and provide detailed protocols for the essential in vitro assays required to validate new chemical entities.

The Unmet Need in Leishmaniasis Treatment and the Promise of Chromenes

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. Current treatment options are hampered by issues of toxicity, the development of resistance, and the requirement for parenteral administration[1]. This landscape underscores the urgent need for novel, effective, and safer oral anti-leishmanial agents.

The chromene scaffold, a benzopyran ring system, is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including anti-proliferative, anti-cancer, antiviral, and antimicrobial effects[2]. The high lipophilicity of many chromene derivatives facilitates their penetration of cellular membranes, a desirable property for targeting intracellular parasites like Leishmania[2]. Several classes of chromene derivatives, such as nitrochromenes and thiochromanones, have already demonstrated promising anti-leishmanial activity, making the 2,2-Dimethyl-2H-chromen-6-amine backbone a logical and compelling starting point for new drug discovery efforts[1][3].

Synthesis of the Core Scaffold: 2,2-Dimethyl-2H-chromen-6-amine

The synthesis of the foundational molecule, 2,2-Dimethyl-2H-chromen-6-amine, is a critical first step. A plausible synthetic route, adapted from methodologies for similar chromene structures, is outlined below. This multi-step synthesis provides a reliable pathway to obtaining the core scaffold for further derivatization.

A Starting Materials (e.g., Substituted Phenol) B Step 1: Claisen Rearrangement A->B C Step 2: Cyclization B->C D Step 3: Nitration C->D E Step 4: Reduction of Nitro Group D->E F 2,2-Dimethyl-2H-chromen-6-amine (Core Scaffold) E->F

Figure 1. Synthetic workflow for 2,2-Dimethyl-2H-chromen-6-amine.

Comparative Efficacy of Existing Anti-leishmanial Chromene Derivatives

To build a case for the potential of 2,2-Dimethyl-2H-chromen-6-amine derivatives, it is instructive to compare the performance of other chromene-based compounds against Leishmania parasites. The following table summarizes in vitro data for various chromene analogs, alongside standard anti-leishmanial drugs for context.

Compound ClassDerivative ExampleTarget SpeciesIC50 (µM) on PromastigotesIC50 (µM) on AmastigotesCytotoxicity (CC50 in µM) on Mammalian CellsSelectivity Index (SI) (CC50/IC50 Amastigote)Reference
Thiochromanones Phenylalkenyl amide 11aLeishmania infantum-10.5>50 (on MRC-5)>4.8[1]
Haloalkyl amide 11eLeishmania infantum-7.2>50 (on MRC-5)>6.9[1]
Nitrochromenes Compound 4mLeishmania tropica-142.3 (µg/mL)Not reportedNot reported[2]
Standard Drugs Amphotericin B Leishmania donovani0.6 - 0.70.1 - 0.4>25 (on various cell lines)>62.5[4][5]
Miltefosine Leishmania donovani0.4 - 3.80.9 - 4.320-50 (on various cell lines)~4.6 - 55.5[4][6]
Paromomycin Leishmania donovani--Not applicableNot applicable[7]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index.

This comparative data reveals that modifications to the chromene core can yield compounds with potent anti-leishmanial activity and favorable selectivity indices. For instance, the thiochromanone derivatives show promising activity against the clinically relevant amastigote stage with low cytotoxicity[1].

Structure-Activity Relationship (SAR) Insights and a Roadmap for Novel Derivatives

Based on the broader chromene literature, we can infer key structure-activity relationships to guide the design of novel 2,2-Dimethyl-2H-chromen-6-amine derivatives. The amine at the C-6 position provides a versatile handle for a variety of chemical modifications.

G cluster_0 Core Scaffold cluster_1 Potential Modifications Core 2,2-Dimethyl-2H-chromen-6-amine Amide Amide Linkages Core->Amide Increased stability Sulfonamide Sulfonamide Groups Core->Sulfonamide Modulate polarity Urea Urea/Thiourea Moieties Core->Urea Hydrogen bonding Heterocycles Aromatic/Heterocyclic Rings Core->Heterocycles Potential for π-π stacking Compound Chromene Derivative Membrane Leishmania Cell Membrane Compound->Membrane Intercalation Mitochondrion Mitochondrion Membrane->Mitochondrion Internalization Disruption Membrane Potential Disruption Mitochondrion->Disruption Apoptosis Apoptosis-like Cell Death Disruption->Apoptosis

Figure 3. A plausible mechanism of action for anti-leishmanial chromene derivatives.

Conclusion and Future Directions

The 2,2-Dimethyl-2H-chromen-6-amine scaffold represents a promising, yet underexplored, area for the development of novel anti-leishmanial agents. The synthetic accessibility of the core and the potential for diverse functionalization at the C-6 amine position offer a rich chemical space for exploration. By leveraging the structure-activity relationship insights from related chromene derivatives and employing the standardized validation protocols outlined in this guide, researchers can systematically evaluate the potential of this compound class to yield new and effective treatments for leishmaniasis. Future work should focus on the synthesis and screening of a focused library of these derivatives, followed by in-depth mechanistic studies and in vivo efficacy evaluation of the most promising candidates.

References

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  • Katiyar, M. K., et al. (2022). Synthetic strategies and pharmacological activities of chromene and its derivatives: an overview. Journal of Molecular Structure, 1263, 133012.
  • Coll, S., Alhazmi, M., de Aguiar Amaral, P., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2209. Available at: [Link]

  • Verma, N. K., et al. (2011). Molecular Docking and in Vitro Antileishmanial Evaluation of Chromene-2-thione Analogues. Chemical Biology & Drug Design, 78(3), 411-417.
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Navigating the Labyrinth of Assay Reproducibility: A Comparative Guide to 2,2-Dimethyl-2H-chromen-6-amine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for robust and reproducible biological data is paramount. The 2,2-dimethyl-2H-chromen-6-amine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in targeting a range of biological pathways implicated in cancer, neurodegenerative diseases, and inflammatory disorders. However, the journey from a promising compound to a validated therapeutic is paved with rigorous and reproducible biological assays. This guide provides an in-depth comparison of the performance of 2,2-Dimethyl-2H-chromen-6-amine derivatives in common biological assays, juxtaposed with established alternative compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent look at the data, empowering you to make informed decisions in your research.

The Chromene Scaffold: A Versatile Player in Drug Discovery

The 2,2-dimethyl-2H-chromen-6-amine core and its derivatives have garnered significant attention for their diverse biological activities. These compounds have been investigated as inhibitors of key enzymes such as Phosphodiesterase 2 (PDE2) and Rho-associated coiled-coil containing protein kinase (ROCK), and have shown potential as neuroprotective agents. Their structural features allow for facile modification, enabling the generation of libraries of compounds with varied potencies and selectivities.

I. Phosphodiesterase 2 (PDE2) Inhibition: A Tale of Two Scaffolds

PDE2, a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, is a therapeutic target for cognitive disorders. Assays for PDE2 inhibitors are critical for identifying and characterizing new therapeutic leads.

The Assays: From High-Throughput Screening to Mechanistic Insights

A variety of assay formats are available for measuring PDE2 activity, each with its own set of advantages and challenges regarding reproducibility. These range from traditional radiometric assays to more modern fluorescence-based and luminescence-based methods. For high-throughput screening (HTS), homogeneous assays that are sensitive, reproducible, and miniaturizable are preferred[1].

Comparative Analysis: A Chromene Derivative vs. a Known Standard

A study on alkoxylated 6H-benzo[c]chromen-6-one derivatives, structurally related to our topic compound, identified a potent PDE2 inhibitor with an IC50 of 3.67 ± 0.47 μM [2]. This provides a tangible measure of both potency and the variability of the measurement. For comparison, BAY 60-7550, a well-established and selective PDE2 inhibitor, is often used as a positive control in these assays[2][3]. While direct comparative reproducibility data in the same study is ideal, the consistent use of BAY 60-7550 as a benchmark allows for cross-study comparisons. The development of BAY 60-7550 was ultimately halted due to issues with solubility and pharmacokinetics, highlighting that in vitro potency is only one piece of the drug discovery puzzle[3].

Compound ClassTargetAssay TypeIC50 (μM)Standard Deviation (μM)Reference
6H-benzo[c]chromen-6-one derivativePDE2Enzymatic Assay3.670.47[2]
BAY 60-7550PDE2Enzymatic Assay(comparator)-[2]

Table 1: Comparative Potency of a Chromene Derivative against PDE2.

Causality and Self-Validation in PDE2 Assays

To ensure the reproducibility of PDE2 inhibition data, a multi-faceted approach is necessary. The choice of assay technology is critical; for instance, fluorescence polarization (FP) assays are less prone to interference from colored compounds than absorbance-based assays. A self-validating protocol for a PDE2 inhibition assay would include:

  • Detailed Reagent Characterization: Purity and concentration of the enzyme, substrate, and inhibitor must be rigorously controlled.

  • Use of a Validated Positive Control: A well-characterized inhibitor like BAY 60-7550 should be run in parallel to benchmark assay performance.

  • Determination of Key Assay Parameters: The Michaelis-Menten constant (Km) for the substrate should be determined to ensure the assay is run under appropriate kinetic conditions.

  • Statistical Rigor: Experiments should be performed with sufficient replicates to allow for the calculation of standard deviation and confidence intervals.

PDE2_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Characterize Reagents (Enzyme, Substrate, Inhibitor) incubation Incubate Enzyme, Substrate, and Test Compound reagents->incubation control Prepare Positive Control (e.g., BAY 60-7550) control->incubation detection Detect Product Formation (e.g., Fluorescence) incubation->detection ic50 Calculate IC50 Values detection->ic50 stats Determine Standard Deviation and Confidence Intervals ic50->stats Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis lysis Cell Lysis & Protein Extraction quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary imaging Signal Detection secondary->imaging densitometry Densitometry imaging->densitometry normalization Normalization to Loading Control densitometry->normalization stats Statistical Analysis normalization->stats

Figure 2: A self-validating workflow for quantitative western blotting.

III. Neuroprotection Assays: Gauging the Potential to Preserve Neuronal Health

The neuroprotective potential of 2,2-Dimethyl-2H-chromen-6-amine derivatives is a significant area of interest. Cell-based assays are crucial for screening compounds that can protect neurons from various insults, such as oxidative stress or excitotoxicity.

Comparative Analysis: Chromene Derivatives vs. Edaravone

Edaravone, a free radical scavenger, is an approved drug for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, making it an excellent comparator for novel neuroprotective agents. In a study investigating the neuroprotective effects of edaravone on motor neurons derived from induced pluripotent stem cells (iPSCs), treatment with edaravone significantly alleviated neurite damage induced by hydrogen peroxide (H₂O₂). Specifically, edaravone-treated neurons showed only a 26% reduction in neurite length compared to a 93% reduction in untreated neurons.[2] This quantitative data provides a benchmark for the efficacy and variability of a neuroprotection assay.

Treatment GroupInsultOutcomeResult
Edaravone + H₂O₂H₂O₂ (25 μM)Neurite Length Reduction26%
H₂O₂ aloneH₂O₂ (25 μM)Neurite Length Reduction93%

Table 3: Neuroprotective Effect of Edaravone on H₂O₂-Induced Neurite Damage.

Ensuring Reproducibility in Cell-Based Neuroprotection Assays

The inherent biological variability of cell-based assays necessitates stringent controls to ensure reproducibility. Key factors to consider include:

  • Cell Line Authentication: Regular testing to confirm the identity and purity of the cell line is crucial.

  • Standardized Cell Culture Practices: Consistent passage number, seeding density, and media composition are essential.

  • Assay Window Optimization: The concentration of the toxic insult and the incubation time should be optimized to provide a sufficient window to observe a protective effect.

  • Use of Multiple Readouts: Combining different viability or apoptosis assays (e.g., MTT, LDH release, caspase activity) can provide a more comprehensive and robust assessment of neuroprotection.

  • Assay Quality Metrics: For high-throughput screening, the Z'-factor is a critical parameter to assess the quality and reproducibility of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[4] One study reported a Z'-factor of 0.61 for a microelectrode array-based neuroprotection screening assay, indicating a robust and reliable platform.[5]

Neuroprotection_Assay_Validation cluster_setup Assay Setup cluster_execution Assay Execution cluster_validation Validation & Analysis cells Standardized Cell Culture treatment Treat with Test Compound and Insult cells->treatment insult Optimize Insult Concentration insult->treatment readout Measure Viability/Apoptosis (Multiple Readouts) treatment->readout z_factor Calculate Z'-Factor readout->z_factor cv Determine Intra- & Inter-Assay CV% readout->cv data_analysis Statistical Analysis z_factor->data_analysis cv->data_analysis

Figure 3: Key steps for validating a reproducible neuroprotection assay.

Conclusion: A Path Forward for Reproducible Research

The reproducibility of biological assays is not a matter of chance, but a result of deliberate and systematic experimental design. For promising compound classes like the 2,2-Dimethyl-2H-chromen-6-amine derivatives, ensuring the reliability of the biological data is the bedrock upon which successful drug development is built. By understanding the causal factors that influence assay performance, implementing self-validating protocols, and rigorously comparing new compounds against established standards, researchers can navigate the complexities of biological systems with greater confidence. This guide provides a framework for such an approach, emphasizing that true scientific progress is not just about novel discoveries, but about discoveries that can be consistently and reliably replicated.

References

  • Zhang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(19), 5680. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • BellBrook Labs. (2023). What is the Best Phosphodiesterase (PDE) Assay for HTS? [Link]

  • Li, Y., et al. (2021). Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. Journal of Neurochemistry, 158(4), 958-974. [Link]

  • Wang, Y., et al. (2020). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Stem Cell Research & Therapy, 11(1), 1-17. [Link]

  • Salimetrics. (2011). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Mukherjee, A., et al. (2020). Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons. Journal of Neuroscience Methods, 338, 108699. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Boess, F. G., et al. (2004). The novel, potent, and selective phosphodiesterase 2 inhibitor BAY 60-7550 enhances memory and long-term potentiation. Journal of Pharmacology and Experimental Therapeutics, 311(2), 735-744. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2,2-Dimethyl-2H-chromen-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dimethyl-2H-chromen-6-amine, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the overall safety and compliance of the disposal process.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 2,2-Dimethyl-2H-chromen-6-amine is not always readily available, its classification as an aromatic amine and data from structurally similar compounds allow for a robust hazard assessment. Aromatic amines as a class are known for their potential toxicity and are often readily absorbed through the skin.[1] Data for a related compound, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine, indicates several warnings that must be heeded.[2]

Based on this analysis, 2,2-Dimethyl-2H-chromen-6-amine must be handled and disposed of as hazardous waste. Under no circumstances should it be disposed of via sanitary sewer (sink) or in the regular trash.[3][4]

Table 1: Inferred Hazard Profile of 2,2-Dimethyl-2H-chromen-6-amine

Potential Hazard GHS Classification (Inferred) Rationale and Causality
Acute Oral Toxicity Warning (Harmful if swallowed) Based on hazard data for structurally similar compounds.[2] Ingestion can lead to systemic toxic effects.
Skin Corrosion/Irritation Warning (Causes skin irritation) Aromatic amines can be irritants, and many are readily absorbed through the skin, necessitating stringent PPE protocols.[1][2]
Serious Eye Damage/Irritation Warning (Causes serious eye irritation) Direct contact with the eyes is likely to cause significant irritation.[2]

| Respiratory Irritation | Warning (May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract.[2] Handling should occur in a well-ventilated area. |

Personal Protective Equipment (PPE): The First Line of Defense

Given the inferred hazards, particularly skin absorption and irritation, a stringent PPE protocol is non-negotiable. The choice of PPE is a direct response to the identified risks.

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste after use, in accordance with laboratory best practices.[6]

  • Body Protection: A lab coat or a chemical-resistant suit is required to protect against accidental splashes and contamination.[6] All contaminated clothing should be removed and decontaminated before reuse.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6] All handling of the solid compound should be performed in a chemical fume hood or a similarly ventilated space.[7]

Waste Segregation and Containment Protocol

Proper containment and segregation are critical to prevent accidental reactions and ensure safe storage pending disposal. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), provide a framework for the management of hazardous waste from its generation to its disposal.[8][9]

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Use a dedicated, sturdy, leak-proof container that is chemically compatible with aromatic amines.[3][10] The container must have a secure, screw-top cap and be kept closed at all times except when waste is being added.[3][10][11]

  • Segregate Incompatible Wastes: This is a critical safety measure. Store the waste container for 2,2-Dimethyl-2H-chromen-6-amine away from incompatible materials. Specifically, it must be segregated from:

    • Strong Oxidizing Agents: To prevent potentially violent reactions.

    • Acids: To avoid exothermic reactions or the formation of hazardous byproducts. Never mix oxidizing acids with organic chemicals.[12]

  • Label the Container Correctly: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,2-Dimethyl-2H-chromen-6-amine"

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant")[4]

  • Store in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of generation.[10] This area should be under the control of the laboratory personnel and must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[3][12]

The Disposal Workflow: A Step-by-Step Decision Process

The final disposal of hazardous waste is a regulated process that must be handled by professionals. The following workflow outlines the decision-making process from waste generation to final pickup.

G cluster_0 A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Characterize Waste: Is it Hazardous? A->B C YES (Treat as Hazardous Waste) B->C Based on Hazard Profile D Segregate & Contain (Use compatible, closed container) C->D E Label Container ('Hazardous Waste' + Chemical Name) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Disposal (Contact Institutional EHS Office) F->G When container is full or project is complete H Professional Waste Disposal (Hand-off to licensed personnel) G->H

Sources

Navigating the Handling of 2,2-Dimethyl-2H-chromen-6-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of 2,2-Dimethyl-2H-chromen-6-amine. By understanding the inherent hazards and implementing robust safety protocols, we can mitigate risks and ensure a secure laboratory environment.

Hazard Profile of 2,2-Dimethyl-2H-chromen-6-amine

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Given the structural similarities, it is prudent to handle 2,2-Dimethyl-2H-chromen-6-amine with the assumption that it presents a similar hazard profile. The primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling 2,2-Dimethyl-2H-chromen-6-amine.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hands Nitrile or neoprene glovesChoose gloves that are resistant to aromatic amines. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. Regularly inspect gloves for any signs of degradation or puncture.
Body Chemical-resistant lab coat or coverallsA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is the minimum requirement. For larger scale operations or when there is a significant risk of splashes, disposable chemical-resistant coveralls are recommended.
Respiratory NIOSH-approved respiratorIn a well-ventilated area, a properly fitted N95 respirator may be sufficient for handling small quantities of powder. For larger quantities, or in situations where dust generation is likely, a half-mask or full-face respirator with P100 (or equivalent) particulate filters is required. Always conduct a fit test before using a respirator.
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet and be made of a material that will resist chemical spills.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

3.1. Preparation and Weighing (in a Fume Hood or Ventilated Enclosure)

  • Don all required PPE as outlined in the table above.

  • Work within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use a disposable weighing paper or boat to prevent contamination of the balance.

  • Handle the compound with care to avoid generating dust. Use a spatula to gently transfer the material.

  • Clean any spills immediately using appropriate methods (see Section 5).

  • Close the container tightly after use.

3.2. Dissolving and Solution Handling

  • Add the solvent to the solid slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure proper ventilation.

  • Keep containers covered as much as possible to prevent the release of vapors.

  • Transfer solutions using appropriate tools such as pipettes or cannulas to minimize the risk of spills.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection for 2,2-Dimethyl-2H-chromen-6-amine Handling cluster_assessment Risk Assessment cluster_ppe PPE Level Task Identify Handling Task Weighing_Small_Scale Weighing_Small_Scale Task->Weighing_Small_Scale Weighing <1g Solution_Prep Solution_Prep Task->Solution_Prep Solution Prep Large_Scale Large_Scale Task->Large_Scale Large Scale Handling Quantity Determine Quantity Level_1 Standard Lab PPE (Goggles, Lab Coat, Gloves) Quantity->Level_1 <1g Level_2 Enhanced PPE (Goggles, Face Shield, Chem-Resistant Apron, Double Gloves) Quantity->Level_2 1-10g Level_3 Maximum Protection (Full-Face Respirator, Coveralls, Double Gloves) Quantity->Level_3 >10g Aerosolization_Risk Assess Aerosolization Potential Aerosolization_Risk->Level_1 Low Aerosolization_Risk->Level_2 Moderate Aerosolization_Risk->Level_3 High Weighing_Small_Scale->Level_1 Solution_Prep->Level_2 Large_Scale->Level_3 caption PPE selection based on task, quantity, and aerosolization risk.

Caption: PPE selection based on task, quantity, and aerosolization risk.

Spill and Disposal Management

5.1. Spill Cleanup

  • Evacuate the immediate area and alert others.

  • Ensure you are wearing the appropriate PPE , including respiratory protection, before re-entering the area.

  • For solid spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste.

  • For liquid spills: Absorb the spill with a chemical absorbent pad or inert material. Place the used absorbent material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Do not allow the chemical to enter drains.

5.2. Waste Disposal

  • All waste contaminated with 2,2-Dimethyl-2H-chromen-6-amine (e.g., used gloves, disposable lab coats, weighing papers, absorbent materials) must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety measures into your laboratory's standard operating procedures, you can create a culture of safety and responsibly manage the risks associated with handling 2,2-Dimethyl-2H-chromen-6-amine.

References

  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). 2,2-Dimethyl-2H-chromen-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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